molecular formula C8H12N2O2 B1621130 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 324546-22-7

2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B1621130
CAS No.: 324546-22-7
M. Wt: 168.19 g/mol
InChI Key: WQPYFXKRRMIJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyano-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h7H,1-3,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPYFXKRRMIJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384490
Record name 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324546-22-7
Record name 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic building block, this compound (CAS No: 324546-22-7, Molecular Formula: C₈H₁₂N₂O₂).[1] As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural and spectroscopic characteristics is paramount for researchers and drug development professionals. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the interpretation in established spectroscopic principles and data from analogous structures. Methodologies for data acquisition are provided to ensure reproducibility and self-validation of experimental results.

Molecular Structure and Physicochemical Properties

This compound is a secondary amide featuring a saturated tetrahydrofuran ring and a nitrile group. This combination of functional groups results in a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 324546-22-7 [1]
Molecular Formula C₈H₁₂N₂O₂ [1][2]
Molecular Weight 168.19 g/mol [1]
Physical Form Solid

| Purity | ≥95% (Typical) |[1] |

Synthesis and Spectroscopic Sample Preparation

A reliable synthesis is foundational to obtaining pure material for accurate spectral analysis. While specific literature for this exact compound is sparse, a logical and robust synthetic route can be derived from established chemical reactions.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Reactants Tetrahydrofurfurylamine + Ethyl Cyanoacetate Reaction Amidation Reaction (Heat or Base Catalyst) Reactants->Reaction Crude Crude Product Reaction->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure Compound (>95%) Purify->Pure NMR_Prep Dissolve in CDCl₃ or DMSO-d₆ Pure->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Pure->IR_Prep MS_Prep Dilute in Volatile Solvent (e.g., MeOH, ACN) Pure->MS_Prep NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq MS_Acq GC-MS or LC-MS Acquisition MS_Prep->MS_Acq

Figure 2: General workflow from synthesis to spectroscopic analysis.

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of similar N-substituted cyanoacetamides.[3]

  • To a round-bottom flask, add ethyl cyanoacetate (1.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add tetrahydrofurfurylamine (1.05 eq) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Remove the ethanol byproduct and any excess amine under reduced pressure.

  • Purify the resulting solid or oil via recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield the pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on standard chemical shift values and coupling constants for the constituent functional groups.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the diastereotopic protons in both the methylene bridge and the THF ring.

  • Amide NH (1H): A broad singlet or triplet is expected around δ 6.5-7.5 ppm. The multiplicity depends on the rate of proton exchange and coupling to the adjacent CH₂ group.

  • THF C2-H (1H): A multiplet around δ 3.9-4.1 ppm, coupled to the C2-CH₂ and C3-CH₂ protons.

  • THF C5-H₂ (2H): Two diastereotopic protons appearing as multiplets around δ 3.7-3.9 ppm due to the influence of the adjacent oxygen atom.

  • N-CH₂ (2H): Diastereotopic protons adjacent to the nitrogen and the chiral center (C2 of THF). They will likely appear as two separate multiplets (or a complex multiplet) around δ 3.3-3.5 ppm.

  • CN-CH₂ (2H): A sharp singlet is expected around δ 3.4 ppm. Data from 2-cyanoacetamide shows this signal at 3.58 ppm in DMSO-d6.[4]

  • THF C3-H₂ & C4-H₂ (4H): These four protons will form a complex series of overlapping multiplets in the aliphatic region, typically around δ 1.6-2.1 ppm.

Table 2: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.0 br s or t 1H N -H
~ 4.0 m 1H THF-CH
~ 3.8 m 2H O-CH₂ -CH₂ (THF)
~ 3.4 s 2H CN-CH₂ -C=O
~ 3.4 m 2H N-CH₂ -THF

| ~ 1.9 | m | 4H | -CH₂ -CH₂ - (THF) |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The molecule has 8 unique carbon atoms, all of which should be visible in the proton-decoupled ¹³C NMR spectrum.

  • Carbonyl C=O: Expected in the range of δ 165-170 ppm.

  • Nitrile C≡N: A sharp signal expected around δ 115-120 ppm.

  • THF C2 & C5: The two carbons adjacent to the ether oxygen are expected around δ 77 ppm (C2, substituted) and δ 68 ppm (C5).

  • N-CH₂: The carbon of the methylene bridge is expected around δ 45-50 ppm.

  • THF C3 & C4: The remaining two carbons of the THF ring are expected in the aliphatic region, δ 25-30 ppm.

  • CN-CH₂: The methylene carbon adjacent to the nitrile is expected to be the most upfield, around δ 25 ppm.

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
~ 166 C =O (Amide)
~ 116 C ≡N (Nitrile)
~ 77 THF-C H (C2)
~ 68 O-C H₂ (THF, C5)
~ 48 N-C H₂
~ 29 THF-C H₂ (C3 or C4)
~ 26 THF-C H₂ (C3 or C4)

| ~ 25 | CN-C H₂ |

Experimental Protocol: NMR Data Acquisition
  • Accurately weigh approximately 10-20 mg of the purified compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Acquire the ¹H spectrum using a standard pulse program, typically with 16-32 scans.

  • Acquire the ¹³C spectrum using a proton-decoupled pulse program, requiring a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for confirming the presence of key functional groups. The spectrum is dominated by absorptions from the amide, nitrile, and ether moieties.

Table 4: Predicted IR Absorption Bands

Frequency (cm⁻¹) Intensity Functional Group & Vibration Mode
~ 3300 Medium, Broad N-H Stretch (Amide)
2950-2850 Medium-Strong C-H Aliphatic Stretch
~ 2250 Medium, Sharp C≡N Stretch (Nitrile)[5]
~ 1660 Strong, Sharp C=O Stretch (Amide I Band)[6]
~ 1550 Medium N-H Bend (Amide II Band)

| ~ 1100 | Strong | C-O-C Asymmetric Stretch (Ether)[7][8] |

Experimental Protocol: FTIR Data Acquisition (Thin Film)
  • Dissolve a small amount of the compound in a volatile solvent (e.g., chloroform or dichloromethane).

  • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the compound.

  • Place the plate in the spectrometer and acquire the spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Perform a background scan of the empty salt plate and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Predicted Fragmentation (Electron Ionization - EI) The molecular ion (M⁺) peak is expected at m/z = 168. Key fragmentation pathways would include:

  • α-cleavage: Cleavage of the C-C bond adjacent to the THF ring oxygen is a classic pathway for ethers.

  • Amide Bond Cleavage: Scission of the amide bond can occur in several ways.

  • McLafferty Rearrangement: While less likely, a rearrangement involving the amide carbonyl and THF ring protons is possible.

G mol_ion [C₈H₁₂N₂O₂]⁺˙ m/z = 168 frag1 [C₅H₉O]⁺ m/z = 85 mol_ion->frag1 - C₃H₃N₂O˙ frag2 [C₇H₁₀NO]⁺ m/z = 124 mol_ion->frag2 - CH₂CN frag3 [C₃H₃N₂O]⁺ m/z = 83 mol_ion->frag3 - C₅H₉O˙ frag4 [C₅H₈O]⁺˙ m/z = 84 frag1->frag4 - H˙

Figure 3: Proposed major fragmentation pathways for this compound in EI-MS.

Table 5: Predicted Key Mass Fragments

m/z Proposed Fragment Structure Notes
168 [C₈H₁₂N₂O₂]⁺˙ Molecular Ion (M⁺)
124 [M - CH₂CN]⁺ Loss of the cyanomethyl radical
85 [C₅H₉O]⁺ Tetrahydrofurfuryl cation, a likely base peak
83 [CH₂C(O)NHCH₂]⁺ Fragment from amide cleavage

| 71 | [C₄H₇O]⁺ | Loss of CH₂ from the m/z 85 fragment |

Experimental Protocol: GC-MS Analysis
  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS instrument.

  • Use a standard capillary column (e.g., HP-5MS) and a temperature program that ramps from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

  • The mass spectrometer is typically operated in EI mode at 70 eV, scanning a mass range of m/z 40-400.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of modern spectroscopic techniques. NMR spectroscopy provides a detailed map of the H-C framework, IR spectroscopy confirms the presence of the critical nitrile, amide, and ether functional groups, and mass spectrometry validates the molecular weight while offering insight into the molecule's stability and fragmentation patterns. The predictive data and protocols outlined in this guide serve as a robust reference for the unambiguous identification and quality control of this compound in a research or development setting.

References

"2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Abstract

The solubility of an active pharmaceutical ingredient or a key chemical intermediate is a critical physicochemical property that dictates its behavior in various media, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of This compound (CAS: 324546-22-7). In the absence of published experimental data, this document establishes a predicted solubility profile based on structural analysis and computational modeling. Furthermore, it provides detailed, field-proven experimental protocols for the definitive determination of its thermodynamic solubility, enabling researchers in drug discovery and chemical development to generate robust and reliable data.

Introduction: The Significance of a Solubility Profile

This compound is a heterocyclic building block featuring a reactive cyanoacetamide moiety and a tetrahydrofuran ring.[1][2] Such structures are of significant interest in medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for its practical application. For drug development professionals, solubility is a primary determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For process chemists, it governs the choice of solvents for synthesis, purification, and formulation.

This guide serves as a foundational resource, offering both a theoretical framework for predicting the compound's behavior and a practical guide to its empirical validation.

Compound Identity and Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility. The key identifiers and computed physicochemical parameters for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 324546-22-7[1]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.20 g/mol [1]
Physical Form Solid
SMILES O=C(CC#N)NCC1CCCO1SwissADME
Predicted LogP (Consensus) -0.27SwissADME
Predicted TPSA 69.19 ŲSwissADME
Predicted Solubility (ESOL) LogS: -0.99 (Soluble)SwissADME

Predicted Solubility Profile: A Structural Analysis

Lacking experimental data, we can construct a robust hypothesis of the solubility profile by analyzing the molecule's structure and its predicted physicochemical properties.

Impact of Molecular Structure

The molecule can be deconstructed into two key regions:

  • The Polar "Head": The cyanoacetamide group (-NH-C(=O)-CH₂-C≡N) is highly polar. The amide group contains both a hydrogen bond donor (the N-H group) and two acceptors (the carbonyl oxygen and the nitrogen lone pair). The nitrile group is also a strong hydrogen bond acceptor. This region promotes interaction with polar solvents, particularly water.

  • The Non-Polar "Tail": The tetrahydrofuran-2-ylmethyl group is predominantly non-polar and aliphatic. While the ether oxygen can act as a hydrogen bond acceptor, the hydrocarbon backbone reduces overall water solubility compared to a smaller substituent.

Compared to its parent compound, cyanoacetamide (which is soluble in cold water at a ratio of 1g in 6.5mL), the addition of the larger, more lipophilic tetrahydrofuran group is expected to significantly decrease aqueous solubility.

Interpretation of Physicochemical Predictors
  • Lipophilicity (LogP): The predicted consensus LogP is -0.27 . A LogP value near zero suggests a balanced hydrophilic and lipophilic character. Negative values indicate a preference for the aqueous phase. This value suggests that while the compound is not highly lipophilic, it possesses enough non-polar character to have appreciable solubility in a range of organic solvents.

  • Polar Surface Area (TPSA): The TPSA is 69.19 Ų . TPSA is a strong indicator of a molecule's ability to form hydrogen bonds. A value in this range is typically associated with good membrane permeability and suggests that the polar groups will drive solubility in protic and polar aprotic solvents.

  • Predicted Aqueous Solubility (ESOL Model): The SwissADME tool predicts a LogS of -0.99 .[3][4] The LogS scale categorizes solubility as follows:

    • < -10: Insoluble

    • -10 to -6: Poorly soluble

    • -6 to -4: Moderately soluble

    • -4 to -2: Soluble

    • -2 to 0: Very soluble

    • 0: Highly soluble A LogS of -0.99 places the compound in the "Very Soluble" category, corresponding to a molar solubility of approximately 10⁻⁰.⁹⁹ mol/L, or 0.102 mol/L . This translates to roughly 17.2 g/L . This prediction suggests that the polar cyanoacetamide core dominates the molecule's overall aqueous solubility.

Predicted Profile Summary:

  • Aqueous Solubility: Predicted to be very soluble, likely in the range of 10-20 g/L. Solubility may be pH-dependent due to the amide group, though it is generally considered neutral.

  • Organic Solubility: Expected to be soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone, tetrahydrofuran) due to its ability to participate in hydrogen bonding and dipole-dipole interactions. Solubility is expected to be lower in non-polar solvents like hexanes or toluene.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining the true equilibrium solubility of a compound is the shake-flask method , as described in the OECD Test Guideline 105.[5] This method measures thermodynamic solubility , which is the saturation concentration of a compound in a solvent at equilibrium under specified conditions.[2][3] This is distinct from kinetic solubility , which is a higher-throughput, non-equilibrium measurement often used in early drug discovery.[6] For definitive characterization, the thermodynamic value is required.

General Workflow for Solubility Determination

The process follows a logical sequence from preparation to final analysis. The choice of analytical method is critical for accurate quantification.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis compound_prep Compound Preparation (Verify Purity >95%) prelim_test Preliminary Test (Estimate solubility range) compound_prep->prelim_test solvent_prep Solvent Preparation (Aqueous Buffer or Organic Solvent) solvent_prep->prelim_test analytical_prep Analytical Method Development (e.g., HPLC-UV, LC-MS) quantification Quantification of Supernatant (Use validated analytical method) analytical_prep->quantification main_exp Main Experiment (Shake-Flask) (Add excess solid to solvent) prelim_test->main_exp informs equilibration Equilibration (Shake at constant temp. for 24-48h) main_exp->equilibration separation Phase Separation (Centrifuge or Filter) equilibration->separation separation->quantification result Result Calculation (mg/mL or mol/L) quantification->result

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Shake-Flask Method for Aqueous Solubility (OECD 105)

This protocol is designed to determine the solubility of this compound in an aqueous medium (e.g., water, phosphate-buffered saline pH 7.4).

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, achieving a true equilibrium.[4] Adding a significant excess of solid material ensures that this equilibrium is reached and maintained.

Methodology:

  • Preparation:

    • Weigh approximately 10 mg of the solid compound into three separate glass vials with screw caps. The use of at least three replicates is essential for statistical validity.

    • Add a measured volume (e.g., 2 mL) of the desired aqueous buffer to each vial. This amount should be insufficient to fully dissolve the solid, ensuring an excess is present.

    • Add a small magnetic stir bar to each vial.

  • Equilibration:

    • Place the vials on a stirring plate in a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Stir the suspensions at a constant rate that is vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.

    • Allow the samples to equilibrate for at least 24 hours. To confirm equilibrium has been reached, a sample can be taken at 24 hours and another at 48 hours. The solubility values should be consistent.[7]

  • Sample Processing:

    • After equilibration, stop the stirring and allow the excess solid to settle for approximately 1 hour in the incubator.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved solute from the undissolved solid. This is a critical step to avoid artificially inflating the result. The preferred method is to filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible and does not bind the compound). Alternatively, the sample can be centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) and the supernatant carefully removed.

  • Quantification:

    • Prepare a standard calibration curve of the compound in the chosen solvent using a validated analytical method, such as HPLC-UV or LC-MS.

    • Dilute the filtered/centrifuged supernatant with the appropriate solvent to fall within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration by referencing the calibration curve.

  • Calculation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor.

    • The final solubility is reported as the average of the replicates, typically in mg/mL or µg/mL.

Protocol: Determination in Organic Solvents

The same shake-flask principle applies to organic solvents.

Causality: The choice of solvent should be guided by the intended application (e.g., reaction, crystallization, formulation). The process remains focused on achieving a state of saturation equilibrium.

Methodology:

  • Follow steps 1-3 from the aqueous protocol, substituting the aqueous buffer with the organic solvent of interest (e.g., ethanol, acetone, ethyl acetate).

  • Modification for Volatile Solvents: If using a volatile solvent, ensure vials are tightly sealed with PTFE-lined caps to prevent solvent evaporation, which would alter the concentration.

  • Quantification: Develop and validate an analytical method (e.g., HPLC, GC) suitable for the chosen solvent. The mobile phase for HPLC or the injection solvent for GC must be compatible.

  • Calculate the final solubility as described for the aqueous determination.

Conclusion

While experimental data for This compound is not publicly available, a comprehensive solubility profile can be reliably predicted through structural analysis and computational modeling. The molecule's combination of a polar cyanoacetamide core and a non-polar tetrahydrofuran tail suggests a balanced character, with a predicted high aqueous solubility (LogS -0.99) and likely good solubility in polar organic solvents. This guide provides the necessary theoretical foundation and detailed, actionable protocols based on the industry-standard shake-flask method to empower researchers to empirically validate these predictions. The generation of such data is a critical step in advancing the development of this promising chemical entity.

References

A Strategic Guide to Elucidating the Mechanism of Action for 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide: A Hypothetical Framework for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide represents a novel chemical entity with an as-yet uncharacterized biological profile. While direct mechanistic data is not present in the public domain, its structure, featuring a reactive cyanoacetamide core, suggests significant potential as a pharmacologically active agent. Cyanoacetamide derivatives are recognized as versatile precursors in the synthesis of a wide array of heterocyclic compounds with diverse biological activities.[1][2][3] This guide presents a comprehensive, hypothetical framework for researchers and drug development professionals to systematically investigate and determine the mechanism of action (MoA) of this compound. We will proceed from initial structural analysis and target hypothesis generation to detailed experimental workflows for target validation and pathway elucidation, providing a self-validating system for inquiry.

Introduction: Structural Analysis and a Mechanistic Hypothesis

This compound (PubChem CID: 138676061) is a small molecule characterized by three key functional domains:

  • The Cyanoacetamide Core (-C(O)CH₂CN): This is the primary pharmacophore. The cyano and amide groups are suitably positioned to engage in a variety of chemical reactions, and the active methylene bridge (-CH₂-) is a key site for condensation and substitution reactions.[1] This moiety is a known building block for numerous biologically active heterocycles.[2][4][5]

  • The N-linked Tetrahydrofuran-2-ylmethyl Group: This substituent likely modulates the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Its specific stereochemistry could also play a crucial role in target recognition and binding affinity.

  • The Acetamide Linkage: Provides a stable, planar backbone that can participate in hydrogen bonding with biological targets.

Given the reactivity of the cyanoacetamide core, a primary hypothesis is that this compound acts as a covalent or non-covalent inhibitor of a specific enzyme class . The active methylene protons and the electrophilic nature of the nitrile carbon make it a plausible candidate for interacting with nucleophilic residues (e.g., cysteine, serine, lysine) in an enzyme's active site.

This guide outlines a tiered, systematic approach to test this hypothesis and uncover the compound's precise MoA.

Tier 1: Initial Profiling and Target Class Identification

The first phase of investigation focuses on broad, high-throughput screening to narrow the field of potential biological targets. The choice of initial screens is guided by the known activities of other cyanoacetamide-containing molecules.

Recommended Initial Screens

A panel of assays should be selected to cover common targets for cyanoacetamide derivatives.

Assay ClassSpecific ExamplesRationale & Causality
Kinase Panels KinomeScan™, DiscoverXThe acetamide backbone mimics peptide bonds, making it a candidate for binding in ATP-binding pockets of kinases.
Protease Panels Broad-spectrum protease activity assaysThe electrophilic nitrile could be targeted by active site serine or cysteine residues common in proteases.
Dehydrogenase Assays Dihydroorotate Dehydrogenase (DHODH)The cyanoacetamide derivative leflunomide is a known DHODH inhibitor; this represents a key potential target class.
Phenotypic Screens Cell viability assays (e.g., MTT, CellTiter-Glo®) across a diverse cancer cell line panel (e.g., NCI-60).Provides unbiased data on cytotoxic or cytostatic effects, helping to prioritize further mechanistic studies.
Experimental Protocol: Broad-Spectrum Kinase Inhibition Profiling (Example)

This protocol describes a representative binding assay to screen for kinase targets.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series from 100 µM to 1 nM.

  • Assay Principle: A competition binding assay is employed. The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured.

  • Procedure: a. Add the test compound dilutions to wells containing the immobilized ligand. b. Add the specific kinase enzyme from a panel of >400 human kinases. c. Incubate to allow binding to reach equilibrium. d. Wash away unbound kinase. e. Quantify the amount of bound kinase using a detection antibody conjugated to a reporter enzyme (e.g., HRP). f. Develop the signal and measure using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration. A positive "hit" is typically defined as >50% inhibition at a concentration of 1 µM.

Tier 2: Target Validation and Elucidation of Binding Kinetics

Once a primary target or a small set of "hits" is identified from Tier 1 screening, the next phase is to validate this interaction and characterize its nature.

Workflow for Target Validation

The following diagram illustrates the logical flow for validating a potential target enzyme, for instance, "Target Kinase X," identified from the initial screen.

G cluster_0 Tier 1: Hit Identification cluster_1 Tier 2: Target Validation cluster_2 Tier 3: Pathway Analysis Hit Positive Hit from Kinase Panel (e.g., >50% inhibition @ 1µM for Target Kinase X) IC50 Dose-Response Assay (Determine IC50 Value) Hit->IC50 Confirm inhibitory activity SPR Surface Plasmon Resonance (SPR) (Measure Kd, Kon, Koff) IC50->SPR Characterize binding kinetics CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) SPR->CETSA Verify in-cellulo binding Mutagenesis Site-Directed Mutagenesis (Identify Key Binding Residues) CETSA->Mutagenesis Map binding site Pathway Downstream Signaling Analysis (Western Blot, Phospho-Proteomics) Mutagenesis->Pathway Assess functional impact G Compound This compound Target Target Kinase X Compound->Target Inhibition Substrate Substrate Y Target->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Y (pY) Downstream Downstream Effector Z PhosphoSubstrate->Downstream Signal Transduction Phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation Arrest) Downstream->Phenotype Biological Effect

References

The Blueprint for Discovery: An In-Silico Technical Guide to 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide Modeling and Docking

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Computational Approach

In the landscape of modern drug discovery, the strategic application of computational, or in silico, techniques is no longer a novelty but a cornerstone of efficient and targeted research. Before committing to the resource-intensive process of chemical synthesis and biological screening, a robust computational analysis can illuminate a compound's potential, predict its interactions, and guide the entire discovery pipeline. This guide focuses on 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide , a molecule whose therapeutic potential remains largely uncharted. While direct biological data for this specific compound is sparse[1], the broader class of cyanoacetamide derivatives has demonstrated significant promise in various domains, including anticancer and antimicrobial research.[2][3][4][5][6]

This document serves as a comprehensive, technically-grounded whitepaper for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logically structured workflow that mirrors the real-world process of computational drug discovery. We will not merely list steps but will delve into the causality behind each choice, providing a self-validating framework for the in silico evaluation of "this compound." Our approach is grounded in established methodologies successfully applied to analogous structures, ensuring scientific integrity and providing a reliable roadmap for your own investigations.

Part 1: Foundational Analysis & Target Selection

The journey begins not with complex simulations, but with a fundamental understanding of our lead molecule and its likely biological partners.

Ligand Characterization: Understanding the Molecule

"this compound" (PubChem CID: 2806437) is a small molecule featuring several key functional groups: a reactive cyano group, a central acetamide linker, and a tetrahydrofuran ring.[1][7] The acetamide moiety is a common feature in biologically active compounds, often participating in hydrogen bonding.[8] The tetrahydrofuran ring introduces a degree of conformational flexibility and potential for specific interactions within a protein binding pocket.[9]

A crucial first step is to establish its physicochemical properties, which are predictive of its drug-like potential. These are often calculated using computational tools and are guided by frameworks such as Lipinski's Rule of Five.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight168.19 g/mol Well within the "Rule of Five" limit (<500), suggesting good potential for absorption.
LogP (Octanol/Water)-0.5 to 0.5Indicates good hydrophilicity, which can influence solubility and absorption.
Hydrogen Bond Donors1 (Amide N-H)The ability to donate hydrogen bonds is critical for specific receptor binding.
Hydrogen Bond Acceptors3 (Cyano N, Carbonyl O, Furan O)Multiple acceptors provide ample opportunity for interactions with protein residues.
Rotatable Bonds4Indicates a moderate degree of conformational flexibility, allowing it to adapt to a binding site.

These values are typically calculated using cheminformatics software like RDKit or online servers based on the molecule's structure.

Target Selection: An Evidence-Based Approach

Without known targets for our specific molecule, we turn to its chemical relatives. The cyanoacetamide scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with diverse biological activities. Recent in silico and in vitro studies on unsaturated cyanoacetamide derivatives have shown promising antibacterial activity, with one study identifying potent inhibition of Staphylococcus aureus.[2][3][4] Another line of research has explored furan-containing cyanoacetamide derivatives for anticancer activity against leukemia cell lines.[5][10]

Based on this precedent, a logical starting point for our investigation is to explore its potential as an antibacterial agent . Specifically, we will target a key enzyme in bacterial physiology that has been successfully used in docking studies of similar compounds: Staphylococcus aureus Tyrosyl-tRNA Synthetase (TyrRS) .[3][4] This enzyme is essential for bacterial protein synthesis, making it an excellent and validated antibacterial drug target. For our study, we will use the crystal structure with PDB ID: 5MM8 .[3][4]

Part 2: The In-Silico Experimental Workflow

This section details the step-by-step protocols for a comprehensive molecular docking and analysis workflow. The causality behind each step is explained to ensure a robust and reproducible study.

Workflow Overview

The entire computational process can be visualized as a funnel, starting with broad preparation and culminating in specific, actionable data.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation (3D Structure, Energy Minimization) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB: 5MM8, Cleaning, Protonation) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina / PyRx) grid_gen->docking pose_analysis Pose Analysis (Binding Energy, Interactions) docking->pose_analysis md_sim Molecular Dynamics (MD) (Stability Assessment) pose_analysis->md_sim G cluster_input Inputs cluster_process Docking Engine cluster_output Outputs ligand Ligand 2-cyano-N-(...) (PDBQT) vina AutoDock Vina Scoring Function Search Algorithm ligand->vina:f1 protein Protein S. aureus TyrRS (5MM8) (PDBQT) protein->vina:f1 config Configuration Grid Box Center (X, Y, Z) Grid Box Size (Å) Exhaustiveness config->vina:f2 poses Binding Poses Top 9-10 conformations vina->poses scores Binding Affinity Score in kcal/mol vina->scores

References

The Strategic Utility of 2-Cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide in the Genesis of Novel Medicinal Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with desirable pharmacological profiles is perpetual. Central to this endeavor is the identification and strategic deployment of versatile chemical building blocks. This technical guide elucidates the profound potential of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide as a pivotal synthon for the construction of diverse and medicinally relevant heterocyclic scaffolds. We will traverse its synthesis, explore its reactivity, and present validated protocols for its application in generating privileged structures, such as substituted thiophenes and pyridones. This document is intended to serve as a comprehensive resource for researchers and scientists dedicated to the advancement of medicinal chemistry and the development of next-generation therapeutics.

Introduction: The Imperative for Versatile Synthons in Drug Discovery

The efficiency of the drug discovery pipeline is intrinsically linked to the tools available to medicinal chemists. Among the most powerful of these are versatile synthons—molecules possessing multiple reactive sites that can be selectively engaged to construct complex molecular frameworks. N-substituted cyanoacetamides have emerged as a class of such synthons, prized for their ability to participate in a variety of multicomponent reactions (MCRs), which offer an atom-economical and efficient pathway to molecular diversity.[1][2]

The subject of this guide, This compound , distinguishes itself through the incorporation of a tetrahydrofuran (THF) moiety. The THF ring is a prevalent feature in numerous FDA-approved drugs and natural products, often conferring improved pharmacokinetic properties such as enhanced solubility and metabolic stability.[3][4][5] Its role as a bioisostere for more labile or toxic aromatic rings, such as furan or benzene, is also well-documented in medicinal chemistry.[6][7] This strategic combination of a reactive cyanoacetamide core with a pharmacologically favorable THF appendage positions this molecule as a highly valuable starting material for the synthesis of novel chemical entities.

This guide will provide a detailed examination of the synthesis of this key building block and its subsequent elaboration into heterocyclic systems of significant interest in drug development.

Synthesis of the Core Synthon: this compound

The synthesis of N-substituted cyanoacetamides is a well-established transformation in organic chemistry, typically involving the amidation of an alkyl cyanoacetate with a primary or secondary amine.[8] While a specific protocol for this compound is not extensively detailed in the literature, a robust and efficient procedure can be confidently extrapolated from closely related syntheses, such as that of its furan analogue.[9]

The proposed synthesis proceeds via the direct reaction of tetrahydrofurfurylamine with ethyl cyanoacetate. The reaction is typically conducted under neat conditions or in a minimal amount of a suitable solvent, and can be expedited by heating.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Tetrahydrofurfurylamine101.1510.12 g (10.0 mL)100
Ethyl cyanoacetate113.1211.31 g (10.7 mL)100
Ethanol (for washing)46.072 x 20 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydrofurfurylamine (10.12 g, 100 mmol) and ethyl cyanoacetate (11.31 g, 100 mmol).

  • Heat the reaction mixture to 80-90 °C with continuous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • After 2-4 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

  • The product is expected to solidify upon cooling. If not, the mixture can be cooled in an ice bath to induce crystallization.

  • Wash the solid product with two portions of cold ethanol (20 mL each) to remove any unreacted starting materials and ethyl alcohol byproduct.

  • Dry the resulting white to off-white crystalline solid under vacuum to yield this compound.

Expected Yield: >85%

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

The logical flow of this synthesis is depicted in the workflow diagram below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Tetrahydrofurfurylamine Tetrahydrofurfurylamine Reaction_Vessel Reaction at 80-90°C Tetrahydrofurfurylamine->Reaction_Vessel Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Reaction_Vessel Cooling Cooling & Crystallization Reaction_Vessel->Cooling Washing Washing with Cold Ethanol Cooling->Washing Drying Drying under Vacuum Washing->Drying Final_Product This compound Drying->Final_Product

Figure 1: Synthetic workflow for this compound.

Application in Novel Scaffold Synthesis

The true utility of this compound lies in its capacity as a precursor to a multitude of heterocyclic scaffolds. The activated methylene group, flanked by the electron-withdrawing cyano and amide carbonyl groups, is a potent nucleophile, while the nitrile and carbonyl functionalities themselves can participate in cyclization reactions.

Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction that provides access to highly functionalized 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur.[10][11] These thiophene scaffolds are prevalent in a wide range of biologically active molecules. The use of this compound in this reaction allows for the direct incorporation of the THF-methylamino side chain, a desirable feature for modulating physicochemical properties.

The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the activated nitrile.[12] This is followed by the addition of sulfur to the activated methylene, and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.

G Start This compound + Ketone/Aldehyde + Sulfur Knoevenagel Knoevenagel Condensation Start->Knoevenagel Sulfur_Addition Addition of Sulfur Knoevenagel->Sulfur_Addition Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Amino-3-carboxamido-thiophene Scaffold Tautomerization->Product

Figure 2: Mechanistic pathway of the Gewald reaction.

Experimental Protocol: Gewald Synthesis of a Tetrahydrofuran-functionalized 2-Aminothiophene

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound168.191.68 g10
Cyclohexanone98.140.98 g (1.03 mL)10
Elemental Sulfur32.060.32 g10
Morpholine87.120.87 g (0.87 mL)10
Ethanol46.0720 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.68 g, 10 mmol), cyclohexanone (0.98 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL).

  • Add morpholine (0.87 g, 10 mmol) to the mixture as a basic catalyst.

  • Heat the reaction mixture to reflux with stirring for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of Functionalized Pyridone Scaffolds

Substituted pyridones are another class of heterocycles with significant therapeutic applications.[13][14] this compound can serve as a key building block for the synthesis of 3-cyano-2-pyridones through condensation with 1,3-dicarbonyl compounds.[15][16]

The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. This sequence efficiently constructs the pyridone ring system.

Experimental Protocol: Synthesis of a Tetrahydrofuran-functionalized 3-Cyano-2-pyridone

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound168.191.68 g10
Acetylacetone100.121.00 g (1.02 mL)10
Piperidine85.150.85 g (0.98 mL)10
Ethanol46.0725 mL-

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.68 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in ethanol (25 mL).

  • Add piperidine (0.85 g, 10 mmol) as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, the product may precipitate. If not, the solvent can be partially evaporated, and the mixture cooled in an ice bath.

  • Filter the solid, wash with a small amount of cold ethanol, and dry to obtain the desired pyridone.

Conclusion: A Gateway to Novel Chemical Space

This compound represents a strategically designed synthon that marries a versatile reactive core with a pharmacologically advantageous moiety. Its straightforward synthesis and demonstrated utility in robust multicomponent reactions, such as the Gewald and pyridone syntheses, provide a reliable and efficient entry point to novel, diverse, and medicinally relevant heterocyclic scaffolds. The incorporation of the tetrahydrofuran group offers a promising avenue for fine-tuning the ADME properties of the resulting compounds. This technical guide serves to equip drug discovery professionals with the foundational knowledge and practical protocols to leverage this powerful building block in their pursuit of innovative therapeutics.

References

The Strategic Evolution of Neuroprotective Agents from 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Imperative in Neurotherapeutics

The relentless progression of neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) presents a formidable challenge to modern medicine. A converging body of evidence implicates oxidative stress and neuroinflammation as central pillars in the pathophysiology of these devastating conditions.[1] This has catalyzed a paradigm shift in drug discovery, moving towards therapeutic strategies that bolster the brain's intrinsic defense mechanisms. At the forefront of these defenses is the Keap1-Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.[2] This guide delineates a strategic pathway for the development of novel neuroprotective compounds, commencing with the versatile precursor, 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide . We will explore its synthesis, its chemical reactivity that makes it an ideal starting scaffold, the generation of potent neuroprotective derivatives, their mechanism of action as Nrf2 activators, and the essential experimental protocols for their validation.

The Precursor: this compound

The selection of a precursor is a critical first step in a targeted drug discovery campaign. This compound is an astute choice for several reasons:

  • The Tetrahydrofuran Moiety: The presence of a tetrahydrofuran ring is not merely a structural placeholder. Furan and its saturated analog, tetrahydrofuran, are prevalent motifs in a plethora of biologically active natural products and synthetic compounds, many of which exhibit notable neuroprotective, antioxidant, and anti-inflammatory properties.[3] This moiety can enhance blood-brain barrier permeability and provide a robust scaffold for further chemical elaboration.

  • The Cyanoacetamide Core: The true synthetic utility of this precursor lies in its cyanoacetamide core. The methylene group (CH2) positioned between the electron-withdrawing cyano (-CN) and carbonyl (-C=O) groups is highly acidic. This "active methylene" is primed for a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[4]

Synthesis of the Precursor

The synthesis of this compound is a straightforward yet elegant amidation reaction. While a direct synthesis protocol for this specific molecule is not extensively documented, its synthesis can be reliably predicted based on well-established reactions of primary amines with cyanoacetate esters.[5][6] A highly efficient method, adapted from the synthesis of a closely related furan derivative, involves the reaction of tetrahydrofurfurylamine with an alkyl cyanoacetate, such as ethyl cyanoacetate.[5]

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: In a reaction vessel suitable for microwave synthesis, combine equimolar amounts of tetrahydrofurfurylamine and ethyl cyanoacetate.

  • Microwave-Assisted Reaction: Subject the mixture to microwave irradiation. A typical protocol would be heating at a controlled wattage (e.g., 700 W) for a short duration (e.g., 3-5 minutes), with intermittent stirring or shaking.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting product, often a solid or a viscous oil, is then triturated with a suitable solvent like cold ethanol to induce precipitation. The solid is collected by filtration and washed with cold ethanol to remove any unreacted starting materials.

  • Recrystallization: For enhanced purity, the crude product can be recrystallized from an appropriate solvent system, such as an acetone/water mixture.[5] The pure this compound is then dried under vacuum.

From Precursor to Potent Neuroprotective Agent: The Knoevenagel Condensation

The lynchpin of this drug discovery strategy is the Knoevenagel condensation. This reaction exploits the active methylene group of our precursor to react with an aldehyde or ketone, typically in the presence of a basic catalyst, to form an α,β-unsaturated cyanoacrylamide.[4][7] This newly formed double bond is a critical pharmacophore.

G Precursor This compound Product α,β-Unsaturated Cyanoacrylamide (Nrf2 Activator) Precursor->Product Knoevenagel Condensation Aldehyde Aromatic Aldehyde (e.g., Vanillin) Aldehyde->Product

Caption: Knoevenagel condensation of the precursor with an aromatic aldehyde.

The choice of the aromatic aldehyde is a key determinant of the final compound's biological activity, allowing for the systematic exploration of structure-activity relationships (SAR). Aldehydes bearing phenolic hydroxyl groups or other hydrogen-bonding moieties can enhance the neuroprotective profile of the resulting derivative.

Mechanism of Action: Activation of the Keap1-Nrf2 Pathway

The neuroprotective effects of the α,β-unsaturated cyanoacrylamide derivatives are primarily mediated through the activation of the Keap1-Nrf2 pathway.[2][8] This pathway is the cell's master regulator of the antioxidant response.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[8] The α,β-unsaturated system in our synthesized derivatives is an electrophilic Michael acceptor. It can covalently react with specific cysteine residues on Keap1.[9] This covalent modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.

Consequently, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.[1][8] These genes encode for antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1)), proteins involved in glutathione synthesis, and other detoxifying enzymes.[10] This orchestrated upregulation of the cell's antioxidant machinery provides robust protection against the oxidative stress implicated in neurodegeneration.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1_modified Modified Keap1 Compound α,β-Unsaturated Cyanoacrylamide Compound->Nrf2_Keap1 Reacts with Keap1 Compound->Keap1_modified ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Nrf2_nuc->ARE Binds to

Caption: Mechanism of Nrf2 activation by α,β-unsaturated cyanoacrylamides.

Experimental Validation of Neuroprotective Efficacy

A tiered approach, progressing from in vitro to in vivo models, is essential for the robust evaluation of these novel compounds.[11]

In Vitro Neuroprotection Assays

A fundamental starting point is to assess the compound's ability to protect neuronal cells from various insults.

Experimental Protocol: In Vitro Neuroprotection Against Oxidative Stress

  • Cell Culture: Culture a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y or mouse hippocampal HT22 cells) in appropriate media.

  • Compound Treatment: Pre-treat the cells with a range of concentrations of the test compound for a specified period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Introduce an oxidative insult, such as hydrogen peroxide (H2O2) or glutamate, to induce cell death.

  • Assessment of Cell Viability: Quantify cell viability using a standard method like the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the EC50 value, which is the concentration of the compound that provides 50% protection.

In Vivo Models of Neurodegenerative Disease

Promising candidates from in vitro screening should be advanced to in vivo models that recapitulate key aspects of human neurodegenerative diseases.

Experimental Protocol: Evaluation in an MPTP Mouse Model of Parkinson's Disease

  • Animal Model: Utilize a well-established animal model, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.

  • Drug Administration: Administer the test compound to the animals for a defined period before and/or during MPTP administration.

  • Behavioral Assessment: Conduct behavioral tests to assess motor function, such as the rotarod test or the pole test.

  • Neurochemical Analysis: Following the treatment period, sacrifice the animals and perform neurochemical analyses, such as measuring dopamine levels in the striatum using HPLC.

  • Immunohistochemistry: Perform immunohistochemical staining of brain sections to quantify the number of surviving dopaminergic neurons in the substantia nigra.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic variation of the aromatic aldehyde used in the Knoevenagel condensation allows for the construction of a library of derivatives and the elucidation of SAR.

Table 1: Representative Neuroprotective Data for α,β-Unsaturated Cyanoacrylamide Nrf2 Activators

Compound IDAromatic Aldehyde MoietyIn Vitro ModelNeuroprotective EndpointEC50 (µM)Reference
Cpd-1 4-Hydroxy-3-methoxybenzylideneSH-SY5Y cells + H2O2Cell Viability (MTT)2.5[Illustrative]
Cpd-2 3,4-DihydroxybenzylideneHT22 cells + GlutamateROS Reduction (DCF-DA)1.8[Illustrative]
Cpd-3 4-(Dimethylamino)benzylidenePrimary Cortical Neurons + AβApoptosis (TUNEL)5.1[Illustrative]

Note: The data in this table are illustrative and represent typical values for this class of compounds based on the broader scientific literature. Specific values would need to be determined experimentally for derivatives of this compound.

Conclusion and Future Directions

The strategic use of this compound as a precursor offers a highly promising and synthetically tractable route to a novel class of neuroprotective agents. The ability to readily generate diverse α,β-unsaturated cyanoacrylamides via the Knoevenagel condensation, coupled with their potent activation of the cytoprotective Keap1-Nrf2 pathway, provides a robust platform for the discovery of new therapeutics for neurodegenerative diseases. Future work should focus on synthesizing a focused library of these derivatives and performing comprehensive in vitro and in vivo evaluations to identify lead candidates with optimal potency, safety, and pharmacokinetic profiles for clinical development. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to embark on this critical endeavor.

References

A Technical Guide to Investigating 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless evolution of viral pathogens necessitates a continuous search for novel chemical scaffolds that can serve as starting points for next-generation antiviral therapeutics. This guide focuses on 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide , a compound of interest due to its unique combination of two pharmacologically significant moieties: a tetrahydrofuran (THF) ring and a cyanoacetamide functional group. While this specific molecule is not extensively characterized in antiviral literature, its constituent parts are well-established in successful drug campaigns.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a strategic, field-proven framework for evaluating the antiviral potential of this compound. We will dissect the rationale for its investigation, propose a primary mechanism of action based on structural analogy, and provide detailed, self-validating experimental protocols for its comprehensive assessment, from initial cytotoxicity profiling to mechanistic elucidation.

Introduction: The Scientific Rationale for Investigation

The structure of this compound presents a compelling case for its investigation as an antiviral candidate. The molecule merges two fragments, each with a history of biological activity.

The Tetrahydrofuran (THF) Moiety: A Privileged Scaffold in HIV Protease Inhibitors

The tetrahydrofuran ring is not merely a solvent; in medicinal chemistry, it is a "privileged scaffold" that has been instrumental in the development of potent inhibitors of the Human Immunodeficiency Virus (HIV-1) protease.[1][2] FDA-approved drugs such as Darunavir (DRV) and its predecessor Amprenavir (APV) incorporate bis-THF and single THF moieties, respectively, as their P2 ligand.[3]

Causality of Action: The efficacy of the THF moiety stems from the ability of its ether oxygen to form strong hydrogen bonds with the backbone amide nitrogens of key residues (e.g., Asp29, Asp30) in the S2 subsite of the HIV-1 protease.[4] This interaction anchors the inhibitor within the active site, contributing to high binding affinity and, in the case of Darunavir, an exceptional profile against drug-resistant viral strains.[2][3] The presence of the THF group in our target compound is the primary driver for hypothesizing a role as a viral protease inhibitor.

The Cyanoacetamide Moiety: A Versatile Bioactive Component

The cyano group (–C≡N) is a versatile functional group found in numerous bioactive molecules, including antiviral agents known as cyanometabolites.[5][6][7] For instance, the synthetic triterpenoid 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) has been shown to inhibit Hepatitis B Virus (HBV) replication by modulating capsid assembly.[8]

Furthermore, the broader class of cyanoacetamide derivatives has been explored for various biological activities, including antibacterial and antiviral properties.[9][10] While not a classical electrophile, the cyanoacetamide "warhead" can participate in strong dipole-dipole interactions or act as a key hydrogen bond acceptor. In targeted covalent inhibitors, related nitrile-containing groups have been developed to react with cysteine residues, highlighting the chemical versatility of this functionality in drug design.[11][12][13]

Integrated Hypothesis: A Novel Protease Inhibitor Scaffold

Based on the evidence from its constituent fragments, we hypothesize that This compound can function as a competitive inhibitor of viral proteases, particularly HIV-1 protease.

In this model, the THF moiety would serve as the primary anchoring group, occupying the S2 pocket and forming hydrogen bonds with the enzyme backbone, analogous to Darunavir. The flexible linker and the cyanoacetamide group would then occupy the S1 or S3 pockets, with the cyano and amide groups forming additional hydrogen bonds or polar contacts to enhance binding affinity.

Hypothesized_Binding_Mechanism cluster_protease HIV-1 Protease Active Site cluster_inhibitor This compound S2_pocket S2 Pocket Backbone Amides (Asp29/30) S1_pocket S1/S3 Pocket THF THF Moiety THF->S2_pocket H-Bond Anchor Linker Linker Cyanoacetamide Cyanoacetamide Moiety Cyanoacetamide->S1_pocket Secondary Interactions

Caption: Hypothesized binding of the target compound in a viral protease active site.

Phased Experimental Workflow for Antiviral Evaluation

To systematically validate our hypothesis, we propose a rigorous, three-phase experimental workflow. This process is designed to first establish the compound's basic safety and efficacy profile before committing resources to in-depth mechanistic studies.

Experimental_Workflow Phase1 Phase 1: Foundational Profiling Cytotoxicity Protocol 2.1: Cytotoxicity Assay (CCK-8) Determine CC50 Phase1->Cytotoxicity Screening Protocol 2.2: Primary Antiviral Screen (Plaque Reduction Assay) Determine EC50 Cytotoxicity->Screening Defines safe concentration range Phase2 Phase 2: MoA Elucidation Screening->Phase2 If potent (low EC50) TimeAddition Protocol 2.3: Time-of-Addition Assay Identify Lifecycle Stage Phase2->TimeAddition EnzymeAssay Protocol 2.4: Enzymatic Assay (Protease Inhibition) Determine IC50 TimeAddition->EnzymeAssay If post-entry activity detected Phase3 Phase 3: Data Analysis & Decision EnzymeAssay->Phase3 SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) Phase3->SI_Calc GoNoGo Go/No-Go Decision for Lead Optimization SI_Calc->GoNoGo

Caption: Phased workflow for evaluating the antiviral potential of the target compound.
Phase 1: Foundational In Vitro Profiling

The initial phase establishes the compound's therapeutic window. An ideal antiviral is potent against the virus but harmless to the host cell.

This protocol determines the 50% cytotoxic concentration (CC50), the concentration at which the compound kills 50% of the host cells. The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method that measures metabolic activity as a proxy for cell viability.[14][15]

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for general screening, MT-4 cells for HIV) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x stock of the test compound in culture medium. Create a serial dilution series (e.g., 8 half-log dilutions, starting from 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to triplicate wells for each concentration. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period that matches the planned antiviral assay (e.g., 48-72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate for 1-4 hours until the "cells only" control wells turn a distinct orange.

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

The plaque reduction assay is a functional assay considered the gold standard for quantifying the ability of a compound to inhibit viral infection and replication.[16][17][18] It measures the reduction in virus-induced zones of cell death (plaques).

Methodology:

  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

  • Virus & Compound Preparation: Prepare serial dilutions of the test compound at non-toxic concentrations (informed by the CC50 value). Mix each compound dilution with a known quantity of virus (e.g., 100 plaque-forming units, PFU).

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a "virus only" control. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the corresponding compound concentrations. This restricts viral spread to adjacent cells.[17]

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques form in the "virus only" control wells.

  • Staining & Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control. Plot the percentage reduction against the log of the compound concentration to determine the 50% effective concentration (EC50).

Phase 2: Mechanism of Action (MoA) Elucidation

If Phase 1 reveals a promising selectivity index (SI = CC50/EC50), the next step is to understand how and when the compound works.

This powerful assay helps identify the stage of the viral lifecycle that is inhibited by the compound.[19][20][21] The principle is to add the inhibitor at different time points relative to the initial infection of the cells.[22]

Methodology:

  • Synchronized Infection: Infect a confluent monolayer of host cells with a high multiplicity of infection (MOI) for 1-2 hours at 4°C to allow binding but not entry. Wash away unbound virus and shift the temperature to 37°C to initiate a single, synchronized round of replication. This is time point T=0.

  • Staggered Addition: Add a high concentration (e.g., 10x EC50) of the test compound to different wells at various time points post-infection (e.g., T=0, 2h, 4h, 6h, 8h).

  • Controls: Include well-characterized control inhibitors for different lifecycle stages:

    • Entry Inhibitor: Added at T=0.

    • Reverse Transcriptase Inhibitor (for HIV): Added from T=0 up to ~6h.

    • Protease Inhibitor (for HIV): Added from T=8h onwards.

  • Readout: At the end of one replication cycle (e.g., 24-30 hours), measure the viral output (e.g., by quantifying viral protein in the supernatant via ELISA or by a reporter gene assay).

  • Analysis: Plot the viral output against the time of compound addition. If the compound loses its effectiveness after a certain time point, its target is likely at or before that stage in the viral lifecycle. Comparing this profile to the known controls can pinpoint the mechanism (e.g., entry, replication, or maturation).[19][20]

If the Time-of-Addition assay suggests late-stage inhibition (consistent with a protease inhibitor), the next step is to confirm direct interaction with the purified enzyme. Fluorometric assays are a high-throughput method for this validation.[23][24][25]

Methodology:

  • Assay Principle: A synthetic peptide substrate containing a protease cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore is released, generating a measurable signal.

  • Reaction Setup: In a 96-well plate, combine the purified viral protease (e.g., recombinant HIV-1 protease) and the test compound at various concentrations in an appropriate assay buffer.

  • Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Controls:

    • No Inhibitor Control: Protease + Substrate (represents 100% activity).

    • No Enzyme Control: Substrate only (represents background signal).

    • Positive Control: A known protease inhibitor (e.g., Darunavir).

  • Readout: Monitor the increase in fluorescence over time using a plate reader.

  • Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration. Plot the percentage of inhibition relative to the "No Inhibitor Control" against the log of the compound concentration to determine the 50% inhibitory concentration (IC50).

Data Interpretation and Go/No-Go Decision Making

The ultimate goal of this workflow is to generate a clear, quantitative profile of the compound to support a decision on its future development.

Key Metrics for Success
  • Potency (EC50): The concentration required to inhibit 50% of viral replication. For a promising lead, this should ideally be in the low micromolar (µM) to nanomolar (nM) range.

  • Toxicity (CC50): The concentration that causes 50% host cell death. This should be as high as possible.

  • Selectivity Index (SI): Calculated as CC50 / EC50. This is the most critical metric. An SI > 10 is generally considered the minimum for a compound to be of interest, with values > 100 being highly desirable.[26] It represents the therapeutic window between efficacy and toxicity.

  • Enzymatic Inhibition (IC50): The concentration that inhibits 50% of the target enzyme's activity. A potent compound will have an IC50 value that correlates well with its cell-based EC50 value.

Data Summary and Decision Matrix

All quantitative data should be summarized for clear comparison.

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI) IC50 (µM) [Protease]Decision
Test Compound >1001.5>66 0.9GO
Darunavir (Control) >1000.005>20,000 0.001Benchmark
Compound X (Failed) 20102 >50NO-GO

A "GO" decision would advance the compound to lead optimization, where medicinal chemists would synthesize analogues to improve potency, selectivity, and pharmacokinetic properties. A "NO-GO" decision would halt further investigation due to poor selectivity or lack of a clear mechanism.

Conclusion and Future Directions

This compound stands as an intriguing starting point for antiviral discovery. Its chemical architecture, combining a validated protease-binding moiety with a versatile cyanoacetamide group, provides a strong scientific rationale for its evaluation. The phased experimental workflow detailed in this guide offers a resource-efficient and scientifically rigorous path to determine its true potential.

Successful validation of this scaffold—demonstrated by a high selectivity index and a confirmed mechanism of action as a protease inhibitor—would open a new avenue for developing novel therapeutics against challenging viral targets like HIV and other viruses reliant on aspartic proteases. Future work would involve extensive Structure-Activity Relationship (SAR) studies, crystallography to confirm the binding mode, and evaluation against a panel of drug-resistant viral strains.

References

Methodological & Application

Application Note & Synthesis Protocol: 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This document provides a detailed protocol for the synthesis of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS No. 324546-22-7). This compound incorporates a cyanoacetamide moiety, a versatile functional group in medicinal chemistry, and a tetrahydrofurfuryl group, which can serve as a valuable scaffold in drug design.[1][2] Acetamide derivatives are known to possess a wide range of biological activities.[3] The synthesis described herein is an efficient amidation reaction between ethyl cyanoacetate and tetrahydrofurfurylamine. The protocol is designed for reproducibility and scalability in a standard research laboratory setting. We will delve into the mechanistic rationale, a step-by-step experimental procedure, and methods for product purification and validation.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The primary amine of tetrahydrofurfurylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol as a leaving group, resulting in the formation of the stable amide bond.

Reaction: (Tetrahydrofuran-2-yl)methanamine + Ethyl Cyanoacetate → this compound + Ethanol

Causality of Experimental Choices:

  • Reactants: Tetrahydrofurfurylamine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom.[1] Ethyl cyanoacetate is an effective acylating agent; the ester group is a suitable leaving group (as ethanol) upon nucleophilic attack.

  • Solvent-Free Conditions: While solvents can be used, a direct reaction of the neat reagents, particularly with microwave heating, can be highly efficient, reducing reaction time and simplifying purification by eliminating the need for solvent removal.[3]

  • Heating: The reaction requires an input of energy to overcome the activation barrier for the nucleophilic attack and subsequent elimination. Conventional heating or microwave irradiation can be employed to accelerate the formation of the amide.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.Notes
(Tetrahydrofuran-2-yl)methanamine≥99%Major Chemical Supplier4795-29-3Also known as Tetrahydrofurfurylamine.
Ethyl 2-cyanoacetate≥98%Major Chemical Supplier105-56-6
EthanolReagent GradeMajor Chemical Supplier64-17-5For washing the product.
AcetoneReagent GradeMajor Chemical Supplier67-64-1For recrystallization.
Deionized WaterN/AIn-house7732-18-5For recrystallization.
Round-bottom flask or Microwave vialN/ALab SupplyN/AAppropriately sized for the reaction scale.
Magnetic Stirrer & Stir BarN/ALab SupplyN/A
Heating Mantle or Microwave ReactorN/ALab SupplyN/A
Buchner Funnel and FlaskN/ALab SupplyN/AFor filtration.

Experimental Protocol: Step-by-Step Methodology

This protocol is adapted from a similar synthesis of a furan-based analogue and is expected to provide a high yield of the target compound.[3]

Step 1: Reactant Preparation and Mixing

  • In a 50 mL round-bottom flask or a suitable microwave reaction vessel, add (tetrahydrofuran-2-yl)methanamine (e.g., 10.11 g, 0.1 mol, 1.0 eq).

  • To the same flask, add an equimolar amount of ethyl cyanoacetate (e.g., 11.31 g, 0.1 mol, 1.0 eq).

  • Add a magnetic stir bar to the flask. The initial mixture may be biphasic or cloudy.

Step 2: Reaction Conditions

  • Method A: Conventional Heating

    • Place the flask in a heating mantle set upon a magnetic stirrer.

    • Heat the mixture to 80-90 °C with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The mixture should become a single, clear phase as the reaction progresses.

  • Method B: Microwave Irradiation

    • Seal the microwave reaction vessel.

    • Place the vessel in a scientific microwave reactor.

    • Heat the mixture under stirring at 100 °C for approximately 5-10 minutes.[3] Note: Microwave reaction times are significantly shorter but require specialized equipment. Monitor pressure and temperature carefully.

Step 3: Product Isolation (Workup)

  • Once the reaction is complete (as determined by TLC analysis showing consumption of starting materials), remove the flask from the heat source.

  • Pour the warm reaction mixture into a beaker and allow it to cool to room temperature.

  • As the mixture cools, the product, this compound, will begin to precipitate as a solid.

  • To maximize precipitation, place the beaker in an ice bath for 30 minutes.

Step 4: Purification

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid cake with two small portions of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Recrystallization: For higher purity, transfer the crude solid to a flask. Add a minimal amount of a hot acetone/water mixture (e.g., a 7:3 ratio) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure, colorless crystals.[3]

  • Collect the purified crystals by vacuum filtration and dry them under vacuum or in a desiccator. The final product should be a white to off-white solid.

Quantitative Data Summary

ParameterValueRationale/Notes
Molecular FormulaC₈H₁₂N₂O₂[4]
Molecular Weight168.19 g/mol [4]
Molar Ratio (Amine:Ester)1:1Ensures complete conversion without excess reagent.
Reaction Temperature80-100 °CProvides sufficient activation energy for amidation.
Reaction Time5 min - 4 hoursVaries significantly between microwave and conventional heating.
Expected Yield>85%Based on analogous reactions.[5]
Physical FormSolid
Storage TemperatureRoom Temperature (Dry)

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final, purified product.

Synthesis_Workflow cluster_start Preparation cluster_reaction Synthesis cluster_end Purification & Analysis Reactants 1. Reagent Measurement - (Tetrahydrofuran-2-yl)methanamine - Ethyl Cyanoacetate Mixing 2. Equimolar Mixing of Reagents Reactants->Mixing Heating 3. Reaction Heating (Conventional or Microwave) Mixing->Heating Workup 4. Workup - Cooling & Precipitation Heating->Workup Purify 5. Purification - Filtration & Washing - Recrystallization Workup->Purify Product Final Product (C₈H₁₂N₂O₂) Purify->Product Analysis 6. Characterization (NMR, MS, IR) Product->Analysis

Caption: Synthesis workflow for this compound.

Safety & Hazard Information

  • 2-cyano-N-((tetrahydrofuran-2-yl)methyl)acetamide: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

  • Tetrahydrofurfurylamine: Handle with care. It is a primary amine and may be corrosive or irritating.

  • Ethyl Cyanoacetate: Can cause eye, skin, and respiratory tract irritation.

  • General Precautions: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols: A Detailed Guide to the Synthesis of N-(Tetrahydrofuran-2-ylmethyl)cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive application note provides a detailed experimental procedure for the synthesis of N-(tetrahydrofuran-2-ylmethyl)cyanoacetamide, a valuable building block in medicinal chemistry and drug development. We present a robust and efficient protocol centered on the nucleophilic acyl substitution of ethyl cyanoacetate with 2-(aminomethyl)tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the chemical principles, safety considerations, and analytical validation required for successful synthesis.

Introduction and Scientific Background

N-substituted cyanoacetamides are privileged scaffolds in organic synthesis, serving as versatile precursors for a wide array of heterocyclic compounds with significant biological activities.[1][2] The inherent reactivity of the cyano group and the active methylene center allows for diverse chemical transformations, making these molecules highly sought after in the synthesis of novel therapeutic agents.[3][4] The target molecule, N-(tetrahydrofuran-2-ylmethyl)cyanoacetamide, incorporates a tetrahydrofuran moiety, a common structural motif in many approved drugs, which can enhance pharmacokinetic properties such as solubility and metabolic stability.

The chosen synthetic strategy involves the condensation of 2-(aminomethyl)tetrahydrofuran with ethyl cyanoacetate. This approach is superior to a potential transamidation reaction with cyanoacetamide itself. The rationale is grounded in fundamental reactivity principles: ethoxide is a significantly better leaving group than the amide anion (NH₂⁻), leading to more favorable reaction kinetics and thermodynamics. This classic amidation of an ester is a reliable and high-yielding method for forming the desired amide bond.[1][5]

This document provides a complete workflow, from reagent handling and safety to reaction execution, product purification, and analytical characterization.

Materials and Safety

Reagent and Equipment Data

A summary of the required reagents, solvents, and equipment is provided below.

Reagent / Solvent Formula MW ( g/mol ) CAS No. Key Hazards Supplier
Ethyl CyanoacetateC₅H₇NO₂113.11105-56-6IrritantSigma-Aldrich
2-(Aminomethyl)tetrahydrofuranC₅H₁₁NO101.154795-29-3Flammable, Irritant, Air Sensitive[6]Acros Organics
Ethanol (Anhydrous)C₂H₅OH46.0764-17-5FlammableFisher Scientific
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable, IrritantVWR
HexanesC₆H₁₄86.18110-54-3Flammable, NeurotoxinVWR
Silica Gel (230-400 mesh)SiO₂60.087631-86-9Respiratory IrritantSorbent Technologies
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer/hotplate
Thin-Layer Chromatography (TLC) plates
Rotary evaporator
Glass column for chromatography
Critical Safety Considerations

Cyanoacetamide (Product Analogue/Starting Material): Harmful if swallowed and causes skin and eye irritation.[7][8] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[9][10] All manipulations should be performed in a well-ventilated fume hood.

2-(Aminomethyl)tetrahydrofuran: This reagent is a flammable liquid, an irritant, and is sensitive to air and moisture.[6] It should be handled under an inert atmosphere (e.g., nitrogen or argon) if possible, and kept away from ignition sources.[6]

General Handling: All chemical waste must be disposed of in accordance with local environmental regulations. A thorough risk assessment should be conducted before commencing any experimental work.[11]

Experimental Protocol

This protocol details the synthesis of N-(tetrahydrofuran-2-ylmethyl)cyanoacetamide from ethyl cyanoacetate and 2-(aminomethyl)tetrahydrofuran.

Reaction Workflow Diagram

The following diagram outlines the complete experimental workflow from setup to final product analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification cluster_analysis 4. Characterization reagents Weigh Reagents: - Ethyl Cyanoacetate - 2-(Aminomethyl)tetrahydrofuran setup Assemble Glassware: - 100 mL RBF - Reflux Condenser - Magnetic Stirrer reagents->setup Charge RBF heat Heat to Reflux (approx. 80-90°C) setup->heat Add Ethanol (solvent) monitor Monitor by TLC (Hexane:EtOAc eluent) heat->monitor Every 30-60 min cool Cool to Room Temp monitor->cool Reaction Complete evap Remove Solvent (Rotary Evaporator) cool->evap purify Purify Crude Product (Column Chromatography or Recrystallization) evap->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Analyze Purity & Structure product Pure Crystalline Product: N-(tetrahydrofuran-2-ylmethyl)cyanoacetamide nmr->product ftir FT-IR Spectroscopy ftir->product ms Mass Spectrometry ms->product

Caption: Experimental workflow for the synthesis of N-(tetrahydrofuran-2-ylmethyl)cyanoacetamide.

Step-by-Step Synthesis Procedure
  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl cyanoacetate (1.0 eq, e.g., 5.0 g, 44.2 mmol).

    • Add 20 mL of anhydrous ethanol to dissolve the ester.

    • In a separate vial, weigh 2-(aminomethyl)tetrahydrofuran (1.05 eq, e.g., 4.7 g, 46.4 mmol). The slight excess of the amine ensures complete consumption of the limiting ester.

  • Reaction Setup and Execution:

    • Add the 2-(aminomethyl)tetrahydrofuran to the stirred solution of ethyl cyanoacetate in ethanol at room temperature.

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (oil bath temperature of approximately 90°C) and maintain for 2-4 hours.

  • Reaction Monitoring:

    • The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase.

    • Spot the starting materials (ethyl cyanoacetate and the amine) and the reaction mixture on a TLC plate.

    • The reaction is complete upon the disappearance of the limiting reagent (ethyl cyanoacetate). The product should appear as a new, more polar spot.

  • Workup and Isolation:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Remove the ethanol solvent under reduced pressure using a rotary evaporator. This will yield the crude product, which may be an oil or a semi-solid.

  • Purification:

    • Method A: Recrystallization (Preferred for solid products):

      • Attempt to dissolve the crude residue in a minimal amount of hot ethyl acetate.

      • Slowly add hexanes until the solution becomes cloudy.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

      • Collect the solid product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[11]

    • Method B: Column Chromatography (For oils or impure solids):

      • If the product is an oil or recrystallization is ineffective, purify by flash column chromatography.[12]

      • Prepare a slurry of silica gel in hexanes and pack a column.

      • Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column after evaporating the solvent.[12]

      • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

      • Collect fractions and analyze by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(tetrahydrofuran-2-ylmethyl)cyanoacetamide.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • FT-IR Spectroscopy: To identify key functional groups. Expected peaks include N-H stretching (~3300 cm⁻¹), C≡N stretching (~2250 cm⁻¹), and amide C=O stretching (~1670 cm⁻¹).[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Mechanistic Discussion and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine, 2-(aminomethyl)tetrahydrofuran, acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide (⁻OEt) leaving group. A final proton transfer step yields the stable N-(tetrahydrofuran-2-ylmethyl)cyanoacetamide product and ethanol. The use of a slight excess of the amine helps to drive the reaction to completion. Heating the reaction provides the necessary activation energy for the nucleophilic attack and the subsequent elimination of the leaving group.

References

Application Note & Protocols: Purification of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the purification of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS No. 324546-22-7), a key intermediate in various synthetic pathways. Recognizing that purity is paramount for the reliability of downstream applications, this guide details two primary purification methodologies: recrystallization and column chromatography. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to empower users to adapt and troubleshoot effectively. We address common impurities, solvent selection strategies, and post-purification analysis to ensure the final compound meets rigorous quality standards.

Introduction and Strategic Considerations

This compound is a substituted amide containing both a polar amide group and a moderately polar tetrahydrofuran ring. Amides as a class of compounds generally exhibit high boiling points and are often solids at room temperature due to strong intermolecular hydrogen bonding.[1][2][3] The successful purification of this target compound hinges on understanding its physicochemical properties and the nature of potential impurities derived from its synthesis.

A common synthetic route involves the reaction of ethyl cyanoacetate with tetrahydrofurfurylamine.[4][5] This reaction chemistry informs the likely impurity profile:

  • Unreacted Starting Materials: Tetrahydrofurfurylamine and ethyl cyanoacetate.

  • Reaction Byproducts: Side-products arising from dimerization or degradation.

  • Residual Solvents: Solvents used during the reaction and initial workup (e.g., ethanol, tetrahydrofuran (THF), ethyl acetate).[5][6]

The choice of purification strategy—recrystallization versus chromatography—depends on the initial purity of the crude material and the required final purity. A preliminary analysis by Thin-Layer Chromatography (TLC) or ¹H NMR is strongly recommended to assess the impurity profile and guide the selection of the most appropriate method.

Physicochemical Data Summary
PropertyValueSource
CAS Number 324546-22-7[7]
Molecular Formula C₈H₁₂N₂O₂[7]
Molecular Weight 168.19 g/mol
Appearance Solid powder[7]
Storage Sealed in dry, room temperature conditions

Method 1: Purification by Recrystallization

Recrystallization is the preferred method for purifying solid compounds when impurities have different solubility profiles from the desired product.[8] The technique relies on dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent (mother liquor).[8]

Principle of Solvent Selection

The cornerstone of successful recrystallization is the choice of solvent. An ideal solvent should:

  • Completely dissolve the target compound at its boiling point.

  • Poorly dissolve the target compound at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor upon cooling.

  • Be chemically inert with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

For this compound, its polarity suggests solvents like alcohols, acetone, ethyl acetate, or mixtures with water or alkanes are promising candidates. A similar compound, 2-cyano-N-(furan-2-ylmethyl)acetamide, has been successfully recrystallized from an acetone/water mixture.[4] Another related synthesis used an ethyl acetate/n-hexane system for crystallization.[9]

Workflow for Recrystallization

G cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying crude Crude Solid solvent Select Solvent System crude->solvent dissolve Dissolve in Minimum Hot Solvent solvent->dissolve cool Slow Cooling (Crystal Formation) dissolve->cool ice_bath Chill in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: General workflow for the purification of a solid compound via recrystallization.

Protocol: Two-Solvent Recrystallization (Ethyl Acetate/Hexane System)

This protocol is recommended when a single solvent does not provide the ideal solubility gradient. Here, the compound is dissolved in a "good" solvent (ethyl acetate), and a "poor" or "anti-solvent" (hexane) is added to induce precipitation.

Materials:

  • Crude this compound

  • Ethyl Acetate (ACS Grade)

  • Hexanes (ACS Grade)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate and gently heat the mixture with stirring (e.g., 40-50 °C) until the solid completely dissolves. Add ethyl acetate dropwise if needed to achieve full dissolution, but avoid using a large excess.

  • Induce Crystallization: Remove the flask from the heat. Slowly add hexanes dropwise to the warm, stirring solution until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Clarification: If turbidity appears, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution again.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold hexanes (or a pre-chilled ethyl acetate/hexane mixture) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight to remove all traces of solvent.

Method 2: Purification by Flash Column Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column. It is highly effective for separating compounds with close polarities or for purifying non-crystalline (oily) materials.[10]

Principle of Normal-Phase Chromatography

In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase (eluent). Compounds are separated based on their polarity; more polar compounds adsorb more strongly to the silica gel and therefore elute later, while less polar compounds travel through the column more quickly. The choice of eluent is critical and is determined empirically using TLC.

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation tlc Develop Mobile Phase via TLC (Rf ≈ 0.3) pack Pack Column with Silica Gel Slurry tlc->pack load Load Sample (Dry or Wet Loading) pack->load elute Elute with Mobile Phase (Apply Pressure) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC, LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent (Rotary Evaporator) pool->evap pure Pure Product evap->pure

Caption: A generalized workflow for purification using flash column chromatography.

Protocol: Normal-Phase Flash Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixture)

  • Glass chromatography column

  • Air or nitrogen source for pressure

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection: Using TLC, identify a solvent system that provides good separation of the target compound from its impurities. A good target is to achieve a Retention Factor (Rf) of ~0.25-0.35 for the desired product. Start with a 30:70 ethyl acetate/hexane mixture and adjust the polarity as needed.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar version, e.g., 100% hexane). Pour the slurry into the column and use pressure to pack it into a firm, uniform bed. Ensure there are no cracks or air bubbles.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution: Carefully add the eluent to the column and begin applying gentle pressure. Maintain a constant flow rate and collect the eluting solvent in fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate, elute, and visualize under UV light or with a stain.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Verification and Final Characterization

After purification by any method, the purity of the final product must be confirmed.

TechniquePurposeExpected Result for Pure Compound
Melting Point Assess purity and identity.A sharp, narrow melting range (e.g., within 1-2 °C).
TLC Confirm removal of impurities.A single spot with the expected Rf value.
¹H and ¹³C NMR Confirm chemical structure and purity.A spectrum consistent with the structure, free of impurity signals.
LC-MS Determine purity and confirm molecular weight.A single major peak in the chromatogram with the correct mass-to-charge ratio.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Oiling out during recrystallization. Cooling was too rapid; solvent choice is poor; compound is impure.Re-heat to dissolve the oil, add more of the "good" solvent, and allow to cool much more slowly. Consider seeding with a pure crystal.
No crystals form upon cooling. Solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation.
Poor separation in column chromatography. Incorrect mobile phase; column was poorly packed; sample was overloaded.Re-develop the mobile phase using TLC. Repack the column carefully. Use less crude material for the column size.
Product co-elutes with impurity. Impurity has very similar polarity.Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol) or consider reversed-phase chromatography.

References

Application Note: Comprehensive Characterization of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide, a heterocyclic compound with potential applications in pharmaceutical and chemical research. The protocols outlined herein are designed to ensure structural elucidation, purity assessment, and quantification, adhering to the principles of scientific integrity and reproducibility. This guide covers chromatographic and spectroscopic techniques, offering both theoretical insights and practical, step-by-step protocols for immediate application in a laboratory setting.

Introduction

This compound (C₈H₁₂N₂O₂) is a molecule of interest due to its unique structural motifs, which include a cyano group, an amide linkage, and a tetrahydrofuran (THF) ring. The THF moiety is a common feature in numerous natural products with significant biological activities, making it a valuable scaffold in drug discovery.[1][2] The presence of the polar cyano and amide groups, combined with the cyclic ether structure of THF, imparts specific physicochemical properties that necessitate a multi-faceted analytical approach for its complete characterization.

The accurate determination of the identity, purity, and concentration of this compound is critical for its development and application. This application note details a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), to provide a holistic characterization of this compound.

Structural Elucidation using Spectroscopic Methods

Spectroscopic analysis is fundamental to confirming the chemical structure of this compound. The combination of NMR, MS, and IR spectroscopy provides orthogonal information to unequivocally determine its molecular formula and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.[3]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the sample's solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.[3]

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation to obtain the frequency domain spectrum.[3]

Expected Spectral Data:

The following table summarizes the expected chemical shifts for the key protons and carbons in the structure of this compound.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Amide NH6.5 - 8.0Broad singlet1H-NH-
THF CH3.6 - 4.1Multiplet1HO-CH-
THF CH₂1.8 - 2.1, 3.7 - 3.9Multiplets4H-CH₂- (ring)
Methylene (amide)3.2 - 3.5Multiplet2H-NH-CH₂-
Methylene (cyano)3.4 - 3.6Singlet2H-CH₂-CN
¹³C NMR Expected Chemical Shift (ppm) Assignment
Carbonyl (C=O)165 - 175-C=O
Cyano (C≡N)115 - 125-C≡N
THF C-O65 - 75O-CH, O-CH₂
Methylene (amide)40 - 50-NH-CH₂-
THF CH₂25 - 35-CH₂- (ring)
Methylene (cyano)20 - 30-CH₂-CN
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized. Given the compound's polarity, LC-MS with electrospray ionization (ESI) is often a suitable choice.[4]

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an ESI source.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.[4]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50 - 500.

    • Optimize precursor and product ion transitions for targeted analysis.[4]

Expected Mass Spectrum Data:

  • Exact Mass: 168.0899 Da.[5]

  • Molecular Ion: Look for the protonated molecule [M+H]⁺ at m/z 169.0977.

  • Adducts: Sodium [M+Na]⁺ and potassium [M+K]⁺ adducts may also be observed.

  • Fragmentation: Key fragments may arise from the cleavage of the amide bond or the opening of the THF ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3]

Protocol for IR Analysis:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.[3]

  • Data Acquisition:

    • Record a background spectrum.[3]

    • Place the sample in the beam path of an FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000 - 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide)3300 - 3500Medium
C-H Stretch2850 - 3000Medium
C≡N Stretch (Cyano)2220 - 2260Medium
C=O Stretch (Amide I)1630 - 1680Strong
N-H Bend (Amide II)1510 - 1570Strong
C-O Stretch (Ether)1050 - 1150Strong

Purity Assessment and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase method is generally suitable for this moderately polar compound.[6]

Protocol for HPLC Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (or methanol). For Mass-Spec compatibility, replace any non-volatile acids with formic acid.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan; likely around 210 nm due to the amide and cyano chromophores.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total peak area.

    • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the unknown sample from this curve.

Illustrative HPLC Data:

Parameter Value
Retention Time4.5 min
Tailing Factor1.1
Theoretical Plates> 5000
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~3 µg/mL
Linearity (r²)> 0.999

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

G cluster_0 Structural Elucidation Workflow Sample Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS IR IR Spectroscopy Sample->IR Data_Integration Data Integration and Structure Confirmation NMR->Data_Integration MS->Data_Integration IR->Data_Integration

Caption: Workflow for structural elucidation.

G cluster_1 Purity and Quantification Workflow Stock_Solution Prepare Stock Solution Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards Sample_Prep Prepare Unknown Sample Stock_Solution->Sample_Prep HPLC_Analysis HPLC Analysis Calibration_Standards->HPLC_Analysis Sample_Prep->HPLC_Analysis Calibration_Curve Construct Calibration Curve HPLC_Analysis->Calibration_Curve Quantification Quantify Sample and Assess Purity Calibration_Curve->Quantification

Caption: Workflow for HPLC-based purity and quantification.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By integrating data from NMR, MS, and IR spectroscopy, the chemical structure can be unequivocally confirmed. Furthermore, the HPLC protocol enables accurate assessment of purity and precise quantification. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is paramount for any research or development activities involving this compound.

References

Application Notes & Protocols: A Phenotypic-First Approach to Characterizing 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide. Publicly available information on this molecule is sparse, with literature primarily focusing on its synthesis or the general biological activities of related furan and acetamide derivatives, such as potential anticancer, herbicidal, or plant growth regulatory effects[1][2][3][4]. Lacking a known biological target, a target-agnostic or phenotypic-first approach is the most logical and scientifically rigorous strategy for initial investigation.[][6][7] This guide outlines a tiered screening cascade beginning with broad cytotoxicity and cell health profiling, progressing to high-content phenotypic screening to generate actionable hypotheses about the compound's mechanism of action (MoA). The ultimate goal of this workflow is to lay the empirical foundation for subsequent, more complex target deconvolution studies.[8][9][10]

Compound Profile & Handling

  • Compound Name: this compound

  • Molecular Formula: C₈H₁₂N₂O₂[11]

  • Molecular Weight: 168.19 g/mol

  • Structure:

    alt text
    (Structure generated based on IUPAC name from PubChem CID 2806437)[11]

1.1. Solubility & Stock Solution Preparation (Self-Validating System)

Accurate compound concentration is foundational to reproducible data. The first step is to determine the compound's solubility in a panel of common solvents to prepare a high-concentration, stable stock solution.

  • Protocol:

    • Dispense 1 mg of this compound into separate glass vials.

    • Add 100 µL of a test solvent (e.g., DMSO, Ethanol, Methanol) to achieve a starting concentration of 10 mg/mL.

    • Vortex vigorously for 2 minutes.

    • Visually inspect for particulates against a dark background.

    • If dissolved, proceed to create a 10 mM stock in the chosen solvent (e.g., DMSO). If not, add solvent incrementally until dissolution is achieved, carefully recording the final concentration.

    • Trustworthiness Check: After preparation, perform a quality control check. Dilute an aliquot of the stock solution in acetonitrile/water and analyze via LC-MS to confirm identity and purity.

  • Causality: DMSO is the preferred solvent for primary screening due to its high solubilizing power and miscibility with aqueous cell culture media. However, the final concentration of DMSO in assays should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Tier 1: Primary Screening - Cell Viability & Cytotoxicity Profiling

The initial goal is to ascertain whether the compound has any effect on cell health and to determine a relevant concentration range for subsequent experiments. A broad-spectrum cell viability assay is the workhorse for this stage.[12] The CellTiter-Glo® Luminescent Cell Viability Assay is recommended for its high sensitivity, robustness, and simple "add-mix-measure" protocol.[13][14]

2.1. Rationale for Assay Choice

The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[14][15] A decrease in ATP is a strong indicator of cytotoxicity or cytostatic effects. Its high throughput compatibility makes it ideal for screening across multiple cell lines and concentrations.[15]

2.2. Experimental Protocol: CellTiter-Glo® Viability Assay

This protocol is designed as a self-validating system with integrated controls.

  • Materials:

    • Selected panel of cell lines (e.g., a cancer panel like NCI-60, or a non-cancerous line like HEK293 for general toxicity).

    • Opaque-walled 96-well or 384-well plates suitable for luminescence.[15]

    • CellTiter-Glo® Reagent (e.g., Promega Corp., Cat. No. G7570).[16]

    • Positive Control: Staurosporine (a potent, broad-spectrum kinase inhibitor that induces apoptosis).

    • Negative Control: Vehicle (DMSO, at the same final concentration as the test compound).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in opaque-walled plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 90 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium from the 10 mM DMSO stock. The highest concentration might be 100 µM, resulting in a final top concentration of 10 µM in the assay plate.

    • Treatment: Add 10 µL of the diluted compound, positive control (Staurosporine), or vehicle control (DMSO) to the appropriate wells. This brings the final volume to 100 µL.

    • Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ incubator.

    • Assay Execution:

      • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[16]

      • Add 100 µL of CellTiter-Glo® Reagent to each well.[14]

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.[15]

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

    • Data Acquisition: Measure luminescence using a plate reader.

2.3. Data Analysis & Interpretation

  • Normalization: Raw luminescence values are converted to percent viability using the following formula: % Viability = (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background) * 100 (RLU = Relative Luminescence Units)

  • Dose-Response Curve: Plot % Viability against the log of the compound concentration. Fit the data using a four-parameter logistic regression model to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

  • Trustworthiness Metrics (Assay Validation):

    • Z'-factor: Calculate this for each plate to assess assay quality. A Z' > 0.5 indicates an excellent assay. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Signal-to-Background (S/B): S/B = Mean_vehicle / Mean_background

Parameter Description Acceptance Criterion
IC₅₀ Concentration for 50% inhibition of cell viability.Provides potency information.
Z'-factor A measure of assay statistical effect size.> 0.5
CV% Coefficient of variation for replicate wells.< 15%

Tier 2: High-Content Phenotypic Screening

If Tier 1 assays reveal significant bioactivity (e.g., a sub-micromolar IC₅₀), the next logical step is to use high-content screening (HCS) to generate hypotheses about the compound's MoA.[17][18][19] HCS combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic changes in cells simultaneously.[19][20]

3.1. Rationale for the Cell Painting Assay

The "Cell Painting" assay is a powerful, unbiased HCS approach.[21] It uses a cocktail of six fluorescent dyes to label different cellular compartments (nucleus, cytoplasm, mitochondria, cytoskeleton, etc.).[21][22] By extracting hundreds of morphological features (size, shape, texture, intensity), a detailed "phenotypic profile" or "fingerprint" of the compound's effect is created.[19][21] This profile can be compared to a reference database of compounds with known MoAs to predict the new compound's biological target or pathway.

3.2. Experimental Workflow Diagram

G cluster_0 Plate Preparation cluster_1 Cell Staining (Cell Painting) cluster_2 Data Acquisition & Analysis cluster_3 Hypothesis Generation A1 Seed Cells in Imaging Plates A2 Compound Treatment (IC50 concentrations) A1->A2 B1 Fix & Permeabilize A2->B1 B2 Stain with Dye Cocktail (Nucleus, Mito, Actin, etc.) B1->B2 B3 Wash B2->B3 C1 Automated Microscopy (Image Acquisition) B3->C1 C2 Image Segmentation (Identify Cells & Nuclei) C1->C2 C3 Feature Extraction (Measure >500 features) C2->C3 D1 Generate Phenotypic Profile C3->D1 D2 Compare to Reference Database (Known MoAs) D1->D2 D3 Identify MoA Hypothesis D2->D3

Caption: High-Content Cell Painting Workflow.

3.3. Abbreviated Cell Painting Protocol

  • Cell Line Selection: Choose a cell line known to be sensitive from Tier 1 screening (e.g., U2OS cells are a common choice for their flat morphology).

  • Treatment: Treat cells plated in high-quality imaging plates (e.g., 384-well, black-walled, clear-bottom) with this compound at 3-4 concentrations centered around its IC₅₀. Include vehicle and positive controls.

  • Staining: After a 24-48 hour incubation, fix, permeabilize, and stain the cells with the Cell Painting dye mix. This typically includes:

    • Hoechst (Nucleus)

    • MitoTracker (Mitochondria)

    • Phalloidin (Actin Cytoskeleton)

    • WGA (Golgi/ER)

    • SYTO 14 (Nucleoli/Cytoplasmic RNA)

  • Imaging: Acquire images using a high-content automated microscope, capturing 4-5 fluorescent channels per field of view.

  • Analysis: Use an image analysis software pipeline (e.g., CellProfiler) to segment images, identify individual cells, and extract hundreds of morphological features.[19]

  • Interpretation: The resulting high-dimensional data is used to build a phenotypic profile. This profile is then compared with profiles from a large reference library of compounds. Similarities in profiles suggest similar mechanisms of action, thus generating a testable hypothesis.

Next Steps: Target Deconvolution

The phenotypic screening results provide a crucial hypothesis, not a definitive answer. The subsequent phase, target deconvolution, aims to identify the specific molecular target(s) of the compound.[8][23]

G cluster_methods Target Deconvolution Methods Phenotype Observed Phenotype (from HCS) Hypothesis MoA Hypothesis (e.g., 'Microtubule Destabilizer') Phenotype->Hypothesis Affinity Affinity Chromatography Hypothesis->Affinity Thermal Thermal Proteome Profiling Hypothesis->Thermal Genetic Genetic Screens (CRISPR, RNAi) Hypothesis->Genetic Validation Target Validation Affinity->Validation Thermal->Validation Genetic->Validation

Caption: Target Deconvolution Strategy Funnel.

Based on the HCS hypothesis, several orthogonal methods can be employed:

  • Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.[9][23]

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon compound binding.

  • Genetic Approaches (CRISPR/RNAi screens): These screens can identify genes that, when knocked out or knocked down, confer resistance or sensitivity to the compound, pointing to its target pathway.

References

Application Notes and Protocols for High-Throughput Screening of "2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Chemical Scaffold

The "2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" core structure represents a compelling starting point for drug discovery. While the broader class of acetamide derivatives is known to possess a wide range of biological activities, from antioxidant to potential enzymatic inhibition, the specific therapeutic targets for this particular scaffold remain largely unexplored.[1][2] High-throughput screening (HTS) offers a powerful methodology to rapidly interrogate large chemical libraries of derivatives built upon this core, enabling the identification of novel modulators of key biological pathways.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening campaign for derivatives of "this compound." We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for various assay formats, and discuss the critical aspects of data analysis and hit validation, ensuring scientific integrity and a robust pathway to lead discovery.

Strategic Considerations for Assay Development

The success of any HTS campaign hinges on the development of a robust and reliable assay.[6] The choice of assay will be dictated by the hypothesized or known biological target. Given the chemical features of the "this compound" scaffold, several target classes present plausible starting points for a screening campaign.

  • Enzyme Inhibition: The cyano and acetamide moieties could potentially interact with the active sites of various enzymes.[7][8][9] A biochemical assay measuring the inhibition of a specific enzyme (e.g., a kinase, protease, or metabolic enzyme) would be a direct and quantitative approach.[10]

  • Protein-Protein Interaction (PPI) Modulation: The scaffold could disrupt or stabilize protein-protein interactions, which are critical in many disease pathways. Fluorescence-based assays are particularly well-suited for studying PPIs in a high-throughput format.[11][12][13]

  • G-Protein Coupled Receptor (GPCR) Modulation: GPCRs are a major class of drug targets, and novel small molecule modulators are of high interest.[14] Luminescence-based reporter assays are commonly used to screen for GPCR agonists or antagonists.[15][16][17]

  • Phenotypic Screening: For a more target-agnostic approach, high-content screening (HCS) can be employed to identify compounds that induce a desired cellular phenotype.[18][19][20][21][22] This is particularly useful when the precise molecular target is unknown.

For the purpose of this guide, we will focus on a hypothetical scenario where derivatives of "this compound" are screened for their ability to inhibit a specific enzyme, a common and well-understood HTS application.

Assay Principle and Selection: A Fluorescence Polarization-Based Enzyme Inhibition Assay

We will design a fluorescence polarization (FP) assay, a homogenous technique ideal for HTS due to its simplicity and robustness.[11][13] The principle of FP is based on the differential rotation of a small fluorescent molecule in solution when it is free versus when it is bound to a larger molecule.

In our hypothetical enzyme inhibition assay, the enzyme will act upon a fluorescently labeled substrate. The product of this enzymatic reaction will be a smaller, fluorescently labeled molecule.

  • In the absence of an inhibitor: The enzyme actively cleaves the substrate, leading to an increase in the population of the small, rapidly tumbling fluorescent product. This results in a low FP signal.

  • In the presence of an effective inhibitor: The enzyme's activity is blocked, and the fluorescently labeled substrate remains largely intact and bound to the enzyme. This larger complex tumbles more slowly in solution, resulting in a high FP signal.

This "signal-on" approach provides a clear and quantifiable readout of enzyme inhibition.

Experimental Workflow and Protocols

A successful HTS campaign follows a structured workflow, from initial assay development and validation to the final identification of confirmed hits.

HTS_Workflow AssayDev Assay Development & Optimization PlatePrep Compound Library Plating AssayDev->PlatePrep Screening Primary HTS PlatePrep->Screening DataAnalysis Data Analysis & Hit Selection Screening->DataAnalysis HitConfirm Hit Confirmation DataAnalysis->HitConfirm DoseResponse Dose-Response & IC50 Determination HitConfirm->DoseResponse SecondaryAssay Secondary & Orthogonal Assays DoseResponse->SecondaryAssay

Figure 1: A generalized workflow for a high-throughput screening campaign.

Part 1: Assay Development and Optimization

Objective: To establish a robust and reproducible FP-based enzyme inhibition assay suitable for a large-scale screen.

Protocol:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the target enzyme in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Prepare a concentrated stock solution of the fluorescently labeled substrate in DMSO.

    • Prepare a stock solution of a known, potent inhibitor of the target enzyme to serve as a positive control.

    • Prepare a corresponding amount of DMSO to serve as a negative control.

  • Enzyme Titration:

    • In a 384-well, low-volume, black microplate, perform a serial dilution of the enzyme.[23]

    • Add a fixed, optimized concentration of the fluorescent substrate to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Measure the fluorescence polarization on a suitable plate reader.

    • Determine the enzyme concentration that yields approximately 80% of the maximal signal change (EC80). This concentration will be used for the screen to ensure the assay is sensitive to inhibitors.

  • Substrate Concentration Optimization:

    • Using the determined EC80 concentration of the enzyme, perform a serial dilution of the fluorescent substrate.

    • Measure the FP signal at each substrate concentration.

    • Determine the Michaelis-Menten constant (Km) for the substrate. For competitive inhibitor screening, a substrate concentration at or below the Km is often optimal.[8]

  • Z'-Factor Determination:

    • The Z'-factor is a statistical measure of the quality of an HTS assay.[24][25][26][27] It is calculated using the means and standard deviations of the positive and negative controls.

    • Prepare a plate with multiple wells (e.g., 16-32) of the positive control (enzyme + substrate + known inhibitor) and the negative control (enzyme + substrate + DMSO).

    • Incubate and read the plate as before.

    • Calculate the Z'-factor using the formula:

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[25]

ParameterRecommended ValueRationale
Microplate Format 384- or 1536-wellHigher density for increased throughput and reduced reagent consumption.[23]
Assay Volume 10-20 µLMinimizes reagent costs.
Compound Concentration 10 µMA common starting concentration for primary screens.
DMSO Tolerance <1%High concentrations of DMSO can affect enzyme activity and assay performance.
Z'-Factor > 0.5Ensures a robust and reliable assay with a good signal window.[24][25][26][27]

Table 1: Key parameters for HTS assay validation.

Part 2: Primary High-Throughput Screen

Objective: To screen a library of "this compound" derivatives to identify initial "hits" that inhibit the target enzyme.

Protocol:

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library stock plates into the 384-well assay plates.[4][28]

    • Each plate should also include wells for positive and negative controls.

  • Reagent Addition:

    • Add the pre-determined optimal concentration of the enzyme to all wells.

    • Incubate for a short period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.

  • Incubation and Detection:

    • Incubate the plates at room temperature for the optimized reaction time.

    • Read the fluorescence polarization on a high-throughput plate reader.

Part 3: Data Analysis and Hit Identification

Objective: To analyze the raw data from the primary screen and select a set of promising hits for further investigation.[29][30][31]

Workflow:

Data_Analysis_Workflow RawData Raw FP Data Normalization Data Normalization RawData->Normalization Scoring Hit Scoring (e.g., Z-score) Normalization->Scoring Threshold Thresholding & Hit Selection Scoring->Threshold Clustering Chemoinformatic Clustering Threshold->Clustering HitList Final Hit List Clustering->HitList

Figure 2: A typical data analysis workflow for hit identification.

Protocol:

  • Data Normalization:

    • Normalize the data on a plate-by-plate basis using the positive and negative controls to account for plate-to-plate variability. A common method is to calculate the percent inhibition for each compound.

  • Hit Scoring:

    • Calculate a robust statistical parameter for each compound, such as the Z-score, to identify compounds that have a statistically significant effect compared to the plate median.

  • Hit Selection:

    • Define a hit threshold. For example, compounds with a Z-score > 3 or a percent inhibition > 50% could be selected as primary hits.[32]

  • Chemoinformatic Analysis:

    • Analyze the chemical structures of the hits to identify any potential Pan-Assay Interference Compounds (PAINS) or other undesirable chemical features.

    • Cluster the hits based on chemical similarity to identify potential structure-activity relationships (SAR).

Part 4: Hit Confirmation and Follow-up Studies

Objective: To confirm the activity of the primary hits and prioritize them for further development.[30]

Protocols:

  • Hit Confirmation (Re-testing):

    • Re-test the selected primary hits in the same FP assay to confirm their activity and eliminate false positives.

  • Dose-Response Curves and IC50 Determination:

    • For the confirmed hits, perform a serial dilution of the compound and generate a dose-response curve.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound, which is a measure of its potency.

  • Orthogonal Assays:

    • To further validate the hits and rule out assay-specific artifacts, test them in a different, orthogonal assay. This could be, for example, a luminescence-based assay that measures the depletion of a co-factor or the production of a different product.

  • Mechanism of Action Studies:

    • For the most promising hits, conduct further experiments to elucidate their mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion and Future Directions

The high-throughput screening of "this compound" derivatives presents a promising avenue for the discovery of novel therapeutic agents. The protocols and strategies outlined in this application note provide a robust framework for conducting a successful HTS campaign, from initial assay development to the identification and validation of potent lead compounds. By adhering to best practices in HTS and employing rigorous data analysis, researchers can unlock the full potential of this novel chemical scaffold and accelerate the journey from hit to clinical candidate.[3][33][34]

References

"2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" derivatization for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Systematic Derivatization of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Abstract & Introduction

Structure-Activity Relationship (SAR) studies represent a cornerstone of modern medicinal chemistry, providing a systematic framework to understand how the chemical structure of a compound influences its biological activity. This process is fundamental to optimizing lead compounds into clinical candidates with enhanced potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for the systematic derivatization of a novel scaffold, This compound , to explore its therapeutic potential.

While the specific biological profile of this scaffold is under initial investigation, its constituent functional groups—a cyano group, an acetamide linker, and a tetrahydrofuran (THF) moiety—are present in numerous bioactive molecules. The cyano group can act as a hydrogen bond acceptor or a reactive "warhead," the acetamide provides a rigid, planar linker with hydrogen bonding capabilities, and the THF ring offers a polar, heterocyclic scaffold. This guide outlines a comprehensive strategy for creating a focused library of analogs to build a robust SAR model, detailing synthetic protocols, proposed biological evaluation cascades, and data interpretation frameworks.

Rationale for Derivatization Strategy

The core structure of this compound offers three primary vectors for chemical modification. A successful SAR campaign will involve systematically altering each region to probe the chemical space and identify key pharmacophoric features.

  • Vector 1: The Cyano Group (R¹): This group is a versatile functional handle. Modifications can explore its role as a hydrogen bond acceptor, its potential for covalent interaction, or its contribution to the molecule's overall electronics and polarity.

  • Vector 2: The Acetamide Backbone (R²): The α-carbon of the acetamide is a strategic point for introducing diversity. Substituents here can influence steric bulk, conformation, and lipophilicity.

  • Vector 3: The Tetrahydrofuran Ring (R³): The THF moiety can be modified to alter solubility, metabolic stability, and interactions with the target protein. Modifications can include ring substitution, replacement with other heterocycles, or even ring-opening.

Below is a visual representation of the proposed derivatization strategy.

SAR_Strategy cluster_outcomes SAR Analysis & Lead Optimization Core This compound (Core Scaffold) R1 Vector 1: R¹ (Cyano Group Modification) Core->R1 Bioisosteric Replacement (e.g., Tetrazole, Amide) R2 Vector 2: R² (Acetamide α-Carbon) Core->R2 Alkylation / Arylation (Introduce Steric Bulk) R3 Vector 3: R³ (THF Ring Modification) Core->R3 Ring Substitution / Replacement (Modulate PK/PD) Potency Potency (IC₅₀/EC₅₀) R1->Potency R2->Potency Selectivity Selectivity R2->Selectivity R3->Selectivity ADME ADME Properties R3->ADME

Caption: Derivatization strategy for the core scaffold.

Synthetic Protocols & Methodologies

The following protocols are representative examples for modifying each vector of the parent compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Modification of the Cyano Group (Vector 1) - Synthesis of a Tetrazole Bioisostere

The tetrazole ring is a common bioisostere for a carboxylic acid and can also mimic a cyano group in certain interactions. This protocol describes its synthesis from the nitrile.

Reaction: R-CN → R-C(N₄H)

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Triethylamine hydrochloride (Et₃N·HCl) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add sodium azide and triethylamine hydrochloride.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired tetrazole analog.

Protocol 2: Alkylation of the Acetamide α-Carbon (Vector 2)

Introducing substituents at the α-carbon can probe steric tolerance in the target's binding pocket. This protocol uses a strong base to deprotonate the α-carbon, followed by reaction with an electrophile.

Reaction: R-CH₂-CONH-R' → R-CH(R'')-CONH-R'

Materials:

  • This compound (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine solution

Procedure:

  • Dissolve the starting acetamide in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation, forming the enolate.

  • Add the alkyl halide dropwise to the enolate solution. Maintain the temperature at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting α-alkylated product by flash column chromatography.

Biological Evaluation Cascade

A tiered approach to biological screening is recommended to efficiently manage resources.

Primary In Vitro Screening

Initially, all synthesized analogs should be screened in a primary, high-throughput assay to determine their potency (e.g., IC₅₀ or EC₅₀) against the primary target. The choice of assay depends on the target class (e.g., enzyme inhibition assay, receptor binding assay, cell-based reporter assay).

Secondary & Selectivity Screening

Promising hits from the primary screen (e.g., compounds with IC₅₀ < 1 µM) should be advanced to secondary assays. This includes:

  • Selectivity Profiling: Testing against related targets to determine the selectivity index.

  • Orthogonal Assays: Confirming activity in a different assay format to rule out artifacts.

  • Cellular Potency: Assessing activity in a relevant cell-based model to confirm cell permeability and on-target engagement in a more complex biological system.

ADME-Tox Profiling

Analogs with good potency and selectivity should be profiled for their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. Key assays include:

  • Metabolic Stability: Using liver microsomes or hepatocytes.

  • Aqueous Solubility: Kinetic or thermodynamic solubility measurements.

  • Cell Permeability: Using models like PAMPA or Caco-2 assays.

  • Cytotoxicity: Assessing general toxicity in a standard cell line (e.g., HepG2).

The overall workflow for the SAR study is depicted below.

SAR_Workflow A Core Scaffold: This compound B Chemical Derivatization (Vectors R¹, R², R³) A->B C Compound Library (N > 50 Analogs) B->C D Primary In Vitro Screen (Potency: IC₅₀) C->D E Data Analysis: Initial SAR D->E F Secondary / Selectivity Screening D->F Potent Hits H Data Analysis: Comprehensive SAR D->H Inactive Analogs E->B Design Next Generation G ADME-Tox Profiling F->G Selective Hits F->H G->H I Lead Candidate Selection H->I

Application of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction

Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid generation of large libraries of compounds for high-throughput screening.[1][2] The core principle of SPOS involves the attachment of a starting material to an insoluble polymer support (resin), followed by a series of chemical transformations. The key advantages of this approach include the simplification of purification, as excess reagents and by-products can be removed by simple filtration and washing.[3] This application note provides a detailed guide to the use of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide , a versatile building block, in solid-phase organic synthesis.

The 2-cyanoacetamide moiety is a valuable synthon in organic chemistry, known for its diverse reactivity. The presence of an active methylene group flanked by electron-withdrawing cyano and carbonyl groups allows for a variety of chemical modifications, most notably Knoevenagel condensations.[4] The N-tetrahydrofurfuryl substituent introduces a heterocyclic motif commonly found in biologically active molecules, potentially imparting favorable pharmacokinetic properties. This guide will detail the immobilization of a cyanoacetic acid precursor onto a solid support, followed by amidation with tetrahydrofurfurylamine and subsequent on-resin diversification via a Knoevenagel condensation, culminating in cleavage from the solid support to yield a 2-cyano-α,β-unsaturated acetamide derivative.

Principle of the Method

The strategy outlined in this application note leverages the reactivity of the active methylene group of the cyanoacetamide scaffold. The overall workflow can be divided into four key stages:

  • Immobilization: A suitable starting material, cyanoacetic acid, is covalently attached to a solid support via a linker.

  • On-Resin Amidation: The resin-bound cyanoacetic acid is converted to the target this compound by reaction with tetrahydrofurfurylamine.

  • On-Resin Diversification: The resin-bound this compound is subjected to a Knoevenagel condensation with an aldehyde to introduce molecular diversity.

  • Cleavage: The final product is cleaved from the solid support, purified, and characterized.

This approach allows for the late-stage introduction of diversity elements, making it highly amenable to the construction of compound libraries for screening purposes.

Experimental Workflow

experimental_workflow cluster_resin_prep Resin Preparation & Immobilization cluster_on_resin_synthesis On-Resin Synthesis cluster_cleavage_purification Cleavage & Purification resin Rink Amide Resin swelling Resin Swelling (DMF) resin->swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) swelling->fmoc_deprotection coupling Cyanoacetic Acid Coupling (DIC/Oxyma) fmoc_deprotection->coupling amidation Amidation with Tetrahydrofurfurylamine coupling->amidation knoevenagel Knoevenagel Condensation (Aldehyde, Piperidine) amidation->knoevenagel cleavage Cleavage from Resin (TFA/TIPS/H2O) knoevenagel->cleavage purification Purification (RP-HPLC) cleavage->purification product Final Product purification->product

References

Application Notes & Protocols: Leveraging 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the fragment, 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide , in Fragment-Based Drug Design (FBDD). This document outlines the rationale for its use, its physicochemical properties, and detailed protocols for its integration into a typical FBDD workflow, from initial screening to hit validation.

Introduction: The Strategic Value of this compound in FBDD

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying lead compounds.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits then serve as starting points for optimization into more potent, drug-like molecules.[1][2] The smaller size of fragments allows for a more thorough exploration of chemical space and often results in higher hit rates compared to HTS.[2][3]

This compound is a compelling candidate for inclusion in a fragment library. Its structural features offer a blend of properties that are desirable for probing protein binding sites.

  • The Cyano Group: The nitrile moiety is a versatile functional group in medicinal chemistry.[4][5] It is a strong hydrogen bond acceptor and can participate in various noncovalent interactions with a protein target.[4][6] Furthermore, the cyano group is metabolically stable and can improve the pharmacokinetic properties of a drug candidate.[4] In some contexts, it can even act as a reversible covalent warhead, offering an advanced strategy for inhibitor design.[4][5]

  • The Tetrahydrofuran (THF) Moiety: The THF ring is a common motif in biologically active compounds and approved drugs.[7][8][9] As a saturated oxygen heterocycle, it can act as a hydrogen bond acceptor. The THF moiety can also improve a compound's solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile.

  • The Acetamide Linker: The acetamide group provides both hydrogen bond donor and acceptor capabilities, contributing to potential interactions with a target protein. Derivatives of acetamide are known to possess a wide range of pharmacological properties.[10][11]

The combination of these features in a single, low-molecular-weight molecule makes "this compound" a valuable tool for exploring diverse binding pockets.

Physicochemical Properties of the Fragment

A successful fragment should adhere to the "Rule of Three," which provides general guidelines for the physicochemical properties of fragments. Let's analyze "this compound" in this context.

PropertyValue"Rule of Three" Guideline
Molecular Weight 168.2 g/mol < 300 Da
LogP (calculated) -0.6≤ 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 4≤ 3
Rotatable Bonds 4≤ 3

While the number of hydrogen bond acceptors and rotatable bonds slightly exceeds the strict "Rule of Three," the overall profile of "this compound" is highly favorable for a fragment. Its low molecular weight and hydrophilicity (negative LogP) suggest good solubility, a critical factor for the high concentrations used in fragment screening.

FBDD Workflow Using this compound

The following diagram illustrates a typical FBDD workflow incorporating our fragment of interest.

FBDD_Workflow cluster_prep Preparation cluster_screen Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization TargetPrep Target Protein Preparation & QC Screening Biophysical Screening (NMR, SPR, X-ray) TargetPrep->Screening FragmentLib Fragment Library (including our fragment) FragmentLib->Screening HitValidation Orthogonal Method Validation Screening->HitValidation Initial Hits StructuralBiology Structural Biology (X-ray, NMR) HitValidation->StructuralBiology Affinity Affinity Determination (KD) StructuralBiology->Affinity MedChem Medicinal Chemistry (Fragment Growing/Linking) StructuralBiology->MedChem Computational Computational Chemistry (Docking, FEP) Affinity->Computational Computational->MedChem LeadOp Lead Optimization MedChem->LeadOp

Caption: FBDD workflow from target preparation to lead optimization.

Experimental Protocols

The following are detailed protocols for screening "this compound" using common FBDD techniques.

Protocol 1: NMR-Based Fragment Screening (Ligand-Observed)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting the weak binding interactions typical of fragments.[12][13] Ligand-observed methods, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly well-suited for primary screening.[14]

Objective: To identify if "this compound" binds to the target protein.

Materials:

  • Target protein (isotopically unlabeled)

  • "this compound"

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fragment at a high concentration (e.g., 100 mM in d6-DMSO).

    • Prepare a solution of the target protein at a final concentration of 10-50 µM in the NMR buffer.

    • Prepare a corresponding reference sample without the protein.

    • Add the fragment to the protein solution and the reference sample to a final concentration of 200-500 µM.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the reference sample to serve as a control.

    • For the protein-containing sample, acquire STD and WaterLOGSY spectra.

      • STD: Irradiate the protein resonances and observe the transfer of saturation to the bound ligand.

      • WaterLOGSY: Observe the transfer of magnetization from bulk water to the bound ligand.

  • Data Analysis:

    • In the STD spectrum, the presence of fragment signals indicates binding.

    • In the WaterLOGSY spectrum, a change in the sign of the fragment's NOE signals compared to the reference sample also indicates binding.

    • Analyze the relative intensities of the signals to identify which protons of the fragment are in closest proximity to the protein, providing a binding epitope map.

Protocol 2: Surface Plasmon Resonance (SPR)-Based Fragment Screening

SPR is a sensitive, label-free technique for real-time monitoring of biomolecular interactions.[15][16] It is well-suited for fragment screening due to its low protein consumption and ability to provide kinetic and affinity data.[2][17]

Objective: To confirm the binding of "this compound" and determine its binding affinity (K D).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Target protein

  • "this compound"

  • Running buffer (e.g., HBS-EP+) with 1-5% DMSO

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling to create a stable and active surface.

    • Use a reference flow cell (e.g., deactivated or with a mock protein) for background subtraction.

  • Fragment Screening:

    • Prepare a dilution series of the fragment in the running buffer. A typical concentration range for fragments is 10 µM to 1 mM.

    • Inject the fragment solutions over the protein and reference surfaces at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K D).

    • Analyze the association and dissociation phases of the sensorgrams to determine the kinetic rate constants (kₐ and k d).

Protocol 3: X-ray Crystallography for Structural Validation

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[18][19][20]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Crystals of the target protein

  • "this compound"

  • Cryoprotectant solution

  • Synchrotron X-ray source

Procedure:

  • Crystal Soaking:

    • Prepare a solution of the fragment at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing buffer.

    • Soak the protein crystals in this solution for a defined period (minutes to hours).

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Analyze the resulting electron density maps to confirm the presence and determine the binding mode of the fragment.

    • Pay close attention to the interactions between the cyano, THF, and acetamide moieties of the fragment and the amino acid residues of the protein.

Computational FBDD: An In Silico Approach

Computational methods play a crucial role in modern FBDD, from library design to hit-to-lead optimization.[21][22][23][24]

Workflow:

  • Virtual Screening:

    • Dock a virtual library of fragments, including "this compound," into the binding site of the target protein using software like AutoDock VINA or Glide.[21]

    • Score and rank the fragments based on their predicted binding affinity and interactions.

  • Fragment Growing and Linking:

    • Once a fragment hit is identified (either experimentally or computationally), in silico methods can be used to explore ways to grow the fragment by adding functional groups to improve its affinity and selectivity.

    • If multiple fragments bind to adjacent sites, computational tools can help design linkers to connect them into a single, more potent molecule.

Computational_FBDD VirtualLib Virtual Fragment Library Docking Molecular Docking & Virtual Screening VirtualLib->Docking TargetStruct Target Protein Structure (X-ray/Model) TargetStruct->Docking RankedHits Ranked Fragment Hits Docking->RankedHits FragmentGrowing In Silico Fragment Growing RankedHits->FragmentGrowing FragmentLinking In Silico Fragment Linking RankedHits->FragmentLinking OptimizedLeads Optimized Lead Candidates FragmentGrowing->OptimizedLeads FragmentLinking->OptimizedLeads

Caption: Computational FBDD workflow.

Conclusion

"this compound" represents a well-designed fragment with high potential for use in FBDD campaigns. Its combination of hydrogen bonding capabilities, solubility-enhancing features, and a metabolically stable profile makes it an attractive starting point for the discovery of novel therapeutics. The protocols and workflows outlined in these application notes provide a robust framework for integrating this and similar fragments into a modern drug discovery program, leveraging the synergies between biophysical screening, structural biology, and computational chemistry to accelerate the path from hit to lead.

References

Troubleshooting & Optimization

Technical Support Center: A-Z Troubleshooting Guide for Low Yield in 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting strategies for the synthesis of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide. Our approach is rooted in mechanistic principles and field-proven experience to help you diagnose and resolve issues leading to low reaction yields.

Reaction Overview and Core Mechanism

The preparation of this compound is fundamentally an N-acylation reaction. It involves the nucleophilic attack of the primary amine, tetrahydrofurfurylamine, on the electrophilic carbonyl carbon of an acylating agent, typically ethyl cyanoacetate. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group (ethanol, in the case of ethyl cyanoacetate) to form the stable amide product.[1][2][3]

Understanding this core mechanism is critical for effective troubleshooting, as deviations in yield can often be traced back to factors affecting nucleophilicity, electrophilicity, or the stability of intermediates and products.

Reaction Mechanism: N-Acylation

Caption: The N-acylation pathway for amide formation.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of starting materials. What are the likely causes?

This is often the most critical issue and typically points to problems with reaction kinetics or the fundamental reactivity of your reagents.

  • Cause A: Insufficient Reaction Energy or Time

    • Explanation: The direct amidation of an ester with an amine can be slow and often requires energy input to overcome the activation barrier. Standard room temperature stirring may be insufficient. Direct thermal condensation of acids and amines often requires temperatures above 160°C to proceed effectively.[4]

    • Solution:

      • Increase Temperature: Heat the reaction mixture. A common approach for this specific synthesis is using microwave irradiation (e.g., 700W for short intervals), which provides rapid, localized heating.[5] Alternatively, conventional heating to reflux in a suitable solvent can be employed.

      • Extend Reaction Time: If you are limited by temperature due to reagent stability, significantly extending the reaction time (e.g., 24-48 hours) may improve conversion. Monitor progress by TLC or LC-MS.

  • Cause B: Deactivation of the Amine Nucleophile

    • Explanation: The amine's lone pair of electrons is its nucleophilic weapon. If this lone pair is unavailable, the reaction will not proceed. The most common cause of deactivation is protonation. If your ethyl cyanoacetate has hydrolyzed over time to cyanoacetic acid, it will react with the amine in an acid-base reaction to form a non-nucleophilic ammonium salt.[4][6][7]

    • Solution:

      • Check Reagent Quality: Use fresh, high-purity tetrahydrofurfurylamine and ethyl cyanoacetate.

      • Add a Non-Nucleophilic Base: If acidity is suspected, or if using cyanoacetic acid directly, the addition of a base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is necessary to neutralize any acid and ensure the amine remains in its free, nucleophilic form.[6]

  • Cause C: Presence of Water (Hydrolysis)

    • Explanation: Water can compete with the amine in attacking the ester, leading to the hydrolysis of ethyl cyanoacetate back to cyanoacetic acid. This consumes your starting material and introduces the amine deactivation issue described above.

    • Solution:

      • Use Anhydrous Conditions: While some protocols may work without strict anhydrous conditions, if you are facing issues, it is best practice to use dry solvents (if any) and ensure your glassware is oven-dried.[6]

Q2: I'm observing significant side products on my TLC/LC-MS. What are they and how can I minimize them?

The formation of multiple byproducts points to issues with reaction selectivity or product/reagent stability.

  • Cause A: Self-Condensation of the Product

    • Explanation: The product, "this compound," contains an "active methylene" group (the -CH₂- between the cyano and carbonyl groups). Under basic conditions, this group can be deprotonated, forming a nucleophile that can potentially react with another molecule of the starting ester or even another product molecule.

    • Solution:

      • Avoid Strong Bases: If a base is needed, use a hindered, non-nucleophilic organic base (e.g., DIPEA) rather than strong bases like sodium hydroxide or alkoxides.

      • Control Stoichiometry: Use a 1:1 or slight excess of the amine to ensure the ethyl cyanoacetate is consumed, minimizing its availability for side reactions.

Side Reaction: Base-Catalyzed Self-Condensation

Caption: Potential self-condensation via the active methylene group.

  • Cause B: Knoevenagel Condensation

    • Explanation: The active methylene group in ethyl cyanoacetate is known to participate in Knoevenagel condensations with aldehydes or ketones.[8][9] If your tetrahydrofurfurylamine contains aldehyde impurities (e.g., from oxidation), this side reaction can occur.

    • Solution:

      • Purify Starting Materials: Ensure the purity of your amine. If necessary, distill it before use.

Q3: My initial reaction looks good, but my final yield is low after workup and purification. Why?

Losing the product during isolation is a common challenge, especially with polar molecules.

  • Cause A: Product Loss During Aqueous Workup

    • Explanation: The target molecule contains several polar functional groups (amide, ether, cyano), which can impart significant water solubility. Washing the organic layer with water or brine can lead to a substantial amount of product partitioning into the aqueous phase.

    • Solution:

      • Minimize Aqueous Washes: If an aqueous wash is necessary (e.g., to remove a base or acid), use the minimum volume required.

      • Use Brine: Wash with saturated sodium chloride (brine) solution to decrease the solubility of the organic product in the aqueous layer (salting-out effect).[6]

      • Back-Extract: After separating the layers, re-extract the aqueous layer 1-2 times with your organic solvent (e.g., ethyl acetate or DCM) to recover any dissolved product. Combine all organic layers for drying and concentration.

  • Cause B: Inefficient Purification

    • Explanation: The choice of purification method is critical for maximizing recovery.

    • Solution:

      • Crystallization: This is the preferred method if the product is a solid and impurities are sufficiently different in solubility. A reported method is cooling the reaction mixture, washing the resulting solid with ethanol, and recrystallizing from an acetone/water mixture (e.g., 7:3 v/v).[5]

      • Column Chromatography: If the product is an oil or crystallization is ineffective, silica gel chromatography is necessary. Given the polarity, a solvent system like ethyl acetate/hexanes or dichloromethane/methanol would be appropriate. Start with a low polarity mobile phase and gradually increase it.

Recommended Protocols & Data

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Reaction Conversion (TLC / LC-MS) start->check_conversion low_conversion Low / No Conversion check_conversion->low_conversion Yes good_conversion Good Conversion check_conversion->good_conversion No increase_energy Increase Energy: - Higher Temp / Reflux - Microwave Irradiation low_conversion->increase_energy workup_issue Investigate Workup & Purification good_conversion->workup_issue check_reagents Check Reagent Quality: - Use fresh materials - Add non-nucleophilic base increase_energy->check_reagents anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous optimize_workup Optimize Workup: - Minimize aqueous washes - Use brine wash - Back-extract aqueous layers workup_issue->optimize_workup Loss during extraction? optimize_purification Optimize Purification: - Attempt crystallization - Develop chromatography method workup_issue->optimize_purification Complex mixture?

Caption: A logical workflow for troubleshooting low yield.

Table 1: Impact of Key Parameters on Reaction Yield
ParameterLow SettingOptimal SettingHigh SettingRationale & Citation
Temperature Low/No conversionReflux or Microwave (e.g., 90-120°C)Potential decompositionAmidation of esters requires thermal energy to proceed at a reasonable rate.[4][5]
Reactant Ratio (Amine:Ester) 1:1.2 (Excess Ester)1.1:1 (Slight Excess Amine)>1.5:1 (Large Excess Amine)Excess ester can lead to side reactions. A large excess of amine complicates purification.
Solvent None (Neat)Anhydrous THF, Dioxane, or TolueneProtic Solvents (e.g., EtOH)A neat reaction under microwave is reported.[5] Anhydrous, non-reactive solvents are best for conventional heating. Protic solvents can interfere.
Base NoneNot required unless acid is presentStrong Base (e.g., NaOEt)A base is only needed to neutralize acid.[6] Strong bases can deprotonate the active methylene group, causing side reactions.
Protocol 1: Microwave-Assisted Synthesis[5]
  • Reagents:

    • Tetrahydrofurfurylamine (1.0 eq)

    • Ethyl cyanoacetate (1.0 eq)

  • Procedure:

    • In a suitable microwave reaction vial, combine an equimolar mixture of tetrahydrofurfurylamine and ethyl cyanoacetate.

    • Heat the mixture under microwave irradiation (e.g., 700 W) for a total of 3 minutes, applying power in 20-30 second intervals to control temperature and prevent runaway reactions.

    • After irradiation, cool the reaction mixture to room temperature. The product may begin to solidify.

    • Pour the mixture into a beaker and cool further in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

    • For further purification, recrystallize the solid from an acetone/water mixture (e.g., 7:3 v/v).

Protocol 2: Conventional Heating Synthesis
  • Reagents:

    • Tetrahydrofurfurylamine (1.1 eq)

    • Ethyl cyanoacetate (1.0 eq)

    • Anhydrous Toluene or Xylene

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a reflux condenser, add ethyl cyanoacetate and the solvent (approx. 0.5 M concentration).

    • Add tetrahydrofurfurylamine to the flask.

    • Heat the reaction mixture to reflux and maintain for 8-24 hours. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate/Hexanes).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Proceed with purification of the resulting crude oil or solid via crystallization (as in Protocol 1) or column chromatography.

References

Technical Support Center: Purification of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the purity of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide. Our approach is rooted in explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving the highest possible product quality.

Frequently Asked Questions (FAQs): Initial Purity Assessment

This section addresses preliminary questions regarding the target compound's properties and potential contaminants.

Q1: What are the expected physical properties of pure this compound?

Understanding the physical characteristics of the target compound is the first step in purity assessment. While experimental values can vary slightly, the table below summarizes key properties based on available data. Significant deviation from these may indicate the presence of impurities.

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂O₂[1][2]
Molecular Weight 168.2 g/mol [1]
Appearance White to off-white solid/powder[2]
Purity (Commercial) Typically ≥95-98%[1]
Storage Store in a tightly sealed container at room temperature in a dry environment[2]
Q2: What are the most common impurities I might encounter after synthesis?

Impurities typically arise from the synthetic route, which commonly involves the reaction between a cyanoacetic acid derivative and tetrahydrofurfurylamine. The primary contaminants can be categorized as follows:

  • Unreacted Starting Materials:

    • Tetrahydrofurfurylamine

    • Ethyl cyanoacetate (or other cyanoacetylating agent)

  • Reaction Byproducts:

    • Ethanol (if ethyl cyanoacetate is used)

    • Products from side-reactions, such as the self-condensation of the cyanoacetate.

    • Hydrolysis products if water is present during the reaction or workup.

  • Residual Solvents & Reagents:

    • Solvents used during the reaction (e.g., Tetrahydrofuran (THF), Ethanol).[3][4]

    • Catalysts or bases used to drive the reaction.

Q3: Which analytical techniques are recommended to assess the purity of my product?

A multi-technique approach is crucial for a comprehensive purity analysis.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of the reaction progress and for identifying the number of components in your crude product. It is the first step in developing a column chromatography purification method.

  • Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): Provides detailed structural information. The presence of unexpected peaks can help identify specific impurities, such as residual solvents or unreacted starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent technique for detecting trace-level impurities. The mass spectrometer confirms the molecular weight of the main product and provides masses for unknown contaminants.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing a precise percentage purity value (e.g., area % at a specific UV wavelength).

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2 °C). A broad or depressed melting point is a strong indicator of impurities.

Troubleshooting Guide: Common Purification Challenges

This section provides structured solutions to specific issues encountered during the purification process.

Issue 1: My crude product is an oil or a sticky solid and will not crystallize.

Root Cause Analysis: This is a classic sign that significant impurities are present, which disrupt the formation of a stable crystal lattice. The most common culprits are residual solvents and unreacted starting materials.

Troubleshooting Workflow:

G start Crude Product is Oily/Sticky wash Wash with a non-polar solvent (e.g., diethyl ether, hexane) to remove non-polar impurities. start->wash triturate Attempt Trituration: Add a poor solvent, stir/scratch to induce crystallization. wash->triturate check_solid Is the product a solid? triturate->check_solid recrystallize Proceed to Recrystallization (See Issue 2) check_solid->recrystallize  Yes chromatography Purify by Column Chromatography (See Protocol 2) check_solid->chromatography No end Pure Crystalline Product recrystallize->end chromatography->end

Caption: Decision tree for handling non-crystalline crude products.

Expert Commentary: The initial wash is critical. Tetrahydrofurfurylamine has some solubility in non-polar solvents, while the desired amide product should be much less soluble. This simple step can often remove enough of the impurity to allow for successful crystallization.

Issue 2: Recrystallization yields are low, or purity does not improve significantly.

Root Cause Analysis: This indicates a suboptimal choice of recrystallization solvent or the presence of impurities with solubility characteristics very similar to the product. Thermal degradation during heating can also be a factor, especially with complex organic molecules.

Solution: Systematic Solvent Screening

The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. Literature on analogous cyanoacetamide derivatives suggests several solvent systems worth investigating.[4][5][6][7]

Recommended Solvents for Screening:

Solvent / SystemRationale & CommentsReference for Analogue
Ethanol or Isopropanol Alcohols are often effective for moderately polar compounds like amides.[6][7]
Acetone / Water A powerful polar system. The ratio can be tuned to optimize recovery. A 7:3 ratio was successful for a furan analogue.[5][8]
Ethyl Acetate / Hexane A less polar system. Dissolve the crude product in a minimum of hot ethyl acetate and add hexane dropwise until turbidity appears, then cool.[4]
Tetrahydrofuran (THF) The product may have high solubility given the THF moiety, but it could be part of a co-solvent system (e.g., THF/ether).[3]

Recrystallization Workflow:

G start Dissolve Crude Product in MINIMUM amount of HOT solvent. charcoal Optional: Add activated charcoal (if solution is colored). Hot filter immediately. start->charcoal cool Allow solution to cool SLOWLY to room temp, then in an ice bath. charcoal->cool filter Collect crystals by suction filtration. cool->filter wash Wash crystals with a small amount of COLD solvent. filter->wash dry Dry crystals under vacuum. wash->dry

Caption: Standard workflow for recrystallization.

Expert Commentary: The rate of cooling is paramount. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of recrystallization. Allowing the solution to cool slowly to room temperature before moving to an ice bath promotes the formation of larger, purer crystals.

Issue 3: Analytical data (NMR/LC-MS) reveals persistent impurities after recrystallization.

Root Cause Analysis: The impurities have solubility properties nearly identical to your product, making separation by recrystallization ineffective. This necessitates a purification technique based on a different physical property, such as polarity.

Solution: Flash Column Chromatography

Chromatography offers superior resolving power for closely related compounds. The key is to find a solvent system (eluent) that provides good separation on a TLC plate first.

Chromatography Method Development Workflow:

G cluster_0 TLC Screening cluster_1 Column Purification tlc_start Spot crude product on TLC plate tlc_develop Develop plate in chosen solvent system tlc_start->tlc_develop tlc_check Visualize spots (UV light/stain) and calculate Rf values tlc_develop->tlc_check tlc_good Good Separation? (Target Rf ≈ 0.3-0.4, ΔRf > 0.1) tlc_check->tlc_good tlc_adjust Adjust solvent polarity (e.g., more EtOAc for lower Rf, more Hexane for higher Rf) tlc_good->tlc_adjust No tlc_end Optimal Solvent System Found tlc_good->tlc_end Yes tlc_adjust->tlc_develop col_pack Pack column with silica gel using the eluent tlc_end->col_pack col_load Load sample (adsorbed on silica or as concentrated solution) col_pack->col_load col_elute Elute with solvent system, collecting fractions col_load->col_elute col_analyze Analyze fractions by TLC col_elute->col_analyze col_combine Combine pure fractions col_analyze->col_combine col_evap Evaporate solvent to yield pure product col_combine->col_evap

Caption: Workflow for purification via flash column chromatography.

Suggested Starting Solvent Systems for TLC Screening:

SystemPolarityComments
Hexane : Ethyl Acetate (1:1) MediumA standard starting point for many organic compounds.
Dichloromethane : Acetone (4:1) Medium-HighEffective for a related cyanoacetamide derivative.[3]
Dichloromethane : Methanol (95:5) HighUse if the compound is not moving from the baseline in less polar systems.
Detailed Experimental Protocols
Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen recrystallization solvent required to dissolve the solid at reflux temperature. Add the solvent in small portions.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to reflux for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Preparation: Prepare a sufficient volume of the optimal solvent system determined from TLC analysis.

  • Column Packing: Select an appropriately sized column. Fill it with a slurry of silica gel in the eluent and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply pressure to begin elution. Collect fractions in an ordered array of test tubes.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid or oil under high vacuum to remove any final traces of the eluent.

References

Technical Support Center: Troubleshooting Side Reactions in the N-Alkylation of Cyanoacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs on the topic of side reactions in the N-alkylation of cyanoacetamides.

Introduction

The N-alkylation of cyanoacetamides is a fundamental transformation in organic synthesis, providing access to a versatile class of intermediates used in the development of pharmaceuticals and other fine chemicals. The reaction involves the deprotonation of the amide nitrogen followed by nucleophilic attack on an alkylating agent. However, the inherent reactivity of the cyanoacetamide scaffold presents several challenges, leading to a variety of potential side reactions. These competing pathways can significantly lower the yield of the desired product and complicate purification.

This technical guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to directly address the common issues encountered by researchers. It aims to provide not only solutions but also a deeper mechanistic understanding to empower scientists to proactively control their reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) - Common Experimental Issues

This section addresses the most common and critical problems observed during the N-alkylation of cyanoacetamides.

Q1: Why am I getting a significant amount of O-alkylated product instead of the desired N-alkylated product?

A1: This is the most common side reaction and arises from the ambident nucleophilic nature of the deprotonated cyanoacetamide. The negative charge on the amide anion is delocalized between the nitrogen and oxygen atoms, creating two potential sites for alkylation. The outcome of this competition is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle.

  • Mechanism: The deprotonated amide exists as a resonance hybrid with negative charge on both the nitrogen (a "soft" nucleophile) and the oxygen (a "hard" an "O-alkylation" results in the formation of an imino ether derivative.

  • Cause & Solution: The choice of alkylating agent is critical. "Hard" electrophiles, which have a high positive charge density and are not very polarizable, preferentially react with the hard oxygen atom. Conversely, "soft" electrophiles, which are more polarizable, favor reaction at the soft nitrogen atom.[1][2]

    • Hard Alkylating Agents (Favor O-Alkylation): Dimethyl sulfate, methyl triflate (Magic Methyl), and trialkyloxonium salts (Meerwein's salt).[2]

    • Soft Alkylating Agents (Favor N-Alkylation): Alkyl iodides and, to a lesser extent, alkyl bromides.[2]

  • Troubleshooting: To favor N-alkylation, switch to a softer alkylating agent (R-I > R-Br > R-OTs). Using a less polar, aprotic solvent can also favor N-alkylation by promoting ion pairing, where the cation associates more tightly with the harder oxygen atom, sterically hindering its approach.[3]

Q2: My reaction is producing a dialkylated byproduct. How can I improve selectivity for mono-N-alkylation?

A2: Over-alkylation occurs because the mono-N-alkylated cyanoacetamide product still possesses acidic methylene protons (between the cyano and carbonyl groups) and, in some cases, the amide N-H if the starting material was a primary cyanoacetamide. The mono-alkylated product can be more nucleophilic than the starting material, leading to a second alkylation event.[4]

  • Prevention Strategies:

    • Control Stoichiometry: Use a slight excess of the cyanoacetamide relative to the alkylating agent. Alternatively, add the alkylating agent slowly or dropwise to the reaction mixture to maintain its low concentration, thus disfavoring a second reaction.[5]

    • Reaction Conditions: Lowering the reaction temperature can help control reactivity and reduce the rate of the second alkylation.[4]

    • Base Selection: Using the minimum amount of base required for deprotonation (typically 1.0-1.1 equivalents) can prevent the deprotonation of the less acidic mono-alkylated product.

Q3: I'm observing an alkene byproduct, and my starting alkyl halide is being consumed. What's happening?

A3: You are likely observing a competing E2 (bimolecular elimination) reaction.[6] This is especially common when using secondary or tertiary alkyl halides as your alkylating agent.[7]

  • Mechanism: The deprotonated cyanoacetamide, or another base in the mixture, acts as a base rather than a nucleophile. It abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the leaving group on your alkyl halide. This leads to the formation of a double bond (an alkene) and elimination of the leaving group.[8]

  • Troubleshooting:

    • Substrate Choice: If possible, use a primary alkyl halide, which is much less prone to E2 reactions.[9]

    • Base Selection: Strong, sterically hindered bases favor elimination. While the cyanoacetamide anion is not exceptionally bulky, using a milder base (e.g., K₂CO₃ instead of NaH) if deprotonation is still efficient can reduce the rate of elimination.[10]

    • Temperature: E2 reactions are often favored at higher temperatures. Running the reaction at a lower temperature can increase the proportion of the desired SN2 (substitution) product.[9]

Q4: During workup or analysis (e.g., LC-MS, NMR), I see evidence of cyano group hydrolysis. How can I prevent this?

A4: The cyano (nitrile) group is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, particularly when heated, to form a primary amide and subsequently a carboxylic acid.[11][12]

  • Cause: The conditions of your reaction or, more commonly, the aqueous workup may be too harsh. For example, quenching a reaction that used a strong base like NaH with a strong acid can create localized heat and extreme pH conditions.

  • Prevention:

    • Mild Workup: Use a buffered aqueous solution or a saturated solution of a mild salt (like ammonium chloride for quenching bases) for your workup. Aim for a final pH that is as close to neutral as possible.

    • Avoid Heat: Perform extractions and washes at room temperature. Avoid excessive heating during solvent evaporation if acidic or basic residues may be present.

    • Reaction Conditions: While the N-alkylation itself is usually performed under anhydrous conditions, be aware that prolonged reaction times at high temperatures in the presence of any residual water and a strong base can initiate hydrolysis.[13]

Q5: My reaction is sluggish or fails to go to completion. What factors should I investigate?

A5: Low conversion can stem from several factors related to reagents, conditions, and the inherent reactivity of your substrates.

  • Troubleshooting Steps:

    • Base Strength & Purity: Ensure the base is strong enough to fully deprotonate the cyanoacetamide. For bases like sodium hydride (NaH), it is crucial to use a fresh bottle and anhydrous solvents, as NaH reacts violently with water, rendering it inactive.[5][14]

    • Solvent Choice: Polar aprotic solvents like DMF, THF, and acetonitrile are generally preferred as they effectively solvate the cation of the base without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[15]

    • Reactivity of Alkylating Agent: The reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl. If you are using an alkyl chloride, the reaction may require higher temperatures or a switch to the corresponding bromide or iodide.[4]

    • Temperature: Many N-alkylations require heating to proceed at a reasonable rate. Gradually increase the temperature while monitoring for the formation of byproducts.[4]

Section 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Optimizing N- vs. O-Alkylation Selectivity

The key to maximizing N-alkylation is to match a soft nucleophilic site (Nitrogen) with a soft electrophile under conditions that disfavor reaction at the hard site (Oxygen).

ParameterFavors N-Alkylation (Desired)Favors O-Alkylation (Side Product)Rationale
Alkylating Agent R-I, R-BrR-OTf, R₂SO₄, R₃O⁺BF₄⁻HSAB Principle: Soft electrophiles react with the soft nitrogen center; hard electrophiles react with the hard oxygen center.[2]
Base Counter-ion Larger cations (e.g., Cs⁺, K⁺)Smaller cations (e.g., Li⁺, Na⁺)Smaller, harder cations coordinate more tightly to the hard oxygen atom, potentially blocking it (ion-pairing effect).
Solvent Aprotic (e.g., THF, Dioxane)Polar Aprotic (e.g., DMF, DMSO)Highly polar solvents can dissociate the ion pair, freeing the more reactive oxygen anion for alkylation.[16]
Temperature Generally LowerGenerally HigherO-alkylation is often the thermodynamically favored product, which can be favored at higher temperatures. N-alkylation is often kinetically favored.

This protocol is a general starting point for achieving high N-selectivity.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the cyanoacetamide (1.05 equivalents) to a flame-dried flask containing anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add the alkyl iodide or bromide (1.0 equivalent) dropwise to the solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Guide 2: Decision Workflow for Preventing Elimination (E2) Side Reactions

Use the following workflow to select appropriate conditions based on your alkyl halide substrate to minimize the E2 side reaction.

E2_Troubleshooting start Identify Alkyl Halide Substrate primary Primary (R-CH2-X) start->primary secondary Secondary (R2-CH-X) start->secondary tertiary Tertiary (R3-C-X) start->tertiary outcome_p E2 is minimal. Proceed with standard N-alkylation conditions. primary->outcome_p outcome_s E2 is a significant risk. - Use a milder base (K2CO3) - Use a less polar solvent (THF) - Run at lowest possible temp. secondary->outcome_s outcome_t E2 is the major pathway. N-alkylation is very difficult. Consider alternative synthetic route (e.g., reductive amination). tertiary->outcome_t

Caption: Decision workflow for minimizing E2 elimination reactions.

Section 3: Visualizing Competing Reaction Pathways

The N-alkylation of a primary cyanoacetamide (R=H) is complicated by several competing equilibria and reaction pathways. The central species is the ambident amide anion, which can react at either the nitrogen or oxygen, or the product itself can react again.

ReactionPathways start Cyanoacetamide (R'-NH-CO-CH2-CN) anion N-Anion Ambident Nucleophile O-Anion start->anion + Base - H+ n_prod Desired Product (N-Alkylated) R'-N(R)-CO-CH2-CN anion:n->n_prod + Soft Electrophile (R-I) (SN2 Pathway) o_prod Side Product (O-Alkylated Imino Ether) R'-N=C(OR)-CH2-CN anion:o->o_prod + Hard Electrophile (R-OTf) (HSAB Control) di_prod Side Product (Dialkylated) R'-N(R)-CO-CH(R)-CN n_prod->di_prod + Base + R-X (Over-alkylation)

Caption: Competing pathways in the alkylation of cyanoacetamides.

References

Technical Support Center: Overcoming Challenges in the Purification of Polar Cyanoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar cyanoacetamide derivatives. As a Senior Application Scientist, I understand that these molecules, while synthetically valuable, present unique and often frustrating purification challenges due to their high polarity, hydrogen bonding capabilities, and potential instability. This guide is structured to provide not just step-by-step instructions, but also the underlying scientific principles to empower you to troubleshoot effectively.

The Core Challenge: Why Are Polar Cyanoacetamides Difficult to Purify?

Polar cyanoacetamide derivatives are characterized by multiple hydrogen bond donors (-NH2) and acceptors (C=O, C≡N), making them highly polar. This leads to:

  • Strong Affinity for Polar Stationary Phases: They bind tenaciously to silica gel, often resulting in poor mobility (streaking or staying at the baseline) in standard normal-phase chromatography.[1]

  • High Solubility in Polar Solvents: This property makes them difficult to precipitate or crystallize from single-solvent systems, as they often remain soluble even at low temperatures.[2][3]

  • Potential for On-Column Degradation: The acidic nature of standard silica gel can lead to the decomposition of sensitive derivatives.[4]

This guide provides a systematic approach to navigating these issues, starting with method selection and moving through detailed troubleshooting.

Purification Strategy Selection

Choosing the right purification technique from the outset is critical. The best method depends on the specific properties of your derivative, the nature of the impurities, and the scale of your reaction.

Purification TechniquePrincipleBest Suited ForKey Considerations & Challenges
Normal-Phase Flash Chromatography Adsorption/desorption on a polar stationary phase (e.g., silica).[5]Separating compounds with moderate differences in polarity.Requires highly polar or modified mobile phases. Risk of irreversible adsorption and low recovery.[1]
Recrystallization Differential solubility in a solvent at hot vs. cold temperatures.[6][7]High-purity isolation of solid compounds when impurities have different solubility profiles.Finding a suitable solvent or solvent-pair can be challenging due to high polarity.[2][7]
Reversed-Phase (RP) Flash Chromatography Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8]Polar compounds soluble in aqueous-organic mixtures.Compounds may have insufficient retention and elute in the solvent front.[9][10]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into a water-enriched layer on a polar stationary phase surface.[9][11]Very polar, water-soluble compounds that are poorly retained by RP chromatography.Requires careful solvent selection (typically acetonitrile/water). Methanol is often unsuitable.[9][12]
Liquid-Liquid Extraction Differential partitioning between two immiscible liquid phases.Initial cleanup to remove non-polar or significantly more/less polar impurities.May not provide sufficient purity on its own; often a preliminary step.

Troubleshooting Guide: Common Purification Problems

This section addresses the most frequent issues encountered during the purification of polar cyanoacetamide derivatives in a direct question-and-answer format.

Problem 1: Chromatography - Compound is Immobile

Q: My cyanoacetamide derivative is stuck at the baseline on my silica gel TLC plate, even when using 100% ethyl acetate or 10% methanol in dichloromethane. How can I get it to move?

A: This is the most common issue, arising from the strong hydrogen bonding between your polar compound and the acidic silanol groups (Si-OH) on the silica surface.[1][13] Your eluent is not polar enough to effectively displace the compound from the stationary phase.

Solutions:

  • Increase Mobile Phase Polarity Drastically: Standard solvent systems are often insufficient. You need to employ more aggressive, highly polar mobile phases.[14][15]

    • Methanol/Dichloromethane (MeOH/DCM): Increase the methanol percentage gradually, up to 20%. Note that using more than 10-15% methanol can risk dissolving the silica gel.[15]

    • Ammoniated or Aminated Systems: These are highly effective for neutralizing the acidic silica surface and eluting polar, especially basic, compounds.[1][4][15] Prepare a stock solution of 5-10% ammonium hydroxide in methanol, and then use 1-10% of this stock solution in dichloromethane as your eluent.[1][14] Alternatively, adding 1-3% triethylamine (TEA) to your EtOAc/Hexane or MeOH/DCM system can achieve a similar effect.[15]

  • Switch to an Alternative Stationary Phase: If highly polar eluents fail or cause streaking, the problem lies with the stationary phase itself. Consider phases with different selectivities.[16]

    • Cyano (CN) or Diol Phases: These are less acidic than silica and offer different polar interactions, often providing better peak shape and mobility.[13][17]

    • Alumina (Neutral or Basic): A good alternative for compounds that are sensitive to the acidity of silica gel.[4]

  • Consider HILIC: For extremely polar compounds, HILIC is often the superior technique. It uses a polar stationary phase (like silica) but with a reversed-phase solvent system (e.g., acetonitrile and water). Water is the strong solvent, providing an effective "aqueous normal-phase" separation mechanism.[9][11][18]

Problem 2: Chromatography - Poor Peak Shape (Streaking/Tailing)

Q: My compound moves up the TLC plate, but it produces a long, comet-like streak instead of a tight spot. What causes this and how can I fix it?

A: Streaking, or tailing, indicates a non-ideal interaction between your compound and the stationary phase. This can be due to several factors:

  • Acid-Base Interactions: If your molecule has basic functional groups (like an amine), they can interact strongly and unevenly with the acidic silanol groups of silica, causing tailing.[4]

  • Compound Overload: Applying too much sample to the TLC plate or column can saturate the stationary phase.

  • Decomposition: The compound may be slowly degrading on the silica plate.

Solutions:

  • Mobile Phase Modifiers: The easiest fix is to add a small amount of a modifier to the eluent to mask the active sites on the silica.

    • For Basic Compounds: Add 1-3% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase.[4][15] This competes with your compound for binding to the acidic silanol sites, resulting in a much-improved peak shape.

    • For Acidic Compounds: Add 1-2% acetic acid (AcOH) or formic acid to the mobile phase.

  • Deactivate the Silica Gel: Before running a column, you can neutralize the stationary phase. This is a crucial step for preventing both tailing and decomposition of sensitive compounds.[4] (See Protocol 1 below for a detailed method).

  • Dry Loading: When preparing your sample for column chromatography, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. This dry powder is then loaded onto the column. This technique prevents the loading solvent from interfering with the separation and ensures a narrow, evenly applied starting band, which is critical for good resolution.[19]

Problem 3: Recrystallization - Compound Fails to Crystallize

Q: My polar cyanoacetamide derivative dissolves readily in polar solvents like ethanol and methanol, but it won't crash out upon cooling. It remains an oil or stays in solution. What should I do?

A: This happens because the compound is too soluble in the chosen solvent.[6][7] The ideal crystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[2] For highly polar molecules, finding a single solvent with these properties is rare.

Solutions:

  • Use a Mixed-Solvent System (Solvent-Pair): This is the most effective technique.[7][20]

    • Procedure: Dissolve your compound in a minimum amount of a "good" hot solvent (one in which it is very soluble, e.g., ethanol, methanol, DMSO, or hot water). Then, while the solution is still hot, slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble, e.g., diethyl ether, hexane, toluene, or cold water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a final drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Common Pairs for Polar Compounds: Ethanol/Diethyl Ether, Methanol/Dichloromethane, Water/Acetone, DMSO/Water.[7][20]

  • Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble at room temperature. Loosely cover the flask (e.g., with perforated parafilm) and allow the solvent to evaporate over several hours or days.

  • Vapor Diffusion: Place your dissolved compound in a small open vial. Place this vial inside a larger sealed jar that contains a layer of anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually inducing crystallization.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica

This protocol is designed for a polar cyanoacetamide derivative that exhibits streaking or decomposition on standard silica gel.

1. Prepare the Mobile Phase and Deactivating Solution:

  • Choose a mobile phase system based on TLC analysis that gives your target compound an Rf of ~0.2-0.3.[4] For this example, we'll use a gradient of 2% to 10% Methanol in Dichloromethane (MeOH/DCM).
  • Prepare a deactivating solution: 2% Triethylamine (TEA) in your starting eluent (e.g., 2% TEA in 2% MeOH/DCM).[4]

2. Pack and Deactivate the Column:

  • Dry pack the flash column with the appropriate amount of silica gel.
  • Flush the column with 2-3 column volumes of the deactivating solution. This neutralizes the acidic sites on the silica.
  • Flush the column with 2-3 column volumes of the initial elution solvent (2% MeOH/DCM without TEA) to remove excess base.

3. Sample Loading (Dry Loading Method):

  • Dissolve your crude compound in a minimal amount of a volatile solvent (e.g., methanol or acetone).
  • Add silica gel (typically 1-2 times the mass of your crude product) to the solution.[19]
  • Gently evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
  • Carefully add the dry powder to the top of the packed column, creating a thin, even layer.
  • Gently add a thin layer of sand on top of your sample to prevent disturbance.[19]

4. Elution and Fraction Collection:

  • Carefully add the initial mobile phase and begin running the column.
  • Run the chromatography, either isocratically or by gradually increasing the polarity (gradient elution).
  • Collect fractions and analyze them by TLC to identify those containing your pure product.

Protocol 2: Recrystallization using a Mixed-Solvent System

This protocol is for a solid compound that is too soluble in a single polar solvent. Here, we'll use Ethanol (good solvent) and Diethyl Ether (anti-solvent).

1. Dissolution:

  • Place your impure solid compound in an Erlenmeyer flask with a stir bar.
  • Add the minimum volume of hot ethanol required to fully dissolve the solid. Keep the solution gently heating and stirring.

2. Induction of Saturation:

  • While the solution is still hot, add diethyl ether dropwise via a pipette.
  • Continue adding ether until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.

3. Clarification:

  • Add 1-2 drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.

4. Crystallization:

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by suction filtration (e.g., using a Büchner funnel).[6]
  • Wash the crystals with a small amount of ice-cold solvent (in this case, a pre-chilled mixture of ethanol/ether or just cold ether) to remove any remaining soluble impurities.[6]
  • Dry the crystals thoroughly under vacuum to remove all residual solvent.

Visual Workflows and Decision Guides

Troubleshooting Flowchart for Purification

This diagram provides a logical pathway for diagnosing and solving common purification problems.

G start Problem Observed During Purification prob_chrom Chromatography Issue: Compound at Baseline or Streaking start->prob_chrom prob_cryst Crystallization Issue: Compound Oiling Out or Not Precipitating start->prob_cryst cause_polar Cause: Strong Interaction with Acidic Silica prob_chrom->cause_polar sol_modifier Solution 1: Add Modifier (TEA or NH4OH) to Mobile Phase cause_polar->sol_modifier Quick Fix sol_solvent Solution 2: Increase Solvent Polarity (e.g., high % MeOH) cause_polar->sol_solvent Quick Fix sol_phase Solution 3: Change Stationary Phase (Alumina, Cyano, Diol) cause_polar->sol_phase Alternative sol_hilic Solution 4: Switch to Advanced Technique (HILIC) cause_polar->sol_hilic Alternative cause_sol Cause: Poor Solvent Choice (Too Soluble) prob_cryst->cause_sol sol_pair Solution 1: Use a Mixed-Solvent Pair (e.g., EtOH/Ether) cause_sol->sol_pair sol_evap Solution 2: Try Slow Evaporation or Vapor Diffusion cause_sol->sol_evap

Caption: Troubleshooting flowchart for common purification issues.

Workflow for Purification Method Selection

This diagram helps in deciding the initial purification strategy.

G start Crude Polar Cyanoacetamide Derivative is_solid Is the crude product a solid? start->is_solid try_cryst Attempt Recrystallization (Mixed-Solvent System) is_solid->try_cryst Yes develop_chrom Develop TLC Method is_solid->develop_chrom No / Oily cryst_ok Is the purity acceptable? try_cryst->cryst_ok cryst_ok->develop_chrom No finish Pure Product cryst_ok->finish Yes rf_ok Is Rf > 0 and < 0.8 with good spot shape? develop_chrom->rf_ok run_flash Perform Normal-Phase Flash Chromatography rf_ok->run_flash Yes consider_alt Consider Alternative Chromatography (HILIC, RP, Alumina) rf_ok->consider_alt No / Streaking run_flash->finish consider_alt->run_flash After Method Development

Caption: Workflow for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a TLC solvent system for a very polar compound? A: Start with a relatively polar system and increase polarity from there. Good starting points are 100% Ethyl Acetate or 5% Methanol in Dichloromethane.[15] If the compound does not move, try a 10% MeOH/DCM system. If it still remains at the baseline, it is time to try an ammoniated system, such as 5% of a [10% NH4OH in MeOH] stock solution mixed into DCM.[14][15]

Q2: When should I absolutely switch to Hydrophilic Interaction Liquid Chromatography (HILIC)? A: You should strongly consider HILIC when your compound is too polar to be retained on a reversed-phase column (i.e., it elutes in the void volume) AND it binds so strongly to silica in normal-phase that even highly polar or ammoniated mobile phases fail to elute it effectively or result in very poor peak shape.[9][10] HILIC is specifically designed for this scenario.[12][18]

Q3: Can I use reversed-phase chromatography for these compounds? What are the challenges? A: Yes, provided your compound has some hydrophobic character and is soluble in typical RP mobile phases (water/acetonitrile or water/methanol).[8] The main challenge is poor retention.[10][21] Highly polar molecules have little affinity for the non-polar C18 stationary phase and may elute very early with the solvent front, resulting in no separation from other polar impurities.[9][22]

Q4: How do I properly assess the purity of my final polar compound? A: Purity assessment should ideally involve multiple techniques.

  • Thin-Layer Chromatography (TLC): Shows the presence of impurities with different polarity.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.[23]

  • Spectroscopy (NMR, IR): 1H and 13C NMR are excellent for confirming the structure and identifying impurities. The absence of unexpected signals is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method. A single, sharp peak on multiple systems (e.g., both RP and HILIC) is a robust measure of purity.

References

Technical Support Center: Reaction Monitoring for 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide Synthesis by HPLC/TLC

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for monitoring the synthesis of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide. It offers troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Part 1: Foundational Principles of Reaction Monitoring

Why is precise reaction monitoring crucial?

In the synthesis of this compound, as with any pharmaceutical intermediate or active pharmaceutical ingredient (API), rigorous reaction monitoring is essential. It allows for the real-time assessment of reaction completion, the identification of side products, and the optimization of reaction conditions to maximize yield and purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common and powerful techniques for this purpose.

Part 2: High-Performance Liquid Chromatography (HPLC) Guide

HPLC offers high-resolution separation, making it ideal for quantifying the consumption of starting materials and the formation of the desired product and any impurities.

Frequently Asked Questions (FAQs) for HPLC Method Development

Q1: How do I select an appropriate HPLC column?

A1: For a molecule like this compound, a reversed-phase column is the most common starting point. A C18 column is a versatile choice due to its hydrophobicity, which should provide good retention for this moderately polar compound.

  • Column Specifications:

    • Stationary Phase: C18 (Octadecylsilane)

    • Particle Size: 3.5 µm or 5 µm (smaller particles offer higher resolution but at the cost of higher backpressure).

    • Dimensions: 4.6 mm x 150 mm is a standard analytical column size.

Q2: What is a good starting mobile phase for my analysis?

A2: A common mobile phase for reversed-phase HPLC is a mixture of water and an organic solvent, such as acetonitrile or methanol.

  • Recommended Starting Gradient:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B. A typical gradient could be from 5% to 95% Solvent B over 20 minutes. The formic acid helps to protonate silanol groups on the stationary phase, which can reduce peak tailing.

Q3: What is the optimal detection wavelength?

A3: The cyano (-C≡N) and amide (-C=O) groups in the molecule have chromophores that absorb UV light. A diode array detector (DAD) or a UV detector can be used. To determine the optimal wavelength, run a UV scan of the compound. A good starting point for detection is in the range of 200-220 nm.

HPLC Troubleshooting Guide

Problem: My peaks are tailing or fronting.

  • Cause: Peak tailing is often due to secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups. Peak fronting can be a sign of column overload.

  • Solution:

    • Adjust Mobile Phase pH: Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the silanol groups and reduce tailing.

    • Lower Sample Concentration: Dilute your sample to avoid overloading the column.

    • Check Column Health: The column may be degraded. Try washing it with a strong solvent or replacing it if necessary.

Problem: My retention times are drifting.

  • Cause: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to retention time drift.

  • Solution:

    • Ensure Proper Mixing: Premix your mobile phase or use a high-quality online degasser and mixer.

    • Use a Column Oven: A column oven will maintain a consistent temperature, which is crucial for reproducible retention times.

    • Adequate Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. A general rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Start | HPLC Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Drift? start->retention_time no_peaks No Peaks Observed? start->no_peaks tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes drift Drifting retention_time->drift Yes no_signal No Signal no_peaks->no_signal Yes solution1 Adjust pH | Lower Concentration | Check Column tailing->solution1 fronting->solution1 solution2 Check Mobile Phase | Use Column Oven | Equilibrate drift->solution2 solution3 Check Connections | Verify Sample Prep | Check Detector no_signal->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: HPLC Troubleshooting Decision Tree

Part 3: Thin-Layer Chromatography (TLC) Guide

TLC is a rapid and cost-effective method for qualitative reaction monitoring. It is excellent for quickly determining the presence of starting material and product.

Frequently Asked Questions (FAQs) for TLC Method Development

Q1: What type of TLC plate should I use?

A1: For a moderately polar compound like this compound, a standard silica gel plate (Silica Gel 60 F254) is the recommended choice. The "F254" indicates that the plate contains a fluorescent indicator that allows for visualization of spots under UV light at 254 nm.

Q2: How do I choose a suitable solvent system?

A2: The goal is to find a solvent system where the starting material and product have distinct and well-separated spots with Rf values between 0.2 and 0.8.

  • Starting Solvent System: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.

  • Optimization:

    • If spots are too high (high Rf): The solvent system is too polar. Increase the proportion of the non-polar solvent.

    • If spots are too low (low Rf): The solvent system is not polar enough. Increase the proportion of the polar solvent.

    • Example Starting Ratios:

      • 70:30 Hexane:Ethyl Acetate

      • 50:50 Hexane:Ethyl Acetate

Q3: How can I visualize the spots on the TLC plate?

A3:

  • UV Light: If using fluorescent plates (F254), spots can be visualized under a UV lamp at 254 nm.

  • Staining: If the compounds are not UV-active or for better visualization, chemical stains can be used. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many organic compounds.

TLC Troubleshooting Guide

Problem: My spots are streaking.

  • Cause: Streaking can be caused by applying too much sample, a sample that is not fully dissolved, or a highly acidic or basic compound interacting with the silica gel.

  • Solution:

    • Apply Less Sample: Use a smaller spotting capillary or dilute your sample.

    • Ensure Complete Dissolution: Make sure your sample is fully dissolved in the spotting solvent before applying it to the plate.

    • Add a Modifier: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine to the developing solvent can improve spot shape.

Problem: My Rf values are too high or too low.

  • Cause: The polarity of the mobile phase is not optimized.

  • Solution: Adjust the ratio of your polar and non-polar solvents as described in the method development section.

TLC Troubleshooting Workflow

TLC_Troubleshooting start Start | TLC Issue spot_shape Poor Spot Shape? start->spot_shape rf_value Rf Value Issue? start->rf_value separation Poor Separation? start->separation streaking Streaking spot_shape->streaking Yes high_rf Rf Too High rf_value->high_rf Yes low_rf Rf Too Low rf_value->low_rf Yes no_sep No Separation separation->no_sep Yes solution1 Apply Less Sample | Ensure Dissolution | Add Modifier streaking->solution1 solution2 Decrease Polarity high_rf->solution2 solution3 Increase Polarity low_rf->solution3 solution4 Try Different Solvent System no_sep->solution4 end Problem Resolved solution1->end solution2->end solution3->end solution4->end

Caption: TLC Troubleshooting Decision Tree

Part 4: Data Interpretation

Q: How do I use my HPLC data to determine reaction conversion?

A: By integrating the peak area of your starting material and product, you can calculate the percentage conversion.

  • Formula: % Conversion = [Area_product / (Area_product + Area_starting_material)] * 100

  • Note: This calculation assumes that the response factors of the starting material and product are similar at the chosen wavelength. For highly accurate quantification, a calibration curve with a known standard is required.

Minimizing impurity formation in "2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing impurity formation to ensure high product purity and yield.

Section 1: The Core Synthesis Pathway and Its Mechanism

The synthesis of this compound is typically achieved through the aminolysis of an alkyl cyanoacetate, such as ethyl cyanoacetate, with (tetrahydrofuran-2-yl)methanamine. This reaction is a classic example of nucleophilic acyl substitution.[1][2]

The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[1] This forms a tetrahedral intermediate. Subsequently, the alkoxy group (e.g., ethoxide) is eliminated, and after a proton transfer, the stable amide product is formed.[2][3] While seemingly straightforward, the reaction's efficiency and the purity of the final product are highly dependent on controlling the reaction conditions to prevent side reactions.

Caption: Nucleophilic acyl substitution mechanism for the target synthesis.

Section 2: Troubleshooting Guide: Common Impurities and Their Mitigation

Impurity profiling is critical for any synthetic procedure. Below is a table outlining common issues, their potential causes, and actionable solutions to improve the purity of your final product.

Observed Issue (Analytical Finding)Potential ImpurityPlausible Cause(s)Recommended Action & Scientific Rationale
Additional signals in ¹H NMR corresponding to starting materials. Unreacted Ethyl Cyanoacetate and/or (Tetrahydrofuran-2-yl)methanamine1. Incomplete reaction (insufficient time or temperature).2. Non-equimolar stoichiometry.Action: 1. Monitor reaction progress using TLC or LC-MS.2. Increase reaction time or temperature moderately. A study utilized microwave irradiation to drive the reaction to completion quickly.[4]3. Ensure a 1:1 molar ratio of reactants.Rationale: Driving the reaction to completion minimizes the burden on downstream purification. Aminolysis of esters can be slow and may require forcing conditions like heat.[2][5]
Broad peak in ¹H NMR, mass spec shows M+18. N-(tetrahydrofuran-2-ylmethyl)-malonamic acidHydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH).Action: 1. Use anhydrous solvents and reagents.2. Avoid acidic or strongly basic conditions during reaction and workup.Rationale: The nitrile group is susceptible to hydrolysis, a reaction catalyzed by both acid and base, which converts the nitrile first to a primary amide and then to a carboxylic acid.[6][7][8][9]
Appearance of a peak for malonamide in HPLC or LC-MS. MalonamideHydrolysis of the nitrile group to a primary amide (-CONH₂).Action: 1. Maintain strict temperature control (avoid excessive heat).2. Ensure a non-aqueous workup if possible.Rationale: Partial hydrolysis of the nitrile can terminate at the primary amide stage under milder conditions than those required for full conversion to a carboxylic acid.
Complex mixture of high molecular weight species observed in LC-MS. Dimerization or oligomerization products.The active methylene group (-CH₂-) between the cyano and carbonyl groups is acidic and can be deprotonated, leading to self-condensation (Knoevenagel-type) reactions.[10][11]Action: 1. Avoid strong bases.2. Maintain a moderate reaction temperature.3. Use a solvent that minimizes side reactions.Rationale: The polyfunctional nature of cyanoacetamides makes them reactive.[10] Minimizing conditions that promote deprotonation of the active methylene group is key to preventing polymerization.
Product appears discolored (yellow to brown). Degradation or polymerization products.1. Excessive heating during reaction or workup.2. Presence of oxygen leading to oxidation of the amine starting material.Action: 1. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Avoid excessive temperatures; use the minimum heat necessary for reaction completion.3. Purify via recrystallization, possibly with activated charcoal to remove colored impurities.[12]
Impurity Formation Pathways

The following diagram illustrates the desired reaction pathway versus the major competing side reactions.

Impurity_Pathways SM Starting Materials (Ethyl Cyanoacetate + Amine) Product Desired Product This compound SM->Product Aminolysis (Desired Pathway) Hydrolysis_Amide Side Product 1 (Malonamide derivative) SM->Hydrolysis_Amide Partial Nitrile Hydrolysis (H₂O, mild heat) Dimer Side Product 3 (Dimer/Oligomer) SM->Dimer Self-Condensation (Base, high temp) Hydrolysis_Acid Side Product 2 (Malonamic acid derivative) Hydrolysis_Amide->Hydrolysis_Acid Full Nitrile Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Competing reaction pathways leading to common impurities.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during this synthesis?

A: Temperature control is paramount for two main reasons. First, the aminolysis reaction itself is often heated to ensure a reasonable reaction rate.[2] However, excessive heat can promote side reactions, including the self-condensation of the cyanoacetamide product via its active methylene group and potential thermal degradation, leading to discoloration and a complex impurity profile.[10][13]

Q2: The reaction is often performed neat or with minimal solvent. What is the rationale?

A: Performing the reaction neat (solvent-free), as is common in microwave-assisted syntheses[4], maximizes the concentration of reactants, which can significantly accelerate the reaction rate and drive the equilibrium towards the product. This can lead to shorter reaction times and higher yields. However, this approach requires careful temperature management to prevent localized overheating and subsequent degradation.

Q3: My final product is an oil, but the literature reports a solid. What should I do?

A: The presence of unreacted starting materials, the ethanol byproduct, or other impurities can depress the melting point of your compound, causing it to appear as an oil. The target compound is a solid with a reported melting point.[4] We recommend attempting to purify the oil via column chromatography or by dissolving it in a minimal amount of a suitable hot solvent (e.g., an acetone/water or ethanol/water mixture) and cooling it slowly to induce crystallization.[4][14] Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

Q4: What are the best analytical techniques to assess the purity of my product?

A: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for identifying the presence of starting materials, byproducts, and hydrolysis products by their mass-to-charge ratio.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Useful for confirming the presence of key functional groups: the nitrile stretch (~2250 cm⁻¹), the amide C=O stretch (~1650 cm⁻¹), and the N-H stretch (~3300 cm⁻¹).[15]

Q5: Can I use a different base to catalyze the reaction?

A: While some amide syntheses use catalysts, this specific reaction (aminolysis of an ester) is often performed without an external catalyst, relying on heat to proceed.[2][4] Introducing a strong base is strongly discouraged as it would readily deprotonate the highly acidic methylene protons of the cyanoacetate starting material and the cyanoacetamide product, leading to extensive dimerization and other side reactions.[10][11]

Section 4: Recommended "Clean" Synthesis Protocol

This protocol is adapted from established literature procedures with an emphasis on techniques to minimize impurity formation.[4]

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
Ethyl CyanoacetateAnhydrous, >99%Starting Material
(Tetrahydrofuran-2-yl)methanamine>99%Starting Material
Microwave Synthesizeror Oil BathReaction Vessel/Heating
Conical Flask / Round Bottom FlaskAppropriate sizeReaction Vessel
EthanolReagent GradeWashing Solvent
Acetone/Water Mixture (e.g., 7:3)Reagent GradeRecrystallization Solvent

Step-by-Step Methodology

Workflow start Step 1: Reagent Preparation react Step 2: Reaction Combine equimolar reactants in a flask. start->react heat Step 3: Heating Microwave at 700W for 3 min (intermittent) or Heat in oil bath at 80-100°C. react->heat Exothermic reaction may occur cool Step 4: Cooling & Precipitation Cool mixture to room temp, then ice bath. heat->cool wash Step 5: Initial Purification Wash the crude solid with cold ethanol. cool->wash Removes ethanol byproduct & unreacted amine recrystallize Step 6: Recrystallization Dissolve in hot acetone/water (7:3). Slow cool to crystallize. wash->recrystallize Removes most impurities isolate Step 7: Isolation Filter crystals, wash with cold solvent, and dry under vacuum. recrystallize->isolate analyze Step 8: Analysis (NMR, LC-MS, mp) isolate->analyze

Caption: Recommended workflow for clean synthesis and purification.

  • Reagent Preparation: In a suitable conical flask, combine equimolar amounts of ethyl cyanoacetate and (tetrahydrofuran-2-yl)methanamine. For example, 1.13 g (10 mmol) of ethyl cyanoacetate and 1.01 g (10 mmol) of (tetrahydrofuran-2-yl)methanamine.

  • Reaction Under Controlled Heating:

    • Microwave Method: Heat the mixture under microwave irradiation (e.g., 700 W) for a total of 3 minutes, using short intervals of 20-30 seconds to prevent overheating and charring.[4]

    • Conventional Heating: Alternatively, heat the mixture in an oil bath at 80-100°C. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) until the starting materials are consumed (typically 2-4 hours).

  • Initial Product Isolation: Once the reaction is complete, cool the mixture to room temperature. A solid should begin to form. Place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Washing: Filter the crude solid and wash it with a small amount of cold ethanol. This step is crucial for removing the ethanol byproduct and any residual unreacted amine.[12]

  • Purification by Recrystallization: Transfer the washed solid to a clean flask. Add a minimal amount of a hot solvent mixture, such as acetone/water (7:3 v/v), until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote the formation of well-defined, pure crystals.[4]

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small portion of the cold recrystallization solvent, and dry under vacuum to a constant weight.

  • Analysis: Characterize the final product by NMR, LC-MS, and melting point to confirm its identity and purity.

By following this guide, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to a higher quality product suitable for downstream applications.

References

Technical Support Center: Strategies for Reproducible Synthesis of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for this specific amide synthesis. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and reproducible protocol.

Synthesis Overview and Mechanism

The most direct and common route to synthesizing this compound is through the nucleophilic acyl substitution reaction between an activated cyanoacetic acid derivative, typically ethyl cyanoacetate, and tetrahydrofurfurylamine.

The reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating ethanol as a leaving group to yield the final amide product. Due to the presence of multiple functional groups, controlling side reactions is key to achieving high yield and purity.[1]

Below, we address common issues encountered during this synthesis in a structured question-and-answer format.

Troubleshooting Guide

Question 1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?

Low yield is a frequent issue stemming from incomplete reactions, side-product formation, or suboptimal work-up procedures.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Causality: The aminolysis of esters can be slow at room temperature without a catalyst. The reaction is an equilibrium process, and the accumulation of the ethanol byproduct can slow it down.

    • Solution: Increase the reaction temperature. Refluxing in a suitable solvent (e.g., ethanol, THF, or even neat) can drive the reaction to completion. Microwave irradiation has also been shown to be highly effective, often reducing reaction times from hours to minutes.[2][3] Ensure the reaction is monitored by TLC or LC-MS until the disappearance of the limiting reagent.

  • Side-Product Formation:

    • Causality: The active methylene group in ethyl cyanoacetate is susceptible to self-condensation, especially under basic conditions. Furthermore, hydrolysis of the nitrile group to a carboxylic acid or amide can occur if excessive water is present, leading to impurities like malonamide.[4]

    • Solution:

      • Ensure reagents are anhydrous, particularly the solvent and the amine.

      • Avoid strong bases unless specifically required for a different synthetic route. The amine reactant itself is basic enough to facilitate the reaction.

      • Maintain a 1:1 or slight excess (1.1 eq) of the amine to ensure the ethyl cyanoacetate is consumed efficiently.

  • Purification Losses:

    • Causality: The product may have moderate polarity and could be an oil or low-melting solid, making crystallization difficult. Losses can occur during solvent removal, extractions, or chromatography if conditions are not optimized.

    • Solution: After the reaction, remove the solvent (and ethanol byproduct) under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system, such as an acetone/water mixture or by washing the solid with cold ethanol.[2] If chromatography is necessary, a silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

Question 2: I'm observing significant impurities in my crude product by NMR/LC-MS. How do I identify and minimize them?

Identifying the structure of impurities is the first step toward eliminating them.

Common Impurities & Mitigation Strategies:

ImpurityIdentification (Typical ¹H NMR signals)CausalityMitigation Strategy
Ethyl Cyanoacetate (Starting Material) Singlet ~3.5 ppm (CH₂), Quartet ~4.2 ppm (ester CH₂), Triplet ~1.3 ppm (ester CH₃)Incomplete reaction.Drive the reaction to completion by increasing temperature or reaction time. Use a slight excess of the amine.
Tetrahydrofurfurylamine (Starting Material) Complex multiplets ~3.5-4.0 ppm (furan ring), Multiplet ~2.8-3.0 ppm (CH₂N)Incorrect stoichiometry or incomplete reaction.Ensure accurate 1:1 stoichiometry. Monitor the reaction until the limiting reagent is consumed.
Malonamide derivative Appearance of additional broad amide (NH₂) signals. Potential loss of the nitrile signal in IR.Hydrolysis of the nitrile group due to water contamination.Use anhydrous solvents and reagents. Store reagents over molecular sieves if necessary.
Self-condensation Products Complex new signals in the aliphatic and olefinic regions.The active methylene group of ethyl cyanoacetate can deprotonate and react with another molecule.Run the reaction at the lowest effective temperature. Avoid adding external strong bases.
Question 3: I am struggling with the purification of the final product. What are the recommended procedures?

Purification is critical for obtaining a high-purity final compound.

Recommended Purification Workflow:

  • Initial Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent and the ethanol byproduct. This step is crucial as residual ethanol can hinder crystallization.

  • Aqueous Wash: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Crystallization (Preferred Method):

    • Concentrate the dried organic layer to obtain the crude solid or oil.

    • Attempt recrystallization. A documented successful method involves dissolving the crude product in a minimal amount of a hot acetone/water mixture (e.g., 7:3 v/v) and allowing it to cool slowly.[2]

    • Alternatively, trituration or washing with a cold, non-polar solvent like diethyl ether or cold ethanol can help remove more soluble impurities and induce solidification.[4]

  • Silica Gel Chromatography (If Crystallization Fails):

    • If the product is a persistent oil or crystallization is ineffective, column chromatography is the next step.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Start with a non-polar solvent system (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increase the polarity. The product is expected to be moderately polar. Monitor fractions by TLC.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Decision workflow for product purification."

Frequently Asked Questions (FAQs)

Q1: Can I use cyanoacetic acid directly with tetrahydrofurfurylamine instead of the ethyl ester? Yes, this is a viable alternative, but it requires the use of an amide coupling reagent to activate the carboxylic acid. This method avoids the generation of ethanol but introduces other reagents and byproducts.[5]

  • Methodology: The reaction is typically performed by dissolving cyanoacetic acid in an aprotic solvent (like DMF or THF). A coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) is added, often with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[6] The amine is then added to the activated acid.

  • Considerations: If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can be removed by filtration.[7] If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash.[6] This method is often preferred for more sensitive or complex substrates.

Q2: What are the most critical parameters to control for reproducibility?

  • Reagent Purity: Use high-purity ethyl cyanoacetate and tetrahydrofurfurylamine. Impurities in starting materials are a primary source of batch-to-batch variability.

  • Stoichiometry: Precise measurement of reactants is crucial. An electronic balance and calibrated pipettes are essential.

  • Temperature Control: Whether refluxing or using microwave heating, consistent temperature is key to controlling reaction rate and minimizing side-product formation.

  • Moisture Control: As discussed, water can lead to undesirable hydrolysis. While not strictly necessary to run under an inert atmosphere, using dry glassware and anhydrous-grade solvents is good practice.

Q3: How do I confirm the identity and purity of my final product? A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (M+H⁺ for C₈H₁₂N₂O₂ is 169.09).

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (N-H stretch ~3300 cm⁻¹, C≡N stretch ~2250 cm⁻¹, C=O stretch ~1650 cm⁻¹).

  • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.

Detailed Experimental Protocol

This protocol describes a standard lab-scale synthesis using conventional heating.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
Ethyl Cyanoacetate113.121.063501.0
Tetrahydrofurfurylamine101.150.988551.1
Ethanol (Anhydrous)46.070.789--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (5.66 g, 5.6 mL, 50 mmol).

  • Reagent Addition: Add anhydrous ethanol (100 mL) followed by the slow addition of tetrahydrofurfurylamine (5.56 g, 5.6 mL, 55 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/hexanes as eluent).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol by rotary evaporation.

    • Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Recrystallize the crude product from a hot acetone/water mixture.

    • Filter the resulting crystals, wash with a small amount of cold water, and dry under vacuum to obtain the pure this compound.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Step-by-step experimental workflow."

References

Validation & Comparative

A Comparative Framework for Evaluating Novel Neuroprotective Agent Precursors: A Case Study with 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health burden. The pathological hallmark of these disorders is the progressive loss of neuronal structure and function. A key therapeutic strategy is neuroprotection, which aims to prevent or slow this neuronal death and dysfunction. The development of effective neuroprotective agents is a critical goal in neuroscience research. This guide provides a comparative framework for the evaluation of novel neuroprotective agent precursors, using the hypothetical candidate "2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" as a case study to illustrate the evaluation process against established neuroprotective agents.

While direct experimental data on the neuroprotective properties of this compound is not yet available in public literature, its structural motifs—a furan ring and an acetamide group—provide a scientific rationale for its investigation. Furan derivatives have been explored for their potential neuroprotective effects, attributed to their antioxidant and anti-inflammatory properties.[1][2] Similarly, various acetamide derivatives have demonstrated neuroprotective potential by attenuating neuroinflammation and oxidative stress.[3][4][5]

This guide will therefore not present a direct data comparison but will instead serve as a comprehensive roadmap for researchers, outlining the essential experimental comparisons and data required to assess the potential of a novel compound like this compound. We will use well-characterized neuroprotective agents—Edaravone, Riluzole, Minocycline, and N-acetylcysteine (NAC)—as benchmarks for this comparative framework.

The Candidate: this compound

This compound is a small molecule whose synthesis has been described.[6] Its potential as a neuroprotective agent precursor is currently unexplored. The purpose of this guide is to delineate a rigorous, multi-faceted approach to characterizing its potential neuroprotective profile in comparison to established agents.

The Benchmarks: Established Neuroprotective Agents

A meaningful evaluation of a novel compound requires comparison against existing agents with well-defined mechanisms of action and clinical relevance. For this guide, we will consider:

  • Edaravone: A potent free radical scavenger used in the treatment of ALS and ischemic stroke.

  • Riluzole: A glutamate modulator approved for the treatment of ALS.

  • Minocycline: A tetracycline antibiotic with secondary anti-inflammatory and anti-apoptotic properties.

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione with a broad range of protective effects.

The following table summarizes the primary mechanisms of action of these benchmark agents, providing a basis for our comparative framework.

AgentPrimary Mechanism of ActionKey Cellular Effects
Edaravone Free radical scavengerReduces oxidative stress, inhibits lipid peroxidation.
Riluzole Glutamate release inhibitor, sodium channel blockerReduces excitotoxicity, modulates neuronal hyperexcitability.
Minocycline Anti-inflammatory, anti-apoptoticInhibits microglial activation, inhibits caspase activity.
N-acetylcysteine (NAC) Glutathione precursor, antioxidantReplenishes intracellular glutathione, directly scavenges reactive oxygen species (ROS).

A Framework for Comparative Evaluation

To comprehensively assess the neuroprotective potential of a novel precursor like this compound, a tiered experimental approach is necessary, progressing from in vitro characterization to in vivo validation.

Part 1: In Vitro Mechanistic and Efficacy Screening

The initial phase of evaluation focuses on elucidating the fundamental mechanisms of action and neuroprotective efficacy in cellular models of neurodegeneration.[7][8][9]

1.1. Assessment of Antioxidant Properties:

Oxidative stress is a common pathological feature of many neurodegenerative diseases.[10][11] The antioxidant capacity of the candidate compound should be compared to benchmark agents, particularly Edaravone and NAC.

Experimental Protocols:

  • Reactive Oxygen Species (ROS) Scavenging Assays:

    • Cell Culture: Culture neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons.

    • Induction of Oxidative Stress: Treat cells with an inducing agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • Treatment: Co-treat with a range of concentrations of the candidate compound and benchmark agents.

    • ROS Detection: Utilize fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) to quantify intracellular ROS levels via fluorescence microscopy or a plate reader.[12][13]

    • Data Analysis: Compare the reduction in ROS levels mediated by the candidate compound to that of Edaravone and NAC.

  • Glutathione (GSH) Level Assays:

    • Cell Lysis: Following treatment as described above, lyse the cells.

    • GSH Quantification: Use a commercially available GSH assay kit (e.g., GSH/GSSG-Glo™ Assay) to measure the levels of reduced and oxidized glutathione.[14]

    • Data Analysis: Determine if the candidate compound, like NAC, can preserve or replenish intracellular GSH levels.

1.2. Evaluation of Anti-Apoptotic Activity:

Programmed cell death, or apoptosis, is a major contributor to neuronal loss in neurodegenerative conditions.[15][16] The ability of the candidate compound to inhibit apoptotic pathways should be assessed and compared to agents like Minocycline.

Experimental Protocols:

  • Caspase Activity Assays:

    • Induction of Apoptosis: Treat neuronal cells with an apoptotic stimulus (e.g., staurosporine).

    • Treatment: Co-treat with the candidate compound and Minocycline.

    • Caspase-3/7 Activity Measurement: Utilize a luminogenic or fluorogenic substrate for caspase-3/7 to measure the activity of these key executioner caspases.[17][18]

    • Data Analysis: Compare the inhibition of caspase activity by the candidate compound to that of Minocycline.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

    • Cell Preparation: Culture and treat cells on coverslips as described above.

    • Staining: Perform TUNEL staining to label DNA strand breaks, a hallmark of late-stage apoptosis.[19]

    • Imaging and Quantification: Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.

    • Data Analysis: Assess the reduction in the apoptotic cell population by the candidate compound in comparison to the benchmark.

1.3. Assessment of Anti-Neuroinflammatory Effects:

Neuroinflammation, mediated by glial cells such as microglia and astrocytes, is a critical component of neurodegenerative pathology.[20][21][22] The potential of the candidate compound to modulate neuroinflammatory responses should be compared to Minocycline.

Experimental Protocols:

  • Microglial Activation Assay:

    • Cell Culture: Use a microglial cell line (e.g., BV-2) or primary microglia.

    • Activation: Stimulate microglia with lipopolysaccharide (LPS).

    • Treatment: Treat with the candidate compound and Minocycline.

    • Nitric Oxide (NO) Measurement: Measure the production of nitric oxide, a pro-inflammatory mediator, in the culture supernatant using the Griess reagent.

    • Cytokine Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or multiplex bead assays.[23]

    • Data Analysis: Compare the inhibitory effects of the candidate compound on microglial activation with those of Minocycline.

Part 2: In Vivo Proof-of-Concept Studies

Following promising in vitro results, the neuroprotective efficacy of the candidate compound must be validated in animal models of neurodegenerative diseases.[24][25][26][27] The choice of model will depend on the intended therapeutic application.

2.1. Pharmacokinetic and Blood-Brain Barrier (BBB) Permeability Assessment:

A critical prerequisite for a CNS-active drug is its ability to cross the blood-brain barrier.

Experimental Workflow:

Caption: Workflow for assessing pharmacokinetics and BBB permeability.

2.2. Efficacy in a Relevant Animal Model:

For instance, in a model of Parkinson's disease:

Experimental Protocol:

  • Model Induction: Induce dopaminergic neurodegeneration in rodents using neurotoxins like MPTP or 6-OHDA.

  • Treatment: Administer the candidate compound and a relevant benchmark (e.g., Minocycline) according to a predetermined dosing regimen.

  • Behavioral Assessment: Evaluate motor function using tests such as the rotarod test and cylinder test.

  • Post-mortem Analysis:

    • Immunohistochemistry: Quantify the loss of dopaminergic neurons in the substantia nigra and the density of dopaminergic terminals in the striatum using tyrosine hydroxylase (TH) staining.

    • Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.

    • Assessment of Neuroinflammation: Perform immunohistochemistry for microglial (Iba1) and astrocyte (GFAP) markers.

Comparative Data Summary

The following tables illustrate how the collected data for a novel compound like this compound would be summarized for comparison with benchmark agents.

Table 1: In Vitro Neuroprotective Profile

ParameterThis compoundEdaravoneRiluzoleMinocyclineN-acetylcysteine (NAC)
EC₅₀ for ROS Reduction (µM) Experimental DataLow µMN/AModerate µMModerate µM
% Increase in GSH Levels Experimental DataMinimalN/AMinimalSignificant
IC₅₀ for Caspase-3 Inhibition (µM) Experimental DataN/AMinimalLow µMMinimal
IC₅₀ for NO Production in Microglia (µM) Experimental DataModerate µMN/ALow µMN/A

Table 2: In Vivo Neuroprotective Profile (Example: Parkinson's Disease Model)

ParameterThis compoundMinocycline
Brain/Plasma Ratio Experimental Data~0.5-1.0
% Improvement in Motor Function Experimental DataSignificant
% Protection of TH+ Neurons Experimental DataSignificant
% Reduction in Microglial Activation Experimental DataSignificant

Signaling Pathway Analysis

Understanding the impact of a novel compound on key signaling pathways is crucial. For example, investigating its effect on the Nrf2 antioxidant response pathway would be a logical step.

G cluster_0 Oxidative Stress cluster_1 Cellular Response ROS ROS Keap1 Keap1 ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocation & Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Candidate Compound Candidate Compound Candidate Compound->Nrf2 Potential Upregulation

Caption: The Nrf2 antioxidant response pathway, a potential target for neuroprotective agents.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the evaluation of novel neuroprotective agent precursors, using "this compound" as a representative, albeit uncharacterized, candidate. By systematically comparing its performance against established agents like Edaravone, Riluzole, Minocycline, and NAC across a range of in vitro and in vivo assays, researchers can build a robust data package to support its further development. The causality-driven experimental choices and self-validating protocols described herein are essential for ensuring the trustworthiness and scientific integrity of such an investigation. The ultimate goal is to identify and validate new therapeutic leads that can be translated into effective treatments for the millions of individuals affected by neurodegenerative diseases.

References

A Comparative Analysis of Cyanoacetamide-Based Scaffolds: Efficacy of Furan vs. Tetrahydrofuran Derivatives in Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the cyanoacetamide scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. This guide provides a comparative analysis of derivatives of "2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide", with a particular focus on the bioisosteric replacement of the tetrahydrofuran ring with a furan moiety. While direct, extensive efficacy data for the tetrahydrofuran derivatives remains nascent, a comprehensive examination of their furan-containing analogues in anticancer applications offers critical insights into the structure-activity relationships that govern this chemical class. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these compounds.

The Core Scaffold: A Foundation for Diverse Bioactivity

The "2-cyano-N-(substituted-methyl)acetamide" core provides a versatile framework for drug design. The cyano group and the acetamide linkage are key pharmacophoric features that can engage in various interactions with biological targets. The substituent on the methyl group, in this case, a furan or tetrahydrofuran ring, plays a crucial role in modulating the physicochemical properties and, consequently, the biological activity of the molecule.

Furan and its saturated counterpart, tetrahydrofuran, are five-membered heterocyclic rings containing an oxygen atom. Their distinct electronic and conformational properties make them interesting candidates for bioisosteric replacement in drug design.[1][2]

  • Furan: An aromatic ring system, it is planar and electron-rich. The aromaticity can contribute to π-π stacking interactions with biological targets. However, the furan ring can also be susceptible to metabolic activation, which can sometimes lead to toxicity.[3][4]

  • Tetrahydrofuran (THF): A non-aromatic, saturated ring, THF is conformationally flexible. This flexibility can allow for optimal positioning of the molecule within a binding pocket. The absence of aromaticity generally leads to a different metabolic profile compared to furan, potentially avoiding toxicity pathways associated with the unsaturated ring.[5][6]

The decision to incorporate either a furan or a tetrahydrofuran moiety can therefore have profound implications for a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target affinity and efficacy.

Comparative Efficacy in Anticancer Applications: A Focus on Furan Derivatives

While data on the anticancer efficacy of "this compound" derivatives is not yet widely published, a study on the anticancer activity of a series of "2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide" derivatives provides a valuable benchmark.[7][8] These compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Synthesis of Thiazolidinone Derivatives of 2-Cyano-N-(furan-2-ylmethyl)acetamide

The synthesis of these derivatives involves a multi-step process, beginning with the reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with aryl isothiocyanates. The resulting product is then reacted with various reagents to introduce the 4-oxo-3-arylthiazolidin-2-ylidene moiety.[7]

A 2-cyano-N-(furan-2-ylmethyl)acetamide C Intermediate A->C + B Aryl isothiocyanates B->C E 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives C->E + D Chloroacetic acid / Esters D->E

General synthesis pathway for the furan derivatives.
In Vitro Anticancer Activity

The synthesized furan derivatives were screened for their anticancer activity against a panel of human cancer cell lines. The most potent and selective cytotoxic effects were observed in derivatives bearing a 5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene) moiety, particularly against leukemia cell lines CCRF-CEM and SR.[7]

Table 1: Hypothetical Anticancer Activity of Furan Derivatives

Compound IDR-group on Benzyl MoietyTarget Cell LineIC₅₀ (µM)
FA-1 HCCRF-CEM12.5
FA-2 4-ClCCRF-CEM8.2
FA-3 4-OCH₃CCRF-CEM15.1
FA-4 HSR10.8
FA-5 4-ClSR7.5
FA-6 4-OCH₃SR13.9

Note: This table presents illustrative data based on the findings that derivatives showed activity. Actual IC₅₀ values would be determined experimentally.

These results indicate that the "2-cyano-N-(furan-2-ylmethyl)acetamide" scaffold, when appropriately functionalized, can yield compounds with significant anticancer potential. The variations in activity with different substituents on the aryl ring highlight the importance of the electronic and steric properties of these groups in modulating cytotoxicity.

Extrapolating to Tetrahydrofuran Derivatives: A Predictive Analysis

Based on the principles of bioisosterism, replacing the furan ring with a tetrahydrofuran ring is expected to influence the efficacy and safety profile of these anticancer agents.

cluster_0 Furan Derivative cluster_1 Tetrahydrofuran Derivative Furan Planar, Aromatic Metabolism Potential for Metabolic Activation Furan->Metabolism Binding π-π Stacking Furan->Binding Toxicity Toxicity Profile Metabolism->Toxicity Efficacy Anticancer Efficacy Binding->Efficacy THF Flexible, Non-aromatic Metabolic_Stability Altered Metabolic Profile THF->Metabolic_Stability Conformational_Fit Improved Binding Pose THF->Conformational_Fit Metabolic_Stability->Toxicity Potentially Reduced Conformational_Fit->Efficacy

Comparative properties of Furan vs. Tetrahydrofuran derivatives.

Key Predicted Differences:

  • Pharmacokinetics: The increased flexibility and polarity of the tetrahydrofuran ring may alter the compound's solubility, membrane permeability, and protein binding characteristics. This could lead to a different pharmacokinetic profile, potentially affecting drug exposure at the tumor site.

  • Target Binding: The loss of aromaticity removes the possibility of π-π stacking interactions. However, the conformational flexibility of the THF ring might allow for a more optimal fit into the target's binding pocket, potentially leading to increased affinity and potency.

  • Metabolic Stability and Safety: The saturation of the furan ring to tetrahydrofuran is a common strategy to block metabolism at that position. This can lead to increased metabolic stability and a longer half-life. Furthermore, it may circumvent the formation of reactive metabolites sometimes associated with furan rings, potentially leading to a more favorable safety profile.[3]

Experimental Protocols for Efficacy Evaluation

To empirically determine the comparative efficacy of "this compound" derivatives, a series of standardized in vitro assays should be employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.[9]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (both furan and tetrahydrofuran derivatives) and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Apoptosis Assay A Seed Cancer Cells B Treat with Compounds A->B C Add MTT Reagent B->C G Harvest & Stain Cells (Annexin V/PI) B->G D Solubilize Formazan C->D E Read Absorbance D->E F Calculate IC50 E->F H Flow Cytometry G->H I Quantify Apoptosis H->I

References

A Researcher's Guide to the Validation of Novel Antiviral Agents: A Case Study on 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic validation of the antiviral activity of novel chemical entities. We will use the hypothetical compound "2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" (hereafter designated as CTHA-01) and its analogs as a case study to illustrate the principles and protocols essential for early-stage antiviral drug discovery. The methodologies outlined herein are designed to establish a robust, data-driven foundation for advancing promising lead candidates.

The emergence of novel viral pathogens and the development of resistance to existing therapies necessitate a continuous pipeline of new antiviral drugs.[1][2] The cyanoacetamide scaffold is a versatile starting point in medicinal chemistry, with derivatives showing a wide range of biological activities.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the critical experiments required to validate a new compound series.

Part 1: The Rationale - Compound Synthesis and Structure-Activity Relationship (SAR) Hypothesis

The journey from a chemical concept to a viable drug candidate begins with a clear rationale. The selection of the CTHA core structure is predicated on its chemical features: a cyano group, an acetamide linker, and a tetrahydrofuran moiety. These groups offer multiple points for chemical modification to explore the structure-activity relationship (SAR).

A plausible synthetic route for CTHA-01 involves the reaction of a suitable amine, such as (tetrahydrofuran-2-yl)methanamine, with a cyanoacetic acid derivative.[3][6] By modifying the amine or the cyanoacetyl component, a library of analogs can be generated to probe the chemical space for improved potency and reduced toxicity.

For the purpose of this guide, we will consider the following hypothetical analogs for comparison against our lead compound, CTHA-01:

Compound IDModification from CTHA-01Rationale for Modification
CTHA-01 Lead CompoundBaseline for comparison.
CTHA-02 Replacement of tetrahydrofuran with a furan ring.To assess the impact of ring saturation and aromaticity on activity.
CTHA-03 Addition of a hydroxyl group at the 4-position of the tetrahydrofuran ring.To investigate the effect of introducing a hydrogen-bond donor.
CTHA-04 Replacement of the cyano group with a carboxyl group.To determine the necessity of the electron-withdrawing cyano group for the observed effect.

This systematic approach allows for the direct correlation of structural changes to biological activity, which is the cornerstone of medicinal chemistry and lead optimization.[7][8]

Part 2: The Workflow - A Tiered Strategy for Antiviral Efficacy and Safety Profiling

A successful validation workflow must be logical, efficient, and rigorous. It should quickly eliminate inactive compounds while thoroughly characterizing promising candidates. We propose a three-tiered approach: primary screening, potency and toxicity assessment, and mechanistic investigation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Safety cluster_2 Tier 3: Mechanistic Insight a Compound Library (CTHA-01 to CTHA-04) b CPE Reduction Assay a->b c Plaque Reduction Assay (Determine EC50) b->c 'Hit' Compounds e Calculate Selectivity Index (SI = CC50 / EC50) c->e d CCK-8 Cytotoxicity Assay (Determine CC50) d->e f Virus Yield Reduction Assay e->f Lead Candidates (High SI) g Viral Load Quantification (qPCR) f->g

Caption: A tiered workflow for antiviral compound validation.

Tier 1: Primary Screening with Cytopathic Effect (CPE) Reduction Assay

The initial goal is to rapidly identify if any of the analogs possess antiviral activity. The CPE reduction assay is an efficient method for high-throughput screening.[9][10] It relies on the visual assessment of cell health; a virus that causes cell death (CPE) is inhibited by an effective compound, leaving the cell monolayer intact.

Protocol 1: Cytopathic Effect (CPE) Reduction Assay

  • Cell Plating: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, HepG2 for Hepatitis B) in 96-well plates to form a confluent monolayer.[10]

  • Compound Preparation: Prepare serial dilutions of the test compounds (CTHA-01 to CTHA-04) in culture medium. Include a known antiviral as a positive control and a vehicle (e.g., DMSO) control.

  • Infection and Treatment: Add the virus at a pre-determined multiplicity of infection (MOI) to the cells, along with the diluted compounds. Also include cell-only controls (no virus, no compound) and virus-only controls (virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 environment until the virus-only controls show >80% CPE (typically 2-5 days).

  • Visualization: Stain the cells with a viability dye like crystal violet or neutral red.[11] Viable cells will retain the stain.

  • Analysis: Qualitatively or quantitatively (via spectrophotometry) assess the protection from CPE conferred by the compounds compared to controls. Compounds showing significant protection are considered "hits."

Tier 2: Quantifying Potency (EC₅₀) and Cytotoxicity (CC₅₀)

Once "hit" compounds are identified, the next step is to quantify their efficacy and safety profile. This is achieved by determining the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The ratio of these two values gives the Selectivity Index (SI), a critical measure of a drug's therapeutic window.[12]

Antiviral Potency: The Plaque Reduction Assay

For lytic viruses, the plaque reduction assay is the gold standard for quantifying antiviral activity.[13][14] It measures the ability of a compound to reduce the number of infectious viral particles, or plaques.

Protocol 2: Plaque Reduction Assay

  • Cell Plating: Seed host cells in 6-well or 12-well plates to create a confluent monolayer.

  • Virus Preparation: Prepare serial dilutions of the virus stock to determine the appropriate concentration that yields a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Adsorb the virus onto the cell monolayer for 1-2 hours.

  • Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound. This overlay prevents the non-specific spread of the virus, ensuring that each plaque originates from a single infectious particle.[13][15]

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.[14]

  • Data Analysis: Count the number of plaques at each compound concentration. Calculate the percentage of plaque reduction relative to the no-drug control. The EC₅₀ is the concentration of the compound that reduces the plaque number by 50%, determined using non-linear regression analysis.[15]

Cytotoxicity Assessment: The CCK-8 Assay

It is imperative to ensure that the observed antiviral effect is not merely a result of the compound killing the host cells. Cytotoxicity assays are run in parallel on uninfected cells. The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method that measures the metabolic activity of viable cells.[16][17]

Protocol 3: CCK-8 Cytotoxicity Assay

  • Cell Plating: Seed host cells in a 96-well plate at the same density used for antiviral assays.

  • Compound Treatment: Add the same serial dilutions of the test compounds to the wells (without virus). Include cell-only controls.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Dehydrogenases in living cells will convert the WST-8 reagent in the CCK-8 solution to a colored formazan product.[16][17]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-drug control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%, determined using non-linear regression.[18]

Data Summary and Comparison

The data from these assays should be compiled into a clear, comparative table. A higher SI value is desirable as it indicates greater selectivity for viral targets over host cell processes.

Compound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
CTHA-01 5.2>100>19.2
CTHA-02 25.8>100>3.9
CTHA-03 1.845.525.3
CTHA-04 >50>100N/A

Note: The data presented is hypothetical and for illustrative purposes only.

From this hypothetical data, CTHA-03 emerges as the most potent candidate with the best selectivity index, warranting further investigation.

Part 3: Mechanistic Insights - Probing the Mode of Action

Understanding how a compound inhibits a virus is crucial for its development. The next tier of experiments aims to confirm the inhibition of viral replication and begin to pinpoint the stage of the viral life cycle that is affected.

G cluster_0 Viral Life Cycle a 1. Entry b 2. Uncoating a->b c 3. Replication (Genome Synthesis) b->c d 4. Assembly c->d e 5. Release d->e inhibitor CTHA Analog inhibitor->c Proposed Inhibition Point

Caption: Proposed mechanism of action targeting viral replication.

Confirmation via Virus Yield Reduction and qPCR

A virus yield reduction assay directly measures the production of new, infectious progeny virions.[9] This provides orthogonal confirmation of the results from the plaque reduction assay. Quantitative PCR (qPCR) offers a highly sensitive method to quantify viral nucleic acid, providing a direct measure of genome replication.[19][20][21]

Protocol 4: Viral Load Quantification by qPCR

  • Experimental Setup: Infect cells with the virus and treat them with the lead compounds (e.g., CTHA-01 and CTHA-03) at concentrations around their EC₅₀ values.

  • Sample Collection: At a defined time point post-infection (e.g., 24 or 48 hours), harvest the cell supernatant or the cells themselves.

  • Nucleic Acid Extraction: Isolate viral RNA or DNA from the samples using a suitable commercial kit.

  • Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the viral RNA template.[22]

  • qPCR: Perform real-time qPCR using primers and probes specific to a conserved region of the viral genome. A standard curve created from a sample of known viral concentration is used to determine the absolute copy number in the experimental samples.[19][23]

  • Data Analysis: Compare the viral genome copy number in treated samples to the untreated virus control. A significant reduction indicates inhibition of a step at or before genome replication.

Hypothetical Mechanistic Data

Compound ID (at 1x EC₅₀)Viral Titer Reduction (log₁₀)Viral RNA Reduction (% of control)
CTHA-01 2.599.2%
CTHA-03 3.199.8%

Note: The data presented is hypothetical and for illustrative purposes only.

These results would strongly suggest that the CTHA analogs inhibit viral replication, justifying further studies (e.g., time-of-addition assays) to pinpoint the exact target within the viral life cycle.[24]

Part 4: Synthesizing the Structure-Activity Relationship (SAR)

The final step in this validation phase is to integrate all the data to understand the structure-activity relationship. This analysis guides the next round of chemical synthesis for lead optimization.

G CTHA01 CTHA-01 (Lead) EC50: 5.2 µM SI: >19.2 CTHA02 CTHA-02 (Furan Ring) EC50: 25.8 µM SI: >3.9 CTHA01->CTHA02 Loss of Potency CTHA03 CTHA-03 (Hydroxyl Group) EC50: 1.8 µM SI: 25.3 CTHA01->CTHA03 Improved Potency & SI CTHA04 CTHA-04 (Carboxyl Group) Inactive CTHA01->CTHA04 Activity Abolished

Caption: Hypothetical Structure-Activity Relationship for CTHA analogs.

SAR Insights from Hypothetical Data:

  • The Tetrahydrofuran Moiety is Preferred: The significant drop in potency for CTHA-02 (furan ring) compared to CTHA-01 suggests that the saturated, flexible tetrahydrofuran ring is important for activity, perhaps for fitting into a specific binding pocket.

  • Hydrogen-Bonding is Beneficial: The improved potency and SI of CTHA-03 indicates that adding a hydroxyl group creates a favorable interaction (e.g., a hydrogen bond) with the target, enhancing binding affinity.

  • The Cyano Group is Essential: The complete loss of activity in CTHA-04 demonstrates that the cyano group is critical for the antiviral effect, possibly acting as a key pharmacophore or participating in a crucial interaction with the viral target.

Conclusion and Future Directions

This guide has outlined a systematic and robust workflow for the initial validation of a novel series of antiviral compounds, using "this compound" analogs as a model. Through a tiered approach of screening, quantitative assessment, and preliminary mechanistic studies, researchers can efficiently identify and characterize promising lead candidates.

Based on our hypothetical data, CTHA-03 would be selected as the lead candidate for further optimization. The next steps in the drug development process would involve:

  • Lead Optimization: Synthesizing a new generation of analogs based on the SAR insights to further improve potency and drug-like properties.

  • Mechanism of Action Studies: Employing biochemical and cell-based assays to identify the specific viral protein or process targeted by the compound.

  • Preclinical Development: Evaluating the lead candidate's efficacy, safety, and pharmacokinetics in animal models of the viral infection.[25]

By adhering to a logical and scientifically rigorous validation process, the path from a novel chemical entity to a potential therapeutic can be navigated with confidence.

References

A Guide to In Vitro and In Vivo Correlation of Novel Bioactive Compounds: A Case Study of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide uses "2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide," hereafter referred to as Compound T, as a representative case study to illustrate the principles and methodologies of establishing in vitro-in vivo correlation (IVIVC). The experimental data presented herein is hypothetical and generated for illustrative purposes to guide researchers on the experimental design and data analysis critical for preclinical drug development. While the bioactivity of related cyanoacetamide derivatives has been reported, the specific anticancer effects of Compound T have not been empirically validated in published literature.

Introduction: Bridging the Gap Between Benchtop and Preclinical Efficacy

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, chief among them being the translation of promising in vitro activity into tangible in vivo efficacy. The establishment of a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of modern drug development, serving as a predictive mathematical model that links laboratory-based drug properties with their pharmacokinetic and pharmacodynamic behavior in a living system.[1][2] A successful IVIVC can de-risk clinical development, optimize formulation strategies, and reduce the reliance on extensive and costly animal studies.[3]

This guide provides a comprehensive framework for establishing an IVIVC for a novel therapeutic candidate, using the hypothetical anticancer activity of This compound (Compound T) as our central example. Cyanoacetamide derivatives are a class of compounds recognized for their diverse biological activities, including potential as anticancer agents.[4][5][6] We will explore the necessary in vitro assays and in vivo models to characterize the bioactivity of Compound T, comparing its performance against a standard-of-care chemotherapeutic, Cisplatin , and a structurally related analog, 2-cyano-N-(furan-2-ylmethyl)acetamide (Compound F) .

Part 1: In Vitro Bioactivity Assessment - Quantifying Potency and Mechanism

The initial step in characterizing a novel compound is to determine its biological activity in a controlled, cellular environment. For our hypothetical case, we will assess the anticancer properties of Compound T against Non-Small Cell Lung Cancer (NSCLC), a prevalent and challenging malignancy.

Rationale for Experimental Choices

Our in vitro strategy is multi-faceted, designed not only to measure the potency of Compound T but also to elucidate its mechanism of action. We have selected a panel of assays that are standard in preclinical oncology research.[7][8]

  • Anti-Proliferative Assay (MTT): This provides a quantitative measure of a compound's ability to inhibit cancer cell growth, yielding the half-maximal inhibitory concentration (IC50), a key parameter for potency.

  • Clonogenic Survival Assay: This assay offers a more stringent assessment of anticancer activity by measuring the ability of single cells to proliferate and form colonies after treatment, indicating long-term cell death.[9]

  • Apoptosis Assay (Annexin V/PI Staining): Understanding how a compound kills cancer cells is critical. This assay differentiates between apoptosis (programmed cell death), a desirable mechanism for anticancer drugs, and necrosis.

Experimental Protocols
  • Cell Seeding: A549 human NSCLC cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are treated with a serial dilution of Compound T, Compound F, and Cisplatin (ranging from 0.01 µM to 100 µM) for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined using non-linear regression analysis.

  • Cell Seeding: A549 cells are seeded in 6-well plates at a low density (e.g., 500 cells/well).

  • Compound Treatment: After 24 hours, cells are treated with varying concentrations of the test compounds for another 24 hours.

  • Recovery: The drug-containing medium is removed, and cells are washed with PBS and cultured in fresh medium for 10-14 days, allowing colonies to form.

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction for each treatment is calculated by normalizing the number of colonies to that of the untreated control.

Hypothetical In Vitro Results

The following table summarizes the illustrative data obtained from our in vitro assays.

CompoundIC50 (µM) in A549 cellsClonogenic Survival (at 10 µM)Apoptosis Induction (at 10 µM)
Compound T 2.515%75%
Compound F 8.145%55%
Cisplatin 5.225%68%

Part 2: In Vivo Efficacy Evaluation - Assessing Therapeutic Potential in a Living System

Positive in vitro data is the gateway to the more complex and resource-intensive in vivo testing phase. Here, we aim to determine if the cellular potency of Compound T translates into anti-tumor efficacy in a living organism.

Rationale for Model Selection

The cell line-derived xenograft (CDX) model is a widely used and well-characterized platform for preclinical cancer drug testing.[10][11][12] By implanting human cancer cells (A549) into immunodeficient mice, we can grow tumors that allow for the evaluation of a drug's ability to inhibit tumor growth in vivo.[13]

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis a A549 Cell Culture b Implantation in Immunodeficient Mice a->b Subcutaneous injection c Tumor Growth to ~150 mm³ b->c d Randomization into Treatment Groups c->d e Daily Dosing (IV) for 21 Days d->e f Tumor Volume & Body Weight Measurement e->f Bi-weekly h Pharmacokinetic Analysis e->h Blood sampling g Endpoint: Tumor Growth Inhibition (TGI) Calculation f->g

Experimental Protocol
  • Cell Implantation: Six-week-old female athymic nude mice are subcutaneously injected with 5 x 10^6 A549 cells in the right flank.

  • Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is measured bi-weekly using calipers (Volume = (Length x Width^2) / 2).[13]

  • Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8 per group):

    • Vehicle Control (Saline)

    • Compound T (e.g., 20 mg/kg)

    • Compound F (e.g., 20 mg/kg)

    • Cisplatin (e.g., 5 mg/kg, dosed weekly)

  • Drug Administration: Compounds are administered intravenously (IV) daily for 21 days (except for Cisplatin).

  • Endpoint Measurement: At the end of the study, Tumor Growth Inhibition (TGI) is calculated as a percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Body weight is also monitored as an indicator of toxicity.

Hypothetical In Vivo Results

The table below presents the hypothetical outcomes from the xenograft study.

CompoundDoseTumor Growth Inhibition (TGI)Body Weight Change
Compound T 20 mg/kg85%-2%
Compound F 20 mg/kg40%-3%
Cisplatin 5 mg/kg70%-12%

Part 3: In Vitro-In Vivo Correlation (IVIVC) - Connecting the Dots

With both in vitro and in vivo data in hand, we can now establish the IVIVC. The goal is to determine if the in vitro potency of our compounds predicts their in vivo efficacy. A strong correlation enhances our confidence in using in vitro assays for future screening and lead optimization.[14][15]

Establishing the Correlation

A Level A correlation, which represents a point-to-point relationship between in vitro and in vivo data, is the most sought-after.[3] In this simplified model, we will correlate the in vitro IC50 values with the in vivo TGI.

G cluster_invitro In Vitro Potency cluster_invivo In Vivo Efficacy IC50 IC50 (µM) TGI TGI (%) IC50->TGI Predictive Relationship

Analysis and Interpretation
CompoundIC50 (µM)TGI (%)
Compound T 2.585%
Cisplatin 5.270%
Compound F 8.140%

From our hypothetical data, a clear trend emerges: lower IC50 values (in vitro) correlate with higher TGI (in vivo).

  • Compound T demonstrated the highest potency in vitro (lowest IC50) and translated this into the most significant tumor growth inhibition in vivo.

  • Compound F , with the highest IC50, showed the weakest in vivo efficacy.

  • Cisplatin performed as expected for a standard therapeutic, with intermediate potency and efficacy.

This strong positive correlation suggests that for this class of compounds, the in vitro MTT assay is a reliable predictor of in vivo anti-tumor activity in the A549 xenograft model.

Expert Discussion and Conclusion

This guide has outlined a systematic, albeit hypothetical, approach to establishing an IVIVC for the novel compound "this compound." Our illustrative data suggests that Compound T is a promising anticancer candidate, outperforming both a structural analog and a standard-of-care agent in our models.

The key takeaways for researchers are:

  • Systematic Evaluation is Crucial: A stepwise progression from in vitro to in vivo studies, using validated assays and models, is essential for robust preclinical evaluation.[8]

  • Mechanism Matters: Understanding the mechanism of action (e.g., apoptosis induction) provides deeper biological context to the potency data.

  • IVIVC as a Predictive Tool: A well-established IVIVC can significantly accelerate drug development by allowing for more confident lead selection and optimization based on in vitro screening data.[14]

It is important to acknowledge the limitations of this simplified model. A comprehensive IVIVC would also incorporate detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion) to build a more sophisticated mathematical model.[16] Nevertheless, the principles outlined here provide a foundational and logical framework for any researcher or drug development professional seeking to bridge the critical gap between the laboratory and preclinical validation.

References

A Head-to-Head Comparison of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide and Alternative Intermediates in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate intermediates is a critical decision that profoundly impacts reaction efficiency, scalability, and overall cost-effectiveness. This guide provides an in-depth, head-to-head comparison of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide , a versatile building block, with two established alternatives in amide bond formation: N-Boc-2-aminoacetaldehyde and Cbz-glycine .

This analysis moves beyond a simple cataloging of properties, offering a holistic evaluation grounded in a standardized experimental framework. By examining the performance of each intermediate in the acylation of a primary amine, we aim to provide researchers and process chemists with the critical data and insights necessary to make informed decisions in their synthetic endeavors.

Introduction to the Intermediates

The strategic use of intermediates is fundamental to the multistep synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). An ideal intermediate should not only facilitate the desired chemical transformation with high yield and purity but also exhibit favorable characteristics in terms of safety, stability, and cost.

1.1. Profile: this compound

This compound is a unique intermediate that combines the reactivity of a cyanoacetamide moiety with the advantageous physicochemical properties conferred by a tetrahydrofuran (THF) ring. The cyanoacetamide group is a well-established precursor in the synthesis of a wide array of heterocyclic compounds and molecules with biological activity.[1][2][3] The active methylene group adjacent to the cyano and carbonyl groups allows for a variety of condensation and substitution reactions.[3] The tetrahydrofuran motif is frequently incorporated into drug candidates to enhance solubility, metabolic stability, and cell permeability.[4][5]

1.2. Profile: N-Boc-2-aminoacetaldehyde

N-Boc-2-aminoacetaldehyde is a valuable C2 building block in organic synthesis. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the amine allows for the selective reaction of the aldehyde functionality. This intermediate is particularly useful in the synthesis of peptidomimetics and other complex nitrogen-containing molecules where the introduction of a two-carbon unit with a protected amine is required.[6][7][8]

1.3. Profile: Cbz-glycine

Cbz-glycine, or N-carbobenzyloxy-glycine, is a cornerstone of classical peptide synthesis.[9][10][11] The Cbz (carbobenzyloxy) group is a well-established amine protecting group that is stable under a variety of reaction conditions and can be readily removed by catalytic hydrogenolysis.[11] As the simplest amino acid, glycine provides a fundamental building block for the construction of peptide backbones.

Experimental Design for Head-to-Head Comparison

To provide a rigorous and objective comparison, we have designed a standardized experimental protocol for the acylation of a model primary amine, benzylamine. This reaction serves as a representative example of amide bond formation, a ubiquitous transformation in medicinal chemistry.

2.1. Standardized Reaction: Acylation of Benzylamine

The performance of each intermediate will be evaluated based on its ability to acylate benzylamine to form the corresponding amide product.

  • Reaction Scheme:

    • Intermediate 1: this compound + Benzylamine → N-benzyl-2-cyano-N'-(tetrahydrofuran-2-ylmethyl)malonamide

    • Intermediate 2: N-Boc-2-aminoacetaldehyde + Benzylamine (via reductive amination) → tert-butyl (2-(benzylamino)ethyl)carbamate

    • Intermediate 3: Cbz-glycine + Benzylamine → N-benzyl-2-((benzyloxy)carbonylamino)acetamide

2.2. Key Performance Metrics

The following metrics will be used to compare the performance of each intermediate:

  • Reaction Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Product Purity (%): The percentage of the desired product in the final isolated material, typically determined by HPLC or NMR.

  • Reaction Time (hours): The time required to achieve maximum conversion of the starting material.

  • Cost per Gram ($/g): An estimated cost of the intermediate based on commercially available prices.

  • Safety Profile: A qualitative assessment of the hazards associated with the handling and use of the intermediate.

Comparative Data and Performance Analysis

The following table summarizes the anticipated experimental results for the acylation of benzylamine with each of the three intermediates under standardized conditions. These values are based on typical yields and reaction times reported in the literature for similar transformations and are intended for comparative purposes.

Performance MetricThis compoundN-Boc-2-aminoacetaldehydeCbz-glycine
Reaction Yield (%) 85-9575-8590-98
Product Purity (%) >98>97>99
Reaction Time (hours) 4-612-24 (including reductive amination)2-4
Estimated Cost per Gram ($/g) 15-2520-305-10
Safety Profile ModerateLowLow

3.1. Analysis of Performance

  • Yield and Purity: Cbz-glycine is expected to provide the highest yield and purity due to the well-established and highly efficient nature of peptide coupling reactions. This compound also demonstrates excellent performance with high yield and purity. The reductive amination protocol for N-Boc-2-aminoacetaldehyde typically results in slightly lower yields.

  • Reaction Time: The direct acylation with Cbz-glycine is the fastest method. The reaction with this compound is also relatively rapid. The multi-step nature of the reductive amination process with N-Boc-2-aminoacetaldehyde leads to a significantly longer overall reaction time.

  • Cost-Effectiveness: Cbz-glycine is the most cost-effective of the three intermediates, making it an attractive option for large-scale synthesis. The cost of this compound is moderate, while N-Boc-2-aminoacetaldehyde is the most expensive.

  • Safety: Both N-Boc-2-aminoacetaldehyde and Cbz-glycine are considered to have a low hazard profile. Cyanoacetamide derivatives, including the target compound, should be handled with care as they can be harmful if swallowed, in contact with skin, or if inhaled.[12][13]

Experimental Protocols

4.1. Synthesis of N-benzyl-2-cyano-N'-(tetrahydrofuran-2-ylmethyl)malonamide

G cluster_0 Reactants & Solvent cluster_1 Product reagent1 2-cyano-N-(tetrahydrofuran- 2-ylmethyl)acetamide reaction Reflux, 4-6 h reagent1->reaction 1.0 eq reagent2 Benzylamine reagent2->reaction 1.1 eq solvent Toluene solvent->reaction product N-benzyl-2-cyano-N'-(tetrahydrofuran- 2-ylmethyl)malonamide workup Aqueous Wash & Evaporation reaction->workup Cool to RT workup->product

Caption: Synthetic workflow for the acylation of benzylamine.

  • To a solution of this compound (1.0 eq) in toluene, add benzylamine (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

4.2. Synthesis of tert-butyl (2-(benzylamino)ethyl)carbamate

G cluster_0 Reactants & Reagents cluster_1 Product reagent1 N-Boc-2-aminoacetaldehyde reaction Stir at RT, 1 h reagent1->reaction 1.0 eq reagent2 Benzylamine reagent2->reaction 1.1 eq reductant Sodium triacetoxyborohydride reduction Stir at RT, 12-24 h reductant->reduction 1.5 eq solvent Dichloromethane solvent->reaction product tert-butyl (2-(benzylamino)ethyl)carbamate reaction->reduction workup Aqueous Extraction & Evaporation reduction->workup Quench with H2O workup->product

Caption: Reductive amination workflow.

  • To a solution of N-Boc-2-aminoacetaldehyde (1.0 eq) in dichloromethane, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

4.3. Synthesis of N-benzyl-2-((benzyloxy)carbonylamino)acetamide

G cluster_0 Reactants & Reagents cluster_1 Product reagent1 Cbz-glycine reaction Stir at RT, 2-4 h reagent1->reaction 1.0 eq reagent2 Benzylamine reagent2->reaction 1.1 eq coupling EDC/HOBt coupling->reaction 1.2 eq base DIPEA base->reaction 2.0 eq solvent DMF solvent->reaction product N-benzyl-2-((benzyloxy)carbonylamino)acetamide workup Aqueous Wash & Evaporation reaction->workup Dilute with EtOAc workup->product

Caption: Peptide coupling workflow.

  • Dissolve Cbz-glycine (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.

  • Add DIPEA (2.0 eq) and benzylamine (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Conclusion and Recommendations

This comparative guide demonstrates that the choice of an intermediate for amide bond formation is a multifactorial decision.

  • This compound emerges as a strong contender, offering a balance of high reactivity, good yields, and the incorporation of a valuable tetrahydrofuran moiety. Its moderate cost and straightforward reaction protocol make it a practical choice for many applications in drug discovery and development.

  • N-Boc-2-aminoacetaldehyde is a specialized reagent best suited for the introduction of a protected two-carbon amine-containing fragment. While effective, its higher cost and longer reaction times may limit its use in large-scale synthesis.

  • Cbz-glycine remains a highly efficient and cost-effective building block for the synthesis of simple peptide-like structures. Its primary limitation is the lack of structural diversity inherent to the glycine backbone.

Recommendation: For the synthesis of novel compounds where the incorporation of a tetrahydrofuran group is desirable for its potential to improve pharmacokinetic properties, This compound represents an excellent and versatile intermediate. For routine peptide synthesis where cost and efficiency are paramount, Cbz-glycine is the preferred choice. N-Boc-2-aminoacetaldehyde should be reserved for specific synthetic strategies that require its unique structural features.

By carefully considering the performance metrics and experimental protocols outlined in this guide, researchers can select the most appropriate intermediate to accelerate their synthetic programs and achieve their research objectives.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for "2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the consistent and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for the novel compound "2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide," a key intermediate in various synthetic pathways. As researchers, scientists, and drug development professionals, ensuring the integrity of our analytical data is not just a regulatory requirement but a cornerstone of scientific rigor. This document will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) based methods, supported by experimental data and grounded in established regulatory principles.

The Critical Role of Analytical Method Validation

Before delving into the comparative analysis, it is crucial to understand the foundational principles of analytical method validation. The International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance documents provide a robust framework for this process.[1][2][3][4][5][6][7] The objective is to demonstrate that an analytical procedure is fit for its intended purpose, ensuring that the measurements are accurate, reliable, and reproducible.[5][6]

This guide will focus on the cross-validation of these methods, a critical step when an analytical method is transferred between laboratories or when different methods are used to analyze the same sample.[8][9][10][11][12] Cross-validation ensures that the reported data are comparable, regardless of the method or the testing site.[11][12]

Analytical Techniques Under Evaluation

For a molecule such as "this compound," with its specific functional groups (cyano, amide, and a tetrahydrofuran ring), several analytical techniques are viable. This guide will compare the three most common and powerful techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography (GC): An ideal technique for volatile and thermally stable compounds. For non-volatile compounds like our target molecule, derivatization is often necessary.

  • Mass Spectrometry (MS): A highly sensitive and specific technique used for the identification and quantification of compounds by measuring their mass-to-charge ratio. It is often coupled with a chromatographic technique (LC-MS or GC-MS).

Comparative Analysis of Analytical Methods

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., purity testing, assay, or impurity profiling). The following sections will detail the experimental approach for each technique and provide a head-to-head comparison based on key validation parameters.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the primary choice for the analysis of compounds like "this compound" due to its polarity and molecular weight.

A reversed-phase HPLC method with UV detection is a suitable starting point.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for method development. A potential starting gradient could be 30% acetonitrile, increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm, a wavelength suitable for detecting the amide and cyano chromophores.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • C18 Column: The nonpolar stationary phase is well-suited for retaining and separating moderately polar compounds like the target analyte.

  • Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reversed-phase chromatography, offering good peak shape and resolution. The addition of formic acid helps to protonate silanol groups on the column, reducing peak tailing, and to ensure the analyte is in a single ionic form.

  • Gradient Elution: A gradient is employed to ensure the elution of any potential impurities with a wide range of polarities within a reasonable timeframe.

  • UV Detection at 210 nm: This wavelength provides good sensitivity for compounds with amide and cyano functionalities.

Caption: Workflow for HPLC Method Validation and Cross-Validation.

Gas Chromatography (GC)

Due to the relatively low volatility of "this compound," a direct GC analysis is challenging. Derivatization is necessary to increase its volatility and thermal stability.

Silylation is a common derivatization technique for compounds containing active hydrogens (e.g., in the amide group).

Derivatization Step:

  • Accurately weigh approximately 10 mg of the sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine).

  • Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Injection Volume: 1 µL (split injection, e.g., 20:1 split ratio).

Rationale for Experimental Choices:

  • Derivatization: Silylation replaces the active hydrogen on the amide nitrogen with a trimethylsilyl group, which blocks hydrogen bonding, reduces polarity, and increases volatility.

  • DB-5 Column: This type of column is a good general-purpose column for a wide range of derivatized compounds.

  • Temperature Program: A temperature ramp is necessary to separate the derivatized analyte from any derivatization byproducts and potential impurities.

  • FID Detector: FID is a robust and sensitive detector for organic compounds.

Caption: Workflow for GC Method Validation incorporating a derivatization step.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), provides unparalleled specificity and sensitivity.

This method would utilize the HPLC conditions described previously, with the effluent directed to a tandem mass spectrometer.

Mass Spectrometry Conditions (Electrospray Ionization - ESI):

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The amide and tetrahydrofuran functionalities are likely to be protonated.

  • Scan Mode: Full scan to determine the parent ion, followed by product ion scans (MS/MS) to identify characteristic fragments.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM transitions would be established. For "this compound" (Molecular Weight: 182.21 g/mol ), a potential transition could be m/z 183.1 [M+H]+ → fragment ion. The fragmentation pattern would need to be determined experimentally.

  • Source Parameters: Capillary voltage, cone voltage, desolvation gas flow, and temperature would need to be optimized for the specific instrument and analyte.

Rationale for Experimental Choices:

  • LC-MS/MS: This combination offers the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

  • ESI+: This is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation and preserving the molecular ion.

  • MRM: This mode provides high selectivity and sensitivity for quantification by monitoring a specific precursor-to-product ion transition, reducing chemical noise.

Head-to-Head Comparison of Analytical Methods

The following table summarizes the expected performance of each technique based on key validation parameters as defined by ICH guidelines.[13][14]

Validation Parameter HPLC-UV GC-FID (with Derivatization) LC-MS/MS
Specificity Good. Can be compromised by co-eluting impurities with similar UV spectra.Good. Derivatization can improve specificity, but byproducts may interfere.Excellent. High specificity due to mass-to-charge ratio detection and MS/MS fragmentation.
Linearity & Range Excellent. Typically linear over 2-3 orders of magnitude.Good. Linearity can be affected by the efficiency of the derivatization reaction.Excellent. Linear over a wide dynamic range (often >4 orders of magnitude).
Accuracy Excellent. Typically >98% recovery.Good. Can be influenced by the completeness and reproducibility of derivatization.Excellent. High accuracy due to the use of stable isotope-labeled internal standards.
Precision (RSD) Excellent. Typically <2% for repeatability and intermediate precision.Good. RSD may be slightly higher due to the additional derivatization step.Excellent. Typically <5% for complex matrices.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Good. Dependent on the chromophore of the analyte.Good. FID is sensitive, but derivatization can introduce noise.Excellent. The most sensitive technique, ideal for trace-level analysis.
Robustness Good. Minor changes in mobile phase composition, pH, or temperature can affect results.Moderate. Sensitive to variations in derivatization conditions (time, temperature, reagent concentration).Good. Robustness is generally high, but source conditions can be sensitive to matrix effects.

Cross-Validation Strategy

When transferring one of these validated methods to another laboratory or comparing results between two different methods (e.g., HPLC vs. LC-MS/MS), a cross-validation study is essential.[8][10]

Comparative Testing Approach:

  • Protocol Development: A detailed protocol outlining the scope, procedures, and acceptance criteria for the cross-validation study must be established.

  • Sample Selection: A minimum of three batches of "this compound" with varying purity profiles should be selected.

  • Analysis: Both laboratories (or using both methods) will analyze the same samples in triplicate.

  • Data Comparison: The results will be statistically compared. Acceptance criteria are typically based on the agreement of the mean results and the precision of the data from both sources. A common approach is to use a Student's t-test to compare the means and an F-test to compare the variances. The difference between the mean results should not be statistically significant.

Conclusion

For the routine analysis of "this compound," an HPLC-UV method offers a robust, reliable, and cost-effective solution with excellent performance characteristics. It is the recommended primary method for quality control purposes such as assay and purity determination.

A GC-FID method with derivatization is a viable alternative, particularly if GC is the preferred platform in a laboratory. However, the additional derivatization step adds complexity and potential for variability.

An LC-MS/MS method is the gold standard for high-sensitivity and high-specificity applications, such as impurity identification and quantification at trace levels. While it provides the most comprehensive data, the instrumentation is more complex and expensive for routine quality control.

The successful cross-validation of these methods is crucial for ensuring data integrity throughout the drug development lifecycle. By following the principles outlined in this guide and adhering to regulatory expectations, researchers can be confident in the quality and reliability of their analytical data for "this compound."

References

A Comparative Guide to the Synthetic Efficiency of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-substituted 2-cyanoacetamide moiety is a cornerstone in medicinal chemistry and a versatile intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive benchmark of three distinct synthetic routes for the production of a representative molecule, "2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide." We will conduct an in-depth analysis of a modern microwave-assisted pathway, a traditional acid chloride-mediated synthesis, and a green, boric acid-catalyzed approach. By comparing key performance indicators such as reaction yield, time, atom economy, and environmental impact, this document aims to equip researchers, chemists, and drug development professionals with the critical data needed to select the most efficient and appropriate synthetic strategy for their specific research and development objectives.

Introduction: The Significance of N-Substituted Cyanoacetamides

This compound is a functionalized amide featuring a reactive nitrile group, making it an ideal precursor for constructing more complex molecular architectures. Cyanoacetamides are widely utilized as starting materials for pharmaceuticals, agrochemicals, and dyes.[1] The efficiency, scalability, and environmental footprint of its synthesis are therefore critical considerations for any laboratory, from academic research to industrial-scale production.

The selection of a synthetic route is often a compromise between speed, cost, yield, safety, and sustainability. Traditional methods, while often robust, may rely on hazardous reagents and generate significant waste.[2][3] In contrast, modern approaches prioritize green chemistry principles, aiming for higher atom economy and the use of benign catalysts and solvents.[4][5] This guide will dissect three viable pathways to our target molecule, providing the empirical and theoretical grounding for an informed decision.

Overview of Synthetic Strategies

We will evaluate the following three distinct methodologies for synthesizing this compound:

  • Route A: Microwave-Assisted Direct Amidation: A rapid, energy-efficient method involving the direct condensation of an ester (ethyl cyanoacetate) and an amine (tetrahydrofurfurylamine) under microwave irradiation.

  • Route B: Conventional Acid Chloride Synthesis: A classic, two-step approach known for high reactivity and yield, proceeding through the formation of a highly reactive cyanoacetyl chloride intermediate.

  • Route C: Boric Acid-Catalyzed Green Synthesis: An environmentally conscious method that utilizes a simple, inexpensive, and low-toxicity catalyst to directly couple a carboxylic acid (cyanoacetic acid) with an amine under solvent-free or minimal-solvent conditions.[2][5]

Methodology Deep Dive and Experimental Protocols

Route A: Microwave-Assisted Direct Amidation

Principle and Rationale: This method leverages the direct reaction between ethyl cyanoacetate and tetrahydrofurfurylamine. Microwave irradiation provides rapid, uniform, and localized heating to the reactants, which can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[6] This approach is particularly well-suited for high-throughput synthesis and rapid library generation in a research setting.

Experimental Protocol:

  • In a 10 mL microwave-safe vessel, combine ethyl cyanoacetate (1.13 g, 10 mmol) and tetrahydrofurfurylamine (1.01 g, 10 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 5-10 minutes, with a power setting of approximately 300 W. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the vessel to cool to room temperature.

  • The resulting viscous liquid is poured into cold water (50 mL) with stirring to precipitate the solid product.

  • Collect the crude product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Workflow Visualization:

cluster_reactants Reactant Preparation R1 Ethyl Cyanoacetate Mix Mix Reactants in Microwave Vessel R1->Mix R2 Tetrahydrofurfurylamine R2->Mix MW Microwave Irradiation (150°C, 5-10 min) Mix->MW Cool Cool to Room Temperature MW->Cool Precipitate Precipitate in Cold Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Purify Recrystallization Filter->Purify Product Final Product Purify->Product

Fig 1. Workflow for Microwave-Assisted Synthesis.
Route B: Conventional Acid Chloride Synthesis

Principle and Rationale: This highly reliable, two-step method first involves the activation of cyanoacetic acid by converting it to cyanoacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The resulting acid chloride is highly electrophilic and reacts rapidly and exothermically with tetrahydrofurfurylamine to form the amide bond. This method is often favored when other functional groups in the molecule are sensitive to high temperatures or when a near-quantitative yield is paramount. However, its primary drawbacks are poor atom economy and the use of hazardous reagents.

Experimental Protocol:

  • Step 1: Synthesis of Cyanoacetyl Chloride

    • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyanoacetic acid (0.85 g, 10 mmol).

    • Add thionyl chloride (1.31 g, 0.8 mL, 11 mmol) dropwise at room temperature. Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

    • Once the addition is complete, gently heat the mixture to reflux (approx. 80°C) for 1 hour or until gas evolution ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyanoacetyl chloride as a pale yellow oil. Use this immediately in the next step.

  • Step 2: Amidation

    • Dissolve tetrahydrofurfurylamine (1.01 g, 10 mmol) and a non-nucleophilic base such as triethylamine (1.21 g, 1.67 mL, 12 mmol) in a suitable anhydrous solvent (e.g., 20 mL dichloromethane) in a flask cooled in an ice bath (0°C).

    • Add the crude cyanoacetyl chloride dropwise to the stirred amine solution.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by adding water (20 mL). Separate the organic layer, wash with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization.

Workflow Visualization:

cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation S1_R1 Cyanoacetic Acid S1_React Reflux (1 hr) S1_R1->S1_React S1_R2 Thionyl Chloride (SOCl₂) S1_R2->S1_React S1_Product Crude Cyanoacetyl Chloride S1_React->S1_Product S2_React Reaction at 0°C to Room Temp S1_Product->S2_React Add dropwise S2_R1 Tetrahydrofurfurylamine + Base S2_R1->S2_React S2_Workup Aqueous Workup & Extraction S2_React->S2_Workup S2_Purify Recrystallization S2_Workup->S2_Purify S2_Product Final Product S2_Purify->S2_Product

Fig 2. Workflow for Acid Chloride Synthesis.
Route C: Boric Acid-Catalyzed Green Synthesis

Principle and Rationale: This approach aligns with the principles of green chemistry by using a non-toxic, readily available, and inexpensive catalyst—boric acid.[2][5] The reaction directly condenses cyanoacetic acid and tetrahydrofurfurylamine, typically under solvent-free or high-boiling point solvent conditions at elevated temperatures. Boric acid facilitates the dehydration reaction required for amide bond formation.[2] This method avoids hazardous reagents and solvents, leading to a significantly improved environmental profile and simplified product workup.

Experimental Protocol:

  • In a round-bottom flask, thoroughly mix cyanoacetic acid (0.85 g, 10 mmol), tetrahydrofurfurylamine (1.01 g, 10 mmol), and boric acid (0.12 g, 2 mmol, 20 mol%).

  • Heat the mixture in an oil bath at 100-120°C for 4-6 hours, with stirring. A Dean-Stark apparatus can be used if a high-boiling solvent like toluene is employed to remove the water byproduct.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate (30 mL) and wash with water (20 mL) to remove the boric acid catalyst.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization.

Workflow Visualization:

cluster_reactants Reactant Preparation R1 Cyanoacetic Acid Mix Mix Reactants R1->Mix R2 Tetrahydrofurfurylamine R2->Mix R3 Boric Acid (Catalyst) R3->Mix Heat Heat with Stirring (100-120°C, 4-6 hrs) Mix->Heat Cool Cool to Room Temperature Heat->Cool Workup Aqueous Workup & Extraction Cool->Workup Purify Recrystallization Workup->Purify Product Final Product Purify->Product

Fig 3. Workflow for Boric Acid-Catalyzed Synthesis.

Comparative Benchmarking: A Quantitative Analysis

To provide an objective comparison, the three synthetic routes are evaluated based on several key performance metrics. The data presented below are representative values derived from literature precedents for similar transformations.[7]

MetricRoute A: Microwave-AssistedRoute B: Acid ChlorideRoute C: Boric Acid-Catalyzed
Typical Yield (%) 85 - 95%> 95%75 - 85%
Reaction Time 5 - 15 minutes2 - 4 hours4 - 8 hours
Temperature ~150°C0 - 80°C100 - 120°C
Key Reagents Ethyl Cyanoacetate, AmineCyanoacetic Acid, SOCl₂, Amine, BaseCyanoacetic Acid, Amine, Boric Acid
Solvent Solvent-free or minimalDichloromethane, TolueneSolvent-free or Toluene
Atom Economy (%) ~74%~55%~91%
E-Factor (Est.) Low (~1-5)High (~10-20)Very Low (~0.5-2)
Safety & Handling High pressure in vesselCorrosive/toxic SOCl₂, HCl gasLow hazard, simple setup
Ideal Application Rapid screening, small scaleHigh-purity, difficult substratesGreen chemistry, large scale

Atom Economy: A measure of how many atoms from the reactants are incorporated into the final desired product. The boric acid-catalyzed route is superior as its only byproduct is water. E-Factor (Environmental Factor): The ratio of the mass of waste to the mass of product. A lower E-Factor is better. The acid chloride route generates significant waste from the chlorinating agent, base, and solvents.[7]

Discussion and Recommendations

The choice of synthetic route for this compound is fundamentally tied to the specific goals of the synthesis.

  • For Speed and High-Throughput Screening: Route A (Microwave-Assisted) is the undisputed leader. Its ability to produce high yields in mere minutes makes it ideal for medicinal chemistry applications where rapid generation of analogs for structure-activity relationship (SAR) studies is required. The primary considerations are the initial investment in microwave reactor technology and safety protocols for handling pressurized vessels.

  • For Maximum Yield and Purity: Route B (Acid Chloride) remains a viable, if environmentally costly, option. The high reactivity of the acid chloride intermediate ensures near-complete conversion, which can simplify purification. This route is justifiable for producing small, high-purity batches of a final compound or when other methods fail, but its poor atom economy and use of hazardous materials make it unsuitable for sustainable, large-scale production.[3]

  • For Green and Scalable Synthesis: Route C (Boric Acid-Catalyzed) represents the most sustainable and environmentally benign pathway.[2][5][7] Its outstanding atom economy, use of a cheap and safe catalyst, and potential for solvent-free conditions make it highly attractive for industrial applications. While reaction times are longer and yields may be slightly lower without optimization, the benefits of reduced waste, lower cost, and enhanced safety are significant for process chemistry.

Conclusion

This guide has benchmarked three distinct and effective methods for the synthesis of this compound. The microwave-assisted route offers unparalleled speed, the acid chloride route provides exceptional yield at the cost of environmental impact, and the boric acid-catalyzed method delivers a truly green and sustainable alternative. By understanding the inherent trade-offs in yield, time, cost, and environmental impact detailed herein, researchers and drug development professionals can strategically select the synthetic pathway that best aligns with their project's constraints and objectives, whether they be rapid discovery, high-purity material generation, or sustainable manufacturing.

References

A Comparative Guide to the Structure-Activity Relationship of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide for Novel Anticonvulsant Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles remains a critical objective in neuroscience research.[1] The compound 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide (CFTA) presents an intriguing scaffold, sharing structural motifs with known neuromodulatory agents. This guide provides a comprehensive framework for confirming the structure-activity relationship (SAR) of CFTA. We will dissect its core structure, propose a mechanistic hypothesis centered on the Synaptic Vesicle Glycoprotein 2A (SV2A) target, and provide detailed, self-validating experimental protocols for a comparative analysis against rationally designed analogs. The objective is to equip researchers with the strategic and technical insights necessary to evaluate CFTA's potential as a novel anticonvulsant lead.

Introduction: Deconstructing the CFTA Scaffold

The molecule this compound (PubChem CID: 2806437) is a unique chemical entity featuring three key functional regions: a cyanoacetamide core, a flexible methylene linker, and a terminal tetrahydrofuran (THF) ring.[2] While direct biological data on CFTA is sparse, its structure invites comparison to the highly successful AED, Levetiracetam, which is known to exert its anticonvulsant effects through stereospecific binding to SV2A.[3]

Unlike Levetiracetam's rigid 2-oxopyrrolidine ring, CFTA possesses a more flexible, open-chain cyanoacetamide core. This distinction is pivotal. The SAR exploration must therefore focus on how this unique arrangement satisfies the pharmacophoric requirements for SV2A binding or engages other potential anticonvulsant targets.[4]

Our central hypothesis is that CFTA's anticonvulsant activity is mediated by its interaction with SV2A, where:

  • The cyanoacetamide moiety acts as a key hydrogen-bonding domain. The nitrile group, a potent electron-withdrawing group and hydrogen bond acceptor, likely plays a critical role in target engagement.[5][6][7]

  • The tetrahydrofuran ring serves as a crucial lipophilic and polar element, potentially interacting with a hydrophobic pocket within the SV2A binding site, analogous to the pyrrolidone ring in other ligands.[8]

The following diagram illustrates a comparison of the key pharmacophoric features of CFTA against the established SV2A ligand, Levetiracetam.

G cluster_cfta CFTA Scaffold cluster_lev Levetiracetam Scaffold cfta_node This compound cyano Cyano Group (H-Bond Acceptor) cfta_node->cyano  -CN amide Amide Linker (H-Bond Donor/Acceptor) cfta_node->amide  -CONH- thf THF Ring (Lipophilic/Polar Region) cfta_node->thf  Ring lev_node Levetiracetam pyrrolidone Pyrrolidone Ring (H-Bond Acceptor) lev_node->pyrrolidone  Ring C=O amide_lev Amide Sidechain (H-Bond Donor/Acceptor) lev_node->amide_lev  Sidechain

Caption: Pharmacophore comparison of CFTA and Levetiracetam.

Designing a Comparative SAR Confirmation Study

To rigorously test our hypothesis, a systematic SAR study is essential. The causality behind this experimental design is to isolate the contribution of each key moiety to biological activity. We propose the synthesis and evaluation of three analog series, designed to probe the electronic, steric, and conformational requirements for activity.

Table 1: Proposed Analogs for SAR Study of CFTA

SeriesAnalog IDModification from CFTA ScaffoldRationale
A: Cyano Group A1Replace Cyano (-CN) with Hydrogen (-H)Determine the necessity of the electron-withdrawing group.
A2Replace Cyano (-CN) with Carboxamide (-CONH₂)Probe the effect of a bulkier hydrogen-bonding group.
A3Replace Cyano (-CN) with Chlorine (-Cl)Evaluate a different electron-withdrawing group with altered steric profile.
B: THF Ring B1Replace THF with CyclopentylRemove the ether oxygen to test the importance of its polarity/H-bonding capacity.
B2Replace THF with PhenylIntroduce aromaticity to probe for potential π-π stacking interactions.
B3Open THF ring to 2-methoxypentylAssess the requirement of the ring's conformational rigidity.
C: Methylene Linker C1Remove methylene (-CH₂-) linkerTest the importance of spacing between the amide and the THF ring.
C2Add one carbon to linker (-CH₂CH₂-)Evaluate the impact of increased linker length and flexibility.

This systematic approach allows for a logical deduction of which structural features are critical for the desired biological effect, a cornerstone of modern drug design.[9]

Experimental Protocols for SAR Validation

A multi-tiered evaluation process is required to build a comprehensive SAR profile. This process must begin with target-specific in vitro assays and progress to functional in vivo models. The inclusion of a positive control (Levetiracetam) and a vehicle control at each stage is critical for creating a self-validating experimental system.

Workflow for SAR Confirmation

The logical flow from synthesis to data interpretation is crucial for an efficient and conclusive study.

G cluster_workflow SAR Confirmation Workflow synthesis Synthesis of Analogs (Table 1) invitro Tier 1: In Vitro Screening SV2A Radioligand Binding Assay synthesis->invitro prioritize Hit Prioritization (Based on Ki < 1µM) invitro->prioritize invivo Tier 2: In Vivo Efficacy MES & PTZ Seizure Models prioritize->invivo Active Compounds sar SAR Analysis & Interpretation prioritize->sar Inactive Compounds (SAR Data Point) invivo->sar

Caption: High-level experimental workflow for SAR confirmation.

Protocol: In Vitro SV2A Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of CFTA and its analogs for the human SV2A protein. A high affinity in this assay is the first indicator of potential on-target activity.

Principle: This is a competitive displacement assay where the test compound competes with a known high-affinity radioligand for binding to SV2A in brain membrane preparations.[10] The amount of displaced radioligand is proportional to the test compound's affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize human cerebral cortex tissue in an ice-cold buffer (e.g., 20 mM Tris-HCl, 250 mM sucrose, pH 7.4).[10] Perform differential centrifugation to isolate the crude membrane fraction. Wash the resulting pellet multiple times to remove endogenous ligands.[11]

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay.[10]

  • Binding Reaction: In a 96-well plate, combine the following:

    • 100 µg of membrane protein.

    • A fixed concentration of [³H]-ucb 30889 or a similar high-affinity SV2A radioligand (e.g., 1.8 nM).[11][12]

    • Varying concentrations of the test compound (CFTA or analog), typically from 10⁻¹¹ M to 10⁻⁵ M.

    • Controls:

      • Total Binding: Membrane + radioligand only.

      • Non-Specific Binding (NSB): Membrane + radioligand + a saturating concentration of an unlabeled SV2A ligand (e.g., 1 mM Levetiracetam).[10]

  • Incubation: Incubate the plate at 4°C for 60-120 minutes to allow the binding to reach equilibrium.[10]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound radioligand from free radioligand. Wash filters quickly with ice-cold buffer.[11]

  • Detection: Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol: In Vivo Anticonvulsant Efficacy Screening

Objective: To assess the functional anticonvulsant activity of compounds that demonstrate significant SV2A binding affinity. We utilize two gold-standard, complementary rodent seizure models.[13]

1. Maximal Electroshock (MES) Seizure Model:

  • Rationale: This model is predictive of efficacy against generalized tonic-clonic seizures.[14][15] It tests a compound's ability to prevent the spread of a seizure.[14]

  • Procedure (Mouse):

    • Administer the test compound (or vehicle/positive control) intraperitoneally (i.p.) or orally (p.o.) to male mice (n=8-10 per group).[16]

    • At the time of predicted peak effect (e.g., 30-60 minutes post-dose), apply a drop of saline/anesthetic to the corneas.[14][17]

    • Deliver an electrical stimulus via corneal electrodes (e.g., 50 mA, 60 Hz, 0.2 seconds).[15][17]

    • Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension. A compound is considered protective if this phase is abolished.[15]

    • Analysis: Calculate the ED₅₀ (median effective dose) using probit analysis.

2. Pentylenetetrazol (PTZ) Seizure Model:

  • Rationale: The subcutaneous PTZ model is predictive of efficacy against myoclonic and absence seizures, often by interfering with GABAergic neurotransmission, a known pathway modulated by some AEDs.[3][13][18]

  • Procedure (Mouse):

    • Administer the test compound (or vehicle/positive control) as described above.

    • At the time of peak effect, administer a convulsant dose of PTZ (e.g., 30-35 mg/kg, i.p.), freshly dissolved in saline.[19][20]

    • Immediately place the animal in an observation chamber.

    • Endpoint: Observe for 30 minutes and score the seizure severity (e.g., using a modified Racine scale). Protection is defined as the absence of generalized clonic-tonic seizures.[18]

    • Analysis: Calculate the ED₅₀ required to protect 50% of the animals.

Data Interpretation and the Emerging SAR Landscape

Table 2: Hypothetical Comparative Data for CFTA and Analogs

Analog IDModificationSV2A Ki (nM)MES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)
CFTA Parent Compound 150 25 40
LevetiracetamPositive Control751730
A1-CN → -H>10,000InactiveInactive
A2-CN → -CONH₂850150>200
B1THF → Cyclopentyl2,500>200Inactive
B2THF → Phenyl900180>200
C1Remove -CH₂-5,000InactiveInactive

Interpretation of Hypothetical Data:

  • The Cyano Group is Critical: The complete loss of activity in analog A1 (-H) strongly suggests the cyano group is an essential pharmacophoric element, likely acting as a key hydrogen bond acceptor.[6] Replacing it with a carboxamide (A2 ) significantly reduces binding affinity and in vivo potency, indicating that the specific size, linearity, and electronic profile of the nitrile are optimal.[5]

  • The THF Oxygen is Key: Replacing the THF ring with a cyclopentyl group (B1 ) dramatically reduces affinity. This implies that the ether oxygen is crucial, likely acting as another hydrogen bond acceptor or providing essential polarity for correct orientation within the binding pocket. The reduced activity of the phenyl analog (B2 ) further supports this.

  • Linker Spacing is Essential: The inactivity of analog C1 demonstrates that the precise spatial relationship between the amide and the THF ring is non-negotiable for effective binding.

Conclusion

This guide outlines a robust, logical, and experimentally grounded strategy for confirming the structure-activity relationship of this compound. By systematically modifying the core scaffold and employing a tiered screening cascade of validated in vitro and in vivo assays, researchers can definitively establish the key molecular determinants of its anticonvulsant activity. The hypothetical data interpretation illustrates a clear SAR path, highlighting the indispensability of the cyano group and the THF moiety's ether oxygen. This structured approach not only validates the potential of CFTA as a novel anticonvulsant lead but also provides a clear roadmap for future lead optimization efforts targeting SV2A or other related neurological targets.

References

A Comparative Guide to the Metabolic Stability of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a candidate molecule is a cornerstone of its potential success.[1][2] This property, which describes a compound's susceptibility to biotransformation by the body's metabolic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and dosing regimen.[1][2] The liver, equipped with a vast arsenal of enzymes, most notably the cytochrome P450 (CYP) superfamily, is the primary site of drug metabolism.[1][3][4] An overly rapid metabolism can lead to sub-therapeutic plasma concentrations, while an unusually slow metabolism might result in drug accumulation and potential toxicity. Therefore, a thorough understanding and optimization of metabolic stability are critical for advancing a compound from a promising lead to a viable therapeutic agent.[5][6]

This guide presents a comparative study of the metabolic stability of "2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" and its structurally related derivatives. The core objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating how subtle chemical modifications can impact a molecule's metabolic fate. Through a detailed exploration of experimental design, presentation of hypothetical data, and a comprehensive protocol, this document aims to elucidate the principles of structure-metabolism relationships (SMR) within this chemical series.

Metabolic Landscape of Acetamide Derivatives

The chemical scaffold of "this compound" possesses several moieties that are recognized as potential sites for metabolic transformation. A predictive analysis of its metabolic fate is crucial for designing derivatives with enhanced stability.

  • Amide Bond Hydrolysis: The amide linkage is a common site for enzymatic hydrolysis, catalyzed by amidases or proteases, which would cleave the molecule into a carboxylic acid and an amine.[7][8] While generally more stable than esters, amides can still be a metabolic liability.[7]

  • Oxidative Metabolism via Cytochrome P450s: The tetrahydrofuran ring and the methylene bridge are susceptible to oxidation by CYP enzymes, primarily through hydroxylation.[4][9] These Phase I reactions introduce polar functional groups, facilitating excretion.[6] N-dealkylation is another possible CYP-mediated pathway for N-substituted amides.[7][9]

  • Metabolism of the Cyano Group: The cyano (nitrile) group can undergo enzymatic conversion to a primary amide, a reaction that can be catalyzed by cytochrome P450 enzymes.[10]

Given these potential pathways, a logical strategy to enhance metabolic stability would involve modifications that sterically hinder or electronically deactivate these "metabolic soft spots."

Designing a Comparative In Vitro Study

To objectively compare the metabolic stability of our parent compound and its derivatives, a well-designed in vitro experiment is paramount. The use of human liver microsomes (HLM) is a standard and cost-effective approach for initial screening, as they contain a high concentration of Phase I drug-metabolizing enzymes like CYPs.[3][11][12]

Selection of Test Compounds

For this comparative study, we will evaluate the parent compound and three hypothetical derivatives, each with a specific structural modification aimed at probing a potential metabolic pathway:

  • Parent Compound (PC): this compound

  • Derivative A (DA): Introduction of a gem-dimethyl group on the carbon adjacent to the oxygen in the tetrahydrofuran ring. This modification is intended to sterically hinder potential hydroxylation on the ring.

  • Derivative B (DB): Replacement of the cyano group with a trifluoromethyl group. This aims to block the potential metabolism of the cyano group and alter the electronic properties of the molecule.

  • Derivative C (DC): N-methylation of the amide nitrogen. This modification may influence the susceptibility of the amide bond to hydrolysis and could also impact N-dealkylation pathways.

Experimental Workflow: The Liver Microsomal Stability Assay

The core of this study is the liver microsomal stability assay. This experiment measures the rate of disappearance of the parent compound over time when incubated with metabolically active liver microsomes.[11][12][13] The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.[3] Samples are taken at various time points, the reaction is stopped, and the remaining concentration of the test compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[12][14][15]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing A Prepare Test Compound Stock Solutions D Pre-incubate HLM and Test Compound A->D B Thaw and Prepare Human Liver Microsomes (HLM) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction with Acetonitrile containing Internal Standard F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Remaining Parent Compound I->J K Calculate In Vitro Half-Life (t½) J->K L Determine Intrinsic Clearance (CLint) K->L

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Comparative Data Analysis and Interpretation

From the rate of disappearance of each compound, we can calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).[13] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Table 1: Hypothetical Metabolic Stability Data for "this compound" and its Derivatives in Human Liver Microsomes

CompoundStructural ModificationIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
PC Parent Compound2527.7Moderate
DA Gem-dimethyl on THF ring759.2High
DB CF3 replaces CN1838.5Low
DC N-methylation of amide2231.5Moderate
Discussion of Results

The hypothetical data presented in Table 1 allows for a clear structure-metabolism relationship analysis:

  • Parent Compound (PC): Exhibits moderate metabolic stability, suggesting it is a substrate for hepatic enzymes. This serves as our baseline for comparison.

  • Derivative A (DA): Shows a significant increase in half-life and a corresponding decrease in intrinsic clearance. This strongly suggests that the strategic addition of the gem-dimethyl group effectively shields the tetrahydrofuran ring from oxidative metabolism, a key pathway for the parent compound. This is a successful example of improving stability by blocking a metabolic soft spot.[16]

  • Derivative B (DB): Demonstrates lower metabolic stability compared to the parent compound. The replacement of the cyano group with a trifluoromethyl group, while blocking one potential metabolic route, may have increased the compound's lipophilicity, leading to a higher affinity for CYP enzymes and more rapid metabolism at other sites.[5]

  • Derivative C (DC): Shows a slight decrease in metabolic stability. The N-methylation did not significantly protect the amide bond and may have introduced a new, more favorable site for N-dealkylation, a common metabolic pathway for tertiary amides.[7]

Potential Metabolic Pathways

The following diagram illustrates the likely primary metabolic transformations for the parent compound based on our understanding of drug metabolism.

Caption: Potential Phase I metabolic pathways of the parent compound.

(Note: The image source in the DOT script is a placeholder and would need to be replaced with actual image URLs for rendering.)

Detailed Experimental Protocol: Human Liver Microsome Stability Assay

This protocol provides a step-by-step guide for conducting the metabolic stability assay.

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)[11]

  • Test compounds (Parent Compound, DA, DB, DC)

  • Positive control compound (e.g., Midazolam, Dextromethorphan)[11]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[11][13]

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (a structurally similar, stable compound) in ACN

  • 96-well plates, incubator, centrifuge

2. Preparation of Solutions:

  • Test Compound Working Solutions: Prepare 100 µM working solutions of each test compound and positive control in a buffer with a small percentage of organic solvent (e.g., <1% DMSO) to ensure solubility.

  • Microsome Suspension: Thaw liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in cold potassium phosphate buffer.[3] Keep on ice.

  • NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions.

3. Incubation Procedure:

  • In a 96-well plate, add the microsomal suspension to each well.

  • Add the test compound working solution to the wells to achieve a final concentration of 1 µM.[3][11]

  • Include "minus-cofactor" controls where buffer is added instead of the NADPH solution to check for non-enzymatic degradation.[3]

  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the minus-cofactor controls).

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.[3][11] The 0-minute time point is prepared by adding the quenching solution before the NADPH.

4. Sample Processing and Analysis:

  • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the microsomal proteins.[13]

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.[14][17]

5. Data Calculation:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • Determine the slope of the line from the linear regression of this plot. The slope corresponds to the elimination rate constant (k).[11][13]

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Conclusion

This guide outlines a systematic approach for the comparative evaluation of the metabolic stability of "this compound" derivatives. The hypothetical data illustrates that targeted structural modifications can significantly alter a compound's metabolic profile. By strategically blocking sites of metabolism, as demonstrated with Derivative A, it is possible to enhance stability, a crucial step in optimizing a drug candidate's pharmacokinetic properties. Conversely, modifications that inadvertently increase lipophilicity or introduce new metabolic liabilities, as seen with Derivative B, can be detrimental. The principles and protocols detailed herein provide a foundational methodology for researchers to rationally design and screen new chemical entities with improved metabolic characteristics, thereby increasing the probability of success in the challenging landscape of drug development.

References

A Researcher's Guide to De-risking Novel Compounds: Evaluating the Off-Target Effects of "2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is the potential for off-target effects, where a molecule interacts with unintended proteins, leading to unforeseen toxicity and derailing development.[1][2] This guide provides a comprehensive framework for evaluating the off-target effects of novel chemical entities, using the "2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" scaffold as a representative case study. While specific biological data for this particular compound series is not extensively published, its structural motifs are present in molecules targeting various protein families. This guide will therefore equip researchers, scientists, and drug development professionals with the strategic and technical knowledge to proactively assess and mitigate off-target liabilities for their own compounds of interest.

The Imperative of Early Off-Target Profiling

Adverse drug reactions, often stemming from unintended molecular interactions, are a major cause of clinical trial failures and post-market drug withdrawals.[3] A thorough understanding of a compound's selectivity profile is therefore not just a regulatory requirement but a fundamental aspect of building a robust safety and efficacy case. Early and comprehensive off-target profiling allows for:

  • Informed Lead Optimization: By identifying off-target interactions early, medicinal chemists can design new analogs with improved selectivity, steering the project towards safer chemical space.

  • Mechanism Deconvolution: Unanticipated off-target activities can sometimes explain unexpected phenotypic effects, providing deeper insights into the compound's mechanism of action.

  • Risk Mitigation: A clear picture of the off-target landscape enables a more accurate prediction of potential toxicities, allowing for the design of appropriate safety pharmacology studies.

This guide will walk through a multi-pronged approach to off-target evaluation, integrating computational prediction with established and cutting-edge experimental techniques.

Hypothetical Scenario: Targeting a Kinase with a Novel Scaffold

To illustrate the practical application of the methodologies described, let us hypothesize that our "this compound"-derived compounds have been designed as inhibitors of a specific protein kinase, for example, Lymphocyte-specific protein tyrosine kinase (Lck), a non-receptor tyrosine kinase crucial in T-cell signaling. The cyano-acetamide moiety can act as a hinge-binding motif in some kinase inhibitors. The primary goal is to ensure these compounds are highly selective for Lck with minimal activity against other kinases and proteins in the human proteome.

Phase 1: In Silico Prediction and Initial Selectivity Screening

Before embarking on extensive and resource-intensive experimental studies, computational methods can provide a valuable first pass at predicting potential off-target interactions.

In Silico Profiling

Alignment-based and scoring-based algorithms can be used to screen the chemical structure of a compound against databases of known protein targets.[4] Tools like Cas-OFFinder (for CRISPR sgRNAs, but conceptually similar for small molecules) and other proprietary software can predict potential off-target binding sites based on structural similarity to known ligands.[4] This initial screen helps to prioritize which protein families to investigate experimentally.

Experimental Workflow: Initial Kinase Selectivity Panel

A logical first experimental step is to assess the selectivity of the lead compounds against a panel of other kinases.[5][6] Kinase selectivity profiling is a standard offering from many contract research organizations (CROs) and can also be established in-house.

Experimental Protocol: Kinase Selectivity Profiling (Biochemical Assay)

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a dilution series.

  • Kinase Panel Selection: Choose a panel of kinases representative of the human kinome.[5] For our Lck inhibitor, it is crucial to include other members of the Src family of kinases, as they share high structural similarity.[7]

  • Assay Setup: In a 384-well plate format, dispense the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 1 µM) to each well containing a different kinase.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using technologies like ADP-Glo™, which measures the amount of ADP produced as a direct indicator of kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration. Potent off-target hits (e.g., >50% inhibition) should be followed up with IC50 determination to quantify their potency.

Data Presentation: Kinase Selectivity Profile of a Hypothetical Lck Inhibitor

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Lck (On-Target) 98% 23
c-Src75%115
Fyn68%180
Yes55%350
EGFR12%>10,000
HER28%>10,000
... (other kinases)<10%>10,000

This table clearly shows that while the compound is potent against its intended target, Lck, it also exhibits significant activity against other Src family kinases. This information is critical for guiding the next round of medicinal chemistry efforts to improve selectivity.

Phase 2: Unbiased Proteome-Wide Off-Target Identification

While kinase panels are excellent for assessing selectivity within a specific protein family, they do not capture interactions with other, unrelated proteins. For a comprehensive understanding of off-target effects, unbiased proteomic approaches are essential.

Chemical Proteomics: Fishing for Unintended Binders

Chemical proteomics is a powerful set of techniques used to identify the binding partners of a small molecule in a complex biological sample, such as a cell lysate or even in live cells.[1][3] Two common strategies are:

  • Activity-Based Protein Profiling (ABPP): This method uses probes that covalently bind to the active sites of specific enzyme families.[3]

  • Compound-Centric Chemical Proteomics (CCCP): A more unbiased approach where the compound of interest is immobilized on a solid support (e.g., beads) and used to "pull down" its binding partners from a proteome.[3]

Experimental Workflow: CCCP for Off-Target Identification

Caption: Compound-Centric Chemical Proteomics (CCCP) Workflow.

This workflow allows for the identification of proteins that directly bind to the compound of interest. It is crucial to include a competition experiment, where the cell lysate is pre-incubated with an excess of the free compound before adding the beads. Proteins that are specifically competed off are considered high-confidence binders.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful biophysical method that can be used to confirm direct binding of a compound to its target in intact cells or cell lysates.[8][9][10] The principle is that ligand binding often stabilizes a protein, leading to an increase in its melting temperature.[11]

Experimental Workflow: Proteome-Wide CETSA

Caption: Proteome-Wide Cellular Thermal Shift Assay (CETSA) Workflow.

By comparing the melting curves of thousands of proteins in the presence and absence of the compound, one can identify not only the intended target but also any off-targets that are stabilized or destabilized by the compound. This provides strong, quantitative evidence of direct target engagement in a physiological setting.[12]

Phase 3: Phenotypic Screening and Functional Validation

Ultimately, the biological consequence of an off-target interaction is what matters most. Phenotypic screening and functional validation assays are crucial for understanding the potential downstream effects of off-target binding.

Phenotypic Screening

High-content imaging and other phenotypic screening platforms can be used to assess the effects of a compound on various cellular processes, such as cell morphology, proliferation, apoptosis, and signaling pathway activation.[2] An unexpected phenotypic profile can be a clue to an off-target effect, which can then be investigated using the methods described above.

Functional Validation

Once a potential off-target has been identified through proteomics, it is important to validate this interaction with a functional assay. For example, if a compound is found to bind to an unintended kinase, one should test whether it inhibits the activity of that kinase in a cellular context (e.g., by measuring the phosphorylation of a known downstream substrate).

Conclusion: A Holistic Approach to Off-Target Evaluation

Evaluating the off-target effects of novel compounds is a complex but essential part of modern drug discovery.[2] There is no single "magic bullet" experiment; rather, a combination of in silico prediction, targeted selectivity profiling, unbiased proteomics, and functional validation is required to build a comprehensive picture of a compound's interaction landscape. By adopting the systematic approach outlined in this guide, researchers can de-risk their lead compounds more effectively, increasing the likelihood of developing safe and effective medicines. The journey of a "this compound"-derived compound, or any novel chemical entity, from the bench to the clinic is a testament to the power of rigorous scientific investigation, in which a thorough understanding of off-target effects plays a pivotal role.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious approach due to its chemical structure.

The presence of a cyano (-C≡N) group and an acetamide functional group necessitates a disposal procedure that mitigates the risks associated with potential toxicity and reactivity. This guide is built on the foundational principles of laboratory safety, regulatory compliance, and chemical compatibility.

Hazard Assessment and Chemical Profile
  • Cyano Compounds: The cyano group can be toxic. While organic nitriles do not readily release free cyanide ions, they can be hazardous if ingested, inhaled, or absorbed through the skin.[1] Some related cyano-containing acetamides are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][3] Under acidic conditions or upon combustion, there is a potential for the release of highly toxic hydrogen cyanide gas.[2][4]

  • Acetamide Derivatives: Acetamides can vary in toxicity but should generally be handled with care.

  • Tetrahydrofuran Moiety: The tetrahydrofuran component is a flammable liquid and can form explosive peroxides upon storage.[5][6]

Based on this analysis, this compound should be treated as a potentially hazardous substance. The following disposal protocol is designed with this cautious assessment in mind.

Table 1: Hazard Profile of Structurally Related Compounds

CompoundKey Hazards
2-cyano-N-methylacetamideHarmful if swallowed, in contact with skin, or if inhaled.[3]
2-cyanoacetamideHarmful if swallowed; causes skin and serious eye irritation; may cause respiratory irritation.[2]
TetrahydrofuranHighly flammable liquid and vapor; may form explosive peroxides.[5][6]
General Cyanide CompoundsCan release toxic hydrogen cyanide gas upon contact with acids.[4]
Guiding Principles for Disposal

The disposal of any chemical waste must adhere to institutional, local, and national regulations.[7][8] The following principles form the basis of the recommended disposal procedure:

  • Waste Minimization: Whenever possible, experimental designs should aim to reduce the generation of chemical waste.[8] This can be achieved by ordering the smallest necessary quantities of reagents and reducing the scale of experiments.[8]

  • Segregation: Hazardous waste must be segregated based on compatibility to prevent dangerous reactions.[7][9][10] Cyanide-containing waste, in particular, should be kept separate from acidic waste.[4][9]

  • Proper Containment: Waste must be stored in appropriate, clearly labeled containers that are compatible with the chemical.[8][9][10]

  • Consultation: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[4][8]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling and disposing of pure this compound, as well as contaminated materials.

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

  • Safety goggles (or a face shield if there is a splash risk)

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A lab coat

All handling of the solid compound and preparation of its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Proper segregation is critical to prevent accidental and dangerous chemical reactions.

  • Solid Waste:

    • Collect unreacted this compound and any grossly contaminated solid materials (e.g., weighing paper, contaminated gloves, paper towels) in a dedicated, sealable container labeled "Solid Cyanide-Containing Waste".[4]

    • The container should be made of a material compatible with the waste; a high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.[9]

    • Do not mix this waste with other solid chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, dedicated liquid waste container.

    • The container should be clearly labeled "Liquid Cyanide-Containing Waste" and should include a list of all components and their approximate concentrations.[9]

    • Crucially, ensure the pH of the collected liquid waste is maintained at or above neutral (pH > 7.0) to prevent the formation of hydrogen cyanide gas. If necessary, adjust the pH with a dilute base like sodium bicarbonate.

    • This waste stream must be kept separate from acidic waste streams.[4][9]

  • Sharps Waste:

    • Any sharps (needles, razor blades, broken glass) contaminated with this compound should be placed in a designated sharps container that is puncture-resistant and clearly labeled.[7]

In the event of a small spill within a chemical fume hood:

  • Alert colleagues in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or a chemical spill pillow.

  • Avoid creating dust if the spilled material is solid.[3]

  • Carefully collect the absorbent material and the spilled compound using non-sparking tools and place it in the designated "Solid Cyanide-Containing Waste" container.[3]

  • Decontaminate the spill area. A recommended procedure is to first wipe the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse.[4] All cleaning materials must be disposed of as solid cyanide-containing waste.[4]

For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.[4]

  • Ensure all waste containers are securely sealed and properly labeled with the contents and associated hazards.[8][9]

  • Store the waste in a designated satellite accumulation area that is at or near the point of generation.[8][9] This area should be inspected weekly for any signs of leakage.[9]

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8] Do not attempt to dispose of this chemical down the drain or in the regular trash.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

DisposalWorkflow start Waste Generated: This compound waste_type Determine Waste Type start->waste_type solid Solid Waste (Unused reagent, contaminated PPE, spill cleanup materials) waste_type->solid Solid liquid Liquid Waste (Solutions containing the compound) waste_type->liquid Liquid sharps Contaminated Sharps (Needles, broken glass) waste_type->sharps Sharps solid_container Place in dedicated, labeled 'Solid Cyanide-Containing Waste' container solid->solid_container check_ph Ensure pH is neutral or basic (pH ≥ 7) liquid->check_ph sharps_container Place in designated, puncture-resistant sharps container sharps->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container Place in dedicated, labeled 'Liquid Cyanide-Containing Waste' container liquid_container->storage sharps_container->storage check_ph->liquid_container pH OK pickup Contact EHS for Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal guide, researchers can ensure the safe management of this compound waste, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

Personal protective equipment for handling 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As drug development professionals, our commitment to safety is paramount, ensuring the well-being of our researchers and the integrity of our work. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a deeply ingrained culture of safety and excellence in the laboratory.

Hazard Assessment and Risk Mitigation

The primary hazards associated with this compound stem from its cyanoacetamide moiety. This functional group dictates the necessary precautions for safe handling.

Potential Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][4]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a dust or aerosol.[1][2]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is required to create a barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE SpecificationRationale
Eyes/Face Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes, dust, and aerosols, preventing serious eye irritation.
Hands Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Follow proper glove removal technique to avoid skin contact.[5]Prevents skin irritation and potential absorption.
Body A lab coat or a chemical-resistant suit.[5]Protects against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[6]Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation.[6]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk and ensuring reproducible results.

Preparation and Handling
  • Designated Area: Conduct all work with this compound in a designated, well-ventilated area, such as a chemical fume hood.[1][5]

  • PPE Donning: Before handling the compound, don all required PPE as specified in the table above.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

  • Handling: Avoid the formation of dust and aerosols.[1][5] Use non-sparking tools to prevent ignition sources.[1] Do not eat, drink, or smoke in the handling area.[1][7]

  • Storage: Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6] Keep the container tightly closed when not in use.[1][8]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]

  • Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5][7] For major spills, evacuate the area and contact emergency services.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical final step in the handling process.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in general waste.[5]

  • Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of accordingly.[9]

Workflow Visualization

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing & Transfer Weighing & Transfer Prepare Work Area->Weighing & Transfer Proceed Reaction/Procedure Reaction/Procedure Weighing & Transfer->Reaction/Procedure Temporary Storage Temporary Storage Reaction/Procedure->Temporary Storage Spill Spill Reaction/Procedure->Spill Exposure Exposure Reaction/Procedure->Exposure Decontaminate Equipment Decontaminate Equipment Temporary Storage->Decontaminate Equipment End of Experiment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose via Licensed Contractor Dispose via Licensed Contractor Segregate Waste->Dispose via Licensed Contractor Contain & Clean Up Contain & Clean Up Spill->Contain & Clean Up First Aid & Medical Attention First Aid & Medical Attention Exposure->First Aid & Medical Attention

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.